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  • Product: Delphinidin 3-galactoside
  • CAS: 28500-00-7

Core Science & Biosynthesis

Foundational

A Technical Guide to the Natural Sources of Delphinidin 3-galactoside for Research and Development

Introduction: The Significance of Delphinidin 3-galactoside Delphinidin 3-galactoside is a prominent member of the anthocyanin family, a class of water-soluble flavonoids responsible for many of the vibrant blue, purple,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Delphinidin 3-galactoside

Delphinidin 3-galactoside is a prominent member of the anthocyanin family, a class of water-soluble flavonoids responsible for many of the vibrant blue, purple, and red hues observed in plant tissues.[1] Structurally, it consists of the delphinidin aglycone—characterized by three hydroxyl groups on its B-ring—linked to a galactose sugar moiety at the C-3 position. This glycosylation is crucial, as it significantly enhances the molecule's stability and water solubility compared to its aglycone form.[2]

For researchers and drug development professionals, Delphinidin 3-galactoside is a molecule of considerable interest. Beyond its function as a natural colorant, it possesses a spectrum of potent biological activities, including antioxidant, anti-inflammatory, and potential therapeutic effects in areas of cardiovascular and neurological health.[2][3][4] A thorough understanding of its natural origins is the foundational step for its extraction, characterization, and subsequent investigation in preclinical and clinical settings. This guide provides a comprehensive overview of the primary natural sources of Delphinidin 3-galactoside, its biosynthetic origins, and robust methodologies for its isolation and analysis.

Part 1: Principal Natural Sources of Delphinidin 3-galactoside

Delphinidin 3-galactoside is found in a variety of fruits, particularly within the Vaccinium genus (blueberries and bilberries). The concentration of this specific anthocyanin can vary significantly based on species, cultivar, geographical origin, and ripeness.

Key Botanical Sources
  • Bilberry (Vaccinium myrtillus L.): Widely recognized as one of the richest sources, bilberry extracts consistently show Delphinidin 3-galactoside as a predominant anthocyanin.[5][6] In many analyses, the peaks corresponding to delphinidin-3-O-galactoside and its glucoside counterpart are the most intense in the chromatogram.[7] Its high concentration in bilberries makes this fruit a primary target for commercial extraction and for research into its biological effects.

  • Blueberry (Vaccinium corymbosum & Vaccinium angustifolium): Both highbush and lowbush blueberries are significant sources of Delphinidin 3-galactoside.[8] While they contain a complex mixture of at least 15 different anthocyanins, Delphinidin 3-galactoside is consistently identified as a major component.[6][9]

  • Siberian Dogwood (Cornus alba 'Sibirica'): The bluish-white berries of this plant have been identified as a source of Delphinidin 3-galactoside, alongside other unique B-ring glucosidated anthocyanins.[10]

It is critical to distinguish Delphinidin 3-galactoside from other delphinidin glycosides. For instance, while blackcurrants (Ribes nigrum) and eggplants (Solanum melongena) are rich in delphinidin, the primary glycosidic forms are typically delphinidin-3-O-rutinoside and delphinidin-3-O-glucoside, not the 3-O-galactoside.[11][12][13][14] Similarly, maqui berry (Aristotelia chilensis) is exceptionally rich in delphinidins, but the major reported compounds are delphinidin 3,5-O-diglucoside and delphinidin 3-O-sambubioside-5-O-glucoside.[15][16]

Data Presentation: Quantitative Analysis of Delphinidin 3-galactoside

The following table summarizes the mean content of Delphinidin 3-galactoside in select natural sources, compiled from chromatographic analyses reported in the Phenol-Explorer database.

Botanical SourceCommon NameMean Content (mg/100 g Fresh Weight)
Vaccinium corymbosumHighbush Blueberry, raw20.50[8]
Vaccinium angustifoliumLowbush Blueberry, raw16.14[8]
Vaccinium myrtillusBilberry~38.3 - 79.3*[5]

*Note: Data for bilberry from[5] represents a range from aqueous and organic solvent extractions, highlighting the impact of methodology on yield.

Part 2: Biosynthesis of Delphinidin 3-galactoside

The formation of Delphinidin 3-galactoside is a multi-step enzymatic process branching from the general phenylpropanoid pathway.[1] Understanding this pathway is essential for metabolic engineering efforts aimed at enhancing its production in plants or microbial systems. The core synthesis involves the creation of the anthocyanidin skeleton followed by a crucial glycosylation step.

The key enzymatic steps are:

  • Phenylpropanoid Pathway: Generates p-Coumaroyl-CoA, the entry point into flavonoid synthesis.

  • Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of Malonyl-CoA to form naringenin chalcone.

  • Chalcone Isomerase (CHI): Converts naringenin chalcone to naringenin.

  • Flavanone 3-Hydroxylase (F3H): Hydroxylates naringenin to produce dihydrokaempferol.

  • Flavonoid 3',5'-Hydroxylase (F3'5'H): This is a critical branching point enzyme. It adds two hydroxyl groups to the B-ring of dihydrokaempferol, converting it to dihydromyricetin. The activity of this enzyme is the primary determinant for the production of delphinidin-based anthocyanins.[1]

  • Dihydroflavonol 4-Reductase (DFR): Reduces dihydromyricetin to leucodelphinidin.

  • Anthocyanidin Synthase (ANS): Oxidizes leucodelphinidin to form the unstable delphinidin aglycone.

  • UDP-Galactose:Flavonoid 3-O-Galactosyltransferase (F3GalTase): This final, stabilizing step involves the transfer of a galactose moiety from UDP-galactose to the 3-hydroxyl group of the delphinidin aglycone, yielding the stable Delphinidin 3-galactoside.

Biosynthesis_of_Delphinidin_3_galactoside cluster_phenylpropanoid General Phenylpropanoid & Flavonoid Pathway cluster_anthocyanin Delphinidin Branch pCoumaroyl_CoA p-Coumaroyl-CoA Naringenin_Chalcone Naringenin Chalcone pCoumaroyl_CoA->Naringenin_Chalcone CHS Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Naringenin_Chalcone CHS Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI DHK Dihydrokaempferol Naringenin->DHK F3H DHM Dihydromyricetin DHK->DHM F3'5'H (Key Enzyme) Leucodelphinidin Leucodelphinidin DHM->Leucodelphinidin DFR Delphinidin Delphinidin (Aglycone) Leucodelphinidin->Delphinidin ANS D3G Delphinidin 3-galactoside Delphinidin->D3G F3GalTase UDP_Gal UDP-Galactose UDP_Gal->D3G F3GalTase

Biosynthetic pathway of Delphinidin 3-galactoside.

Part 3: Methodology for Extraction, Purification, and Analysis

The following protocol provides a robust workflow for the isolation and quantification of Delphinidin 3-galactoside from a representative source, such as bilberries. The described methodology is designed to be self-validating by incorporating rigorous analytical techniques for confirmation.

Experimental Workflow Diagram

Extraction_Workflow Start Plant Material (e.g., Bilberries) Homogenization Step 1: Homogenization (Lyophilization & Grinding) Start->Homogenization Extraction Step 2: Solid-Liquid Extraction (Acidified Methanol/Ethanol) Homogenization->Extraction Clarification Step 3: Clarification (Centrifugation / Filtration) Extraction->Clarification Purification Step 4: Purification (Solid-Phase Extraction, C18) Clarification->Purification Analysis Step 5: Analysis (HPLC-DAD & LC-MS/MS) Purification->Analysis End Identification & Quantification Analysis->End

Workflow for Delphinidin 3-galactoside extraction and analysis.
Step-by-Step Protocol

Step 1: Sample Preparation and Homogenization

  • Objective: To increase the surface area of the plant material for efficient solvent penetration and to preserve the integrity of the analyte.

  • Procedure:

    • Flash-freeze fresh or frozen bilberries with liquid nitrogen.

    • Lyophilize (freeze-dry) the material for 48-72 hours until a constant weight is achieved. This prevents enzymatic degradation and water interference during extraction.

    • Grind the lyophilized berries into a fine, homogenous powder using a laboratory mill or a mortar and pestle.

    • Store the powder at -80°C in an airtight, desiccated container, protected from light.

Step 2: Solid-Liquid Extraction

  • Objective: To selectively extract anthocyanins from the plant matrix into a solvent phase.

  • Rationale: An acidified organic solvent is used. The acid (e.g., formic acid or trifluoroacetic acid) maintains a low pH (~2-3), which is crucial for stabilizing anthocyanins in their colored flavylium cation form.[17] Methanol or ethanol are effective at solubilizing these moderately polar compounds.

  • Procedure:

    • Weigh approximately 1-2 g of the dried powder into a conical tube.

    • Add 20 mL of extraction solvent (e.g., Methanol:Water:Formic Acid, 70:29:1, v/v/v).

    • Vortex thoroughly and sonicate in an ultrasonic bath for 30 minutes in the dark at room temperature.

    • Repeat the extraction process twice more on the remaining solids to ensure exhaustive extraction. Pool the supernatants.

Step 3: Clarification

  • Objective: To remove insoluble plant debris and particulates from the crude extract.

  • Procedure:

    • Centrifuge the pooled extract at 4,000 x g for 15 minutes at 4°C.

    • Carefully decant the supernatant.

    • Filter the supernatant through a 0.45 µm PTFE syringe filter to remove any remaining fine particles that could interfere with subsequent chromatographic steps.

Step 4: Purification and Concentration (Solid-Phase Extraction)

  • Objective: To remove highly polar impurities (sugars, organic acids) and non-polar compounds, thereby concentrating the anthocyanin fraction.

  • Rationale: A C18 SPE cartridge operates on a reverse-phase mechanism. Anthocyanins will adsorb to the non-polar C18 stationary phase, while more polar compounds are washed away. A final elution with an organic solvent recovers the purified anthocyanins.

  • Procedure:

    • Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of acidified water (0.1% formic acid).

    • Load the clarified extract onto the cartridge.

    • Wash the cartridge with 10 mL of acidified water to elute sugars and other polar impurities.

    • Elute the anthocyanin fraction with 5 mL of acidified methanol (0.1% formic acid).

    • Evaporate the purified eluate to dryness under a stream of nitrogen or using a rotary evaporator at <35°C.

    • Reconstitute the dried extract in a known volume (e.g., 1-2 mL) of mobile phase for HPLC analysis.

Step 5: Identification and Quantification

  • Objective: To separate, identify, and quantify Delphinidin 3-galactoside.

  • Methodology: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and tandem Mass Spectrometry (LC-MS/MS).

  • HPLC-DAD Conditions (Typical):

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: Water with 5% Formic Acid.

    • Mobile Phase B: Acetonitrile with 5% Formic Acid.

    • Gradient: A linear gradient from ~5% B to 30% B over 30-40 minutes.

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Detection: Diode-Array Detector scanning from 200-600 nm, with specific monitoring at 520 nm for anthocyanins.[5]

    • Identification: Tentative identification is made by comparing the retention time and UV-Vis spectrum with a purified analytical standard of Delphinidin 3-galactoside chloride.[18]

  • LC-MS/MS Confirmation:

    • Rationale: Provides definitive structural confirmation.

    • Procedure: The eluent from the HPLC is directed into a mass spectrometer. In positive ion mode, the parent ion (M+) for Delphinidin 3-galactoside (C21H21O12+) should be observed at m/z 465.1.

    • Tandem MS (MS2) of the m/z 465.1 precursor ion will induce fragmentation. The characteristic loss of the galactose moiety (162 Da) will result in a major fragment ion at m/z 303.05, corresponding to the delphinidin aglycone.[17] This fragmentation pattern provides unambiguous identification.

  • Quantification:

    • A calibration curve is constructed by injecting known concentrations of a certified Delphinidin 3-galactoside standard.

    • The peak area of the analyte in the sample is compared to the calibration curve to determine its concentration, typically expressed as mg per 100 g of fresh or dry weight.

References

  • Maqui Berry | VitalMaqui. (2025). Delphinidin: The Blue Pigment You Need to Know About.
  • Tohge, T., et al. (2023). Inhibitory Potential of Different Bilberry (Vaccinium myrtillus L.) Extracts on Human Salivary α-Amylase.
  • ResearchGate. (n.d.). Chemical structures of (A) delphinidin, cyanidin, (B) del 3-gal, and....
  • ResearchGate. (n.d.). Structure of anthocyanins identified in eggplant peel.
  • BenchChem. (2025). The Biosynthetic Pathway of Delphinidin 3-Glucoside: A Technical Guide for Researchers.
  • ResearchGate. (n.d.). Identification of delphinidin-3-O-galactorhamnoside production in N....
  • Tanaka, J., et al. (2013). Maqui berry (Aristotelia chilensis)
  • ResearchGate. (n.d.). Phenolic Content in Berries of 13 Black Currant Varieties.
  • Ichiyanagi, T., et al. (n.d.). Nasunin from eggplant consists of cis-trans isomers of delphinidin 3-[4-(p-coumaroyl)-L-rhamnosyl (1-->6)glucopyranoside]-5-glucopyranoside. PubMed.
  • Thermo Fisher Scientific. (n.d.). Rapid and Sensitive Determination of Anthocyanins in Bilberries Using UHPLC.
  • ConsumerLab.com. (n.d.).
  • ResearchGate. (n.d.). Identification of major anthocyanins. A, Delphinidin 3-galactoside; B,....
  • Delphinol. (n.d.). Delphinidin 3,5-O-diglucoside, a constituent of the maqui berry (Aristotelia chilensis) anthocyanin, restores tear secretion in.
  • MDPI. (n.d.). Delphinidin and Its Glycosides' War on Cancer: Preclinical Perspectives.
  • Khan, F., et al. (2022). Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment in Anthocyanidin and Anthocyanin Forms. PubMed Central.
  • Extrasynthese. (n.d.). Delphinidin-3-O-galactoside chloride 0905, CAS 28500-00-7.
  • Saparov, B. (n.d.). ISOLATION TECHNOLOGY OF DELPHINIDIN FROM EGGPLANT SOLANUM MELONGENA. CyberLeninka.
  • Tudor, C., et al. (n.d.). Eggplant Peels as a Valuable Source of Anthocyanins: Extraction, Thermal Stability and Biological Activities.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Solanum melongena (Eggplant) Crude Anthocyanin Extract and Delphinidin-3- glucoside protects Caenorhabditis elegans against Staphylococcus aureus and Klebsiella pneumoniae.
  • Sun, B., et al. (2022).
  • Lee, J. H., et al. (2013). Rapid Method for Determination of Anthocyanin Glucosides and Free Delphinidin in Grapes Using u-HPLC.
  • ResearchGate. (2025). Maqui berry (Aristotelia chilensis) and the constituent delphinidin glycoside inhibit photoreceptor cell death induced by visible light | Request PDF.
  • Nanashima, N., et al. (2018). Blackcurrant Anthocyanins Increase the Levels of Collagen, Elastin, and Hyaluronic Acid in Human Skin Fibroblasts and Ovariectomized Rats.
  • MDPI. (2022).
  • American Chemical Society. (n.d.).
  • Pries, R., et al. (2022). A defined anthocyanin mixture sourced from bilberry and black currant inhibits Measles virus and various herpesviruses. PubMed.
  • Journal of Applied Pharmaceutical Science. (2024). Delphinidin-3-glucoside prolongs lifespan and healthspan in Caenorhabditis elegans with and without environmental stress.
  • Phenol-Explorer. (n.d.). Showing all foods in which the polyphenol Delphinidin 3-O-galactoside is found.
  • Borges, G., et al. (n.d.). Delphinidin-3-rutinoside from Blackcurrant Berries (Ribes nigrum): In Vitro Antiproliferative Activity and Interactions with Other Phenolic Compounds. PubMed Central.
  • ResearchGate. (n.d.). (A) Structure of the four anthocyanins in blackcurrants. Delphinidin-3-rutinoside (D3R....
  • Bjorøy, Ø., et al. (2007).
  • ResearchGate. (n.d.). (a)

Sources

Exploratory

An In-depth Technical Guide to the Biosynthesis of Delphinidin 3-galactoside in Plants

Authored for Researchers, Scientists, and Drug Development Professionals Preamble: The Architectural Elegance of a Plant Pigment In the vast and intricate world of plant secondary metabolism, the anthocyanins stand out a...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Architectural Elegance of a Plant Pigment

In the vast and intricate world of plant secondary metabolism, the anthocyanins stand out as a vibrant class of flavonoids responsible for a dazzling array of colors in flowers, fruits, and leaves. Among these, delphinidin and its glycosylated derivatives are the architects of blue and purple hues, playing crucial roles in attracting pollinators and protecting the plant from environmental stressors. This guide provides a deep dive into the biosynthetic pathway of a specific and significant anthocyanin: Delphinidin 3-galactoside. We will dissect the molecular machinery, explore the enzymatic catalysts, and detail the experimental methodologies that have allowed scientists to unravel this elegant biochemical cascade. This document is designed not as a static protocol book, but as a comprehensive resource to empower researchers in their quest to understand, and potentially manipulate, this vital pathway for applications in agriculture, pharmacology, and biotechnology.

Section 1: The Central Dogma of Anthocyanin Biosynthesis: A Broad Overview

The journey to Delphinidin 3-galactoside begins with the general phenylpropanoid pathway, a fundamental route in higher plants that converts the amino acid phenylalanine into a variety of crucial compounds. This pathway provides the precursor 4-coumaroyl-CoA, which serves as the entry point into the flavonoid biosynthesis route. The synthesis of all anthocyanins, including Delphinidin 3-galactoside, proceeds through a series of enzymatic reactions catalyzed by a multi-enzyme complex often associated with the endoplasmic reticulum.

The core anthocyanin pathway can be conceptually divided into early and late biosynthetic steps. The early steps, common to the synthesis of many flavonoids, lead to the formation of dihydroflavonols. The late steps then modify these precursors to generate the diverse spectrum of anthocyanidins, which are subsequently glycosylated to form stable anthocyanins.

Section 2: The Core Pathway to Delphinidin: Key Enzymatic Steps and Genetic Determinants

The biosynthesis of the delphinidin aglycone is a multi-step process, each step meticulously controlled by a specific enzyme encoded by a corresponding structural gene. The hydroxylation pattern of the B-ring of the flavonoid skeleton is the critical determinant for the final color, and the synthesis of delphinidin is absolutely dependent on the presence and activity of a key enzyme: Flavonoid 3',5'-Hydroxylase (F3'5'H).

The Early Steps: Building the Dihydroflavonol Scaffold
  • Chalcone Synthase (CHS): This enzyme marks the first committed step of flavonoid biosynthesis. CHS catalyzes the condensation of one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin chalcone.

  • Chalcone Isomerase (CHI): Naringenin chalcone is rapidly isomerized by CHI to produce the flavanone naringenin.

  • Flavanone 3-Hydroxylase (F3H): F3H hydroxylates naringenin at the 3-position to generate dihydrokaempferol (DHK).

The Branching Point: The Genesis of the Delphinidin Precursor

The pathway then reaches a critical juncture where the fate of the dihydroflavonol is determined. For the synthesis of delphinidin, the B-ring of the flavonoid must be hydroxylated at both the 3' and 5' positions.

  • Flavonoid 3',5'-Hydroxylase (F3'5'H): This cytochrome P450 monooxygenase is the "blue gene" in many plants.[1] It catalyzes the hydroxylation of dihydrokaempferol (DHK) to dihydromyricetin (DHM).[2][3] This is the pivotal step that directs the metabolic flow towards the production of delphinidin-based anthocyanins.[3][4] The absence or low activity of F3'5'H is the primary reason why many plant species cannot produce blue or purple flowers.[5] F3'5'H can also act on other substrates like naringenin and kaempferol.[1][6]

  • Flavonoid 3'-Hydroxylase (F3'H): In parallel, another enzyme, F3'H, can hydroxylate DHK at the 3' position to produce dihydroquercetin (DHQ), a precursor for cyanidin-based (red/magenta) anthocyanins. The competitive action of F3'5'H and F3'H for their common substrate, DHK, is a key determinant of the final anthocyanin profile and thus the color of the plant tissue.[7]

The Late Steps: From Dihydromyricetin to Delphinidin
  • Dihydroflavonol 4-Reductase (DFR): DFR reduces the 4-keto group of dihydromyricetin to produce the colorless leucoanthocyanidin, leucodelphinidin.[8][9] The substrate specificity of DFR is crucial; some DFR enzymes can efficiently reduce DHM, while others may have a preference for DHK or DHQ, thereby influencing the type of anthocyanin produced.[8][10]

  • Anthocyanidin Synthase (ANS) / Leucoanthocyanidin Dioxygenase (LDOX): ANS, also known as LDOX, catalyzes the oxidation of leucodelphinidin to form the unstable colored anthocyanidin, delphinidin.[9]

The Final Touch: Glycosylation to Delphinidin 3-galactoside

Anthocyanidins are inherently unstable and must be glycosylated to ensure their stability and solubility for storage in the vacuole. This final step is catalyzed by a specific UDP-glycosyltransferase.

  • UDP-galactose:flavonoid 3-O-galactosyltransferase (F3GT): This enzyme transfers a galactose moiety from UDP-galactose to the 3-hydroxyl group of the delphinidin aglycone, resulting in the formation of the stable, colored anthocyanin, Delphinidin 3-galactoside . While many flavonoid glucosyltransferases have been characterized, specific galactosyltransferases are also present in various plant species.[11][12] Some glycosyltransferases can utilize multiple sugar donors, including UDP-glucose and UDP-galactose, albeit with varying efficiencies.[13][14]

The entire biosynthetic pathway is visually summarized in the following diagram:

Delphinidin_Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis Phenylalanine Phenylalanine Coumaroyl_CoA Coumaroyl_CoA Phenylalanine->Coumaroyl_CoA PAL, C4H, 4CL Naringenin_Chalcone Naringenin_Chalcone Coumaroyl_CoA->Naringenin_Chalcone CHS Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydromyricetin Dihydromyricetin Dihydrokaempferol->Dihydromyricetin F3'5'H Dihydroquercetin Dihydroquercetin Dihydrokaempferol->Dihydroquercetin F3'H Leucodelphinidin Leucodelphinidin Dihydromyricetin->Leucodelphinidin DFR Delphinidin Delphinidin Leucodelphinidin->Delphinidin ANS/LDOX Delphinidin_3_galactoside Delphinidin_3_galactoside Delphinidin->Delphinidin_3_galactoside F3GT (UDP-galactose)

Caption: Biosynthesis pathway of Delphinidin 3-galactoside.

Section 3: Regulation of the Pathway: A Symphony of Transcription Factors

The biosynthesis of Delphinidin 3-galactoside is not a constitutive process but is tightly regulated at the transcriptional level. The expression of the structural genes is orchestrated by a complex interplay of transcription factors, primarily from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families.[15][16] These proteins form a regulatory complex, often referred to as the MBW complex, which binds to the promoter regions of the late biosynthetic genes (such as DFR and ANS) and activates their transcription.[2][16]

The specific R2R3-MYB transcription factors involved often determine which branch of the flavonoid pathway is activated.[15][16] Environmental cues such as light and temperature, as well as developmental signals, can influence the expression of these regulatory genes, thereby modulating the production of Delphinidin 3-galactoside.[2][17]

The regulatory network can be visualized as follows:

Anthocyanin_Regulation Env_Dev_Signals Environmental & Developmental Signals MYB MYB Env_Dev_Signals->MYB bHLH bHLH Env_Dev_Signals->bHLH WD40 WD40 Env_Dev_Signals->WD40 MBW_Complex MBW Complex MYB->MBW_Complex bHLH->MBW_Complex WD40->MBW_Complex Structural_Genes Structural Genes (DFR, ANS, F3GT, etc.) MBW_Complex->Structural_Genes Activates Transcription Delphinidin_3_galactoside Delphinidin 3-galactoside Accumulation Structural_Genes->Delphinidin_3_galactoside Enzymatic Synthesis

Caption: Transcriptional regulation of anthocyanin biosynthesis.

Section 4: Experimental Methodologies: A Practical Guide

The elucidation of the Delphinidin 3-galactoside biosynthesis pathway has been made possible through a combination of genetic, biochemical, and analytical techniques. This section provides an overview of key experimental protocols.

Analysis of Gene Expression by Quantitative Real-Time PCR (qPCR)

qPCR is a powerful technique to quantify the expression levels of the structural and regulatory genes involved in the pathway.[1][15][16]

Protocol Outline:

  • RNA Extraction: Isolate total RNA from the plant tissue of interest using a suitable method (e.g., Trizol-based or column-based kits).

  • DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

  • Primer Design: Design and validate gene-specific primers for the target genes (F3'5'H, DFR, ANS, F3GT, etc.) and a reference gene (e.g., Actin or Ubiquitin) for normalization.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or probe-based master mix, the cDNA template, and the specific primers.

  • Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes using the ΔΔCt method.

Enzymatic Assays

Characterizing the activity of the key enzymes is crucial for understanding the pathway's flux and potential bottlenecks.

This assay is typically performed using microsomes isolated from yeast or insect cells expressing the recombinant F3'5'H protein.[6]

Protocol Outline:

  • Microsome Preparation: Express the F3'5'H gene in a suitable heterologous system (e.g., Saccharomyces cerevisiae) and isolate the microsomal fraction.

  • Reaction Mixture: Prepare a reaction mixture containing the microsomal preparation, a suitable buffer (e.g., potassium phosphate buffer, pH 7.5), NADPH as a cofactor, and the substrate (e.g., naringenin or dihydrokaempferol).

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific duration.

  • Extraction: Stop the reaction and extract the products with a solvent like ethyl acetate.

  • Analysis: Analyze the extracted products by HPLC or LC-MS to identify and quantify the hydroxylated products (e.g., eriodictyol and dihydromyricetin).

The activity of DFR can be measured spectrophotometrically by monitoring the consumption of NADPH or by analyzing the product formation.[10][18][19][20]

Protocol Outline:

  • Enzyme Extraction: Extract crude protein from the plant tissue or use a purified recombinant DFR enzyme.

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme extract, a buffer (e.g., Tris-HCl, pH 7.0), the substrate (dihydromyricetin), and NADPH.

  • Spectrophotometric Assay: Monitor the decrease in absorbance at 340 nm due to the oxidation of NADPH.

  • Product Analysis (Alternative Method): After incubation, convert the unstable leucoanthocyanidin product to the stable anthocyanidin (delphinidin) by acid hydrolysis (e.g., with butanol-HCl) and quantify the delphinidin produced using HPLC.[18]

Identification and Quantification of Delphinidin 3-galactoside by HPLC and LC-MS

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Mass Spectrometry (MS) is the gold standard for the analysis of anthocyanins.[3][14][17][21][22][23]

Protocol Outline:

  • Extraction: Extract anthocyanins from the plant tissue using an acidified solvent (e.g., methanol with 1% HCl or formic acid) to maintain the stability of the pigments.

  • Chromatographic Separation:

    • Column: Use a C18 reverse-phase column.

    • Mobile Phase: A gradient elution is typically employed using two solvents:

      • Solvent A: Acidified water (e.g., with 5% formic acid).

      • Solvent B: Acetonitrile or methanol.

    • Gradient: A typical gradient would start with a low percentage of solvent B, which is gradually increased to elute the more hydrophobic compounds.

  • Detection:

    • DAD: Monitor the absorbance at around 520 nm, the characteristic wavelength for anthocyanins.

    • MS: Use electrospray ionization (ESI) in the positive ion mode. The mass-to-charge ratio (m/z) of Delphinidin 3-galactoside can be used for its identification. Further fragmentation in MS/MS can confirm the identity by showing the loss of the galactose moiety.

  • Quantification: Quantify the amount of Delphinidin 3-galactoside by comparing the peak area to a calibration curve generated using a pure standard.[11]

Table 1: Key Quantitative Data in Delphinidin 3-galactoside Biosynthesis

ParameterValuePlant Species/SystemReference
F3'5'H Km (Naringenin) 3.22 µMCamellia sinensis[6]
F3'5'H Km (DHK) 3.26 µMCamellia sinensis[6]
DFR Kinetic Turnover (DnDFR) Higher than DgDFRDelphinium[24]
Delphinidin 3-galactoside LOD (HPLC) Varies by methodBilberry[21]
Delphinidin 3-galactoside LOQ (HPLC) Varies by methodBilberry[21]

Section 5: Applications and Future Perspectives

A thorough understanding of the Delphinidin 3-galactoside biosynthesis pathway opens up numerous possibilities for scientific and commercial applications.

  • Metabolic Engineering of Flower Color: By overexpressing the F3'5'H gene and a suitable F3GT, it is possible to produce blue or purple flowers in species that naturally lack them, such as roses and chrysanthemums.[19][25]

  • Enhancement of Nutritional Value in Crops: Delphinidin and its glycosides are potent antioxidants with potential health benefits. Engineering the pathway in fruits and vegetables could enhance their nutritional and functional properties.

  • Drug Discovery and Development: The antioxidant and anti-inflammatory properties of delphinidin derivatives make them interesting candidates for pharmacological research. Understanding their biosynthesis is the first step towards their sustainable production.

Future research will likely focus on the fine-tuning of the regulatory networks to control the flux through the pathway more precisely, the discovery and characterization of novel glycosyltransferases with different sugar specificities, and the elucidation of the transport and storage mechanisms of these important pigments.

References

  • Functional analysis of Flavonoid 3′,5′-hydroxylase from Tea plant (Camellia sinensis): critical role in the accumulation of catechins. BMC Plant Biology. [Link]

  • MYB-Mediated Regulation of Anthocyanin Biosynthesis. International Journal of Molecular Sciences. [Link]

  • Regulation Mechanism of Plant Pigments Biosynthesis: Anthocyanins, Carotenoids, and Betalains. MDPI. [Link]

  • The regulatory pathway of anthocyanin biosynthesis in plants. ResearchGate. [Link]

  • Light Induced Regulation Pathway of Anthocyanin Biosynthesis in Plants. MDPI. [Link]

  • Biosynthesis and regulation of anthocyanin pathway genes. Semantic Scholar. [Link]

  • Functional Analysis of F3'5'H and Patterns in the Accumulation of Anthocyanin in Blackcurrant (Ribes nigrum). International Journal of Agriculture and Biology. [Link]

  • Multiple evolution of flavonoid 3',5'-hydroxylase. PubMed. [Link]

  • Dihydroflavonol 4-Reductase Genes from Freesia hybrida Play Important and Partially Overlapping Roles in the Biosynthesis of Flavonoids. Frontiers in Plant Science. [Link]

  • hfl (f3'5'h): Genes List. GM Approval Database - ISAAA.org. [Link]

  • Biochemical and Molecular Characterization of a Flavonoid 3-O-glycosyltransferase Responsible for Anthocyanins and Flavonols Biosynthesis in Freesia hybrida. Frontiers in Plant Science. [Link]

  • Delphinidin 3-galactoside chloride, CAS No. 28500-00-7. Carl ROTH. [Link]

  • Arg-type dihydroflavonol 4-reductase genes from the fern Dryopteris erythrosora play important roles in the biosynthesis of anthocyanins. PLOS ONE. [Link]

  • Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment in Anthocyanidin and Anthocyanin Forms. Frontiers in Nutrition. [Link]

  • Expansion and subfunctionalisation of flavonoid 3',5'-hydroxylases in the grapevine lineage. BMC Plant Biology. [Link]

  • Dihydroflavonol 4-reductase activity is associated with the intensity of flower colors in delphinium. Journal of Plant Biochemistry and Biotechnology. [Link]

  • Functional analysis of the dihydroflavonol 4-reductase family of Camellia sinensis: exploiting key amino acids to reconstruct reduction activity. Horticulture Research. [Link]

  • Genetic Engineering of Novel Bluer-Colored Chrysanthemums Produced by Accumulation of Delphinidin-Based Anthocyanins. Plant and Cell Physiology. [Link]

  • Functional analysis of a UDP-glucosyltransferase gene contributing to biosynthesis of the flavonol triglycoside in tea plants. BMC Plant Biology. [Link]

  • An Optimized HPLC-DAD Methodology for the Determination of Anthocyanins in Grape Skins of Red Greek Winegrape Cultivars (Vitis vinifera L.). Molecules. [Link]

  • Dihydroflavonol reductase(DFR)activity assay kit. Creative BioMart. [Link]

  • Functional analysis of Flavonoid 3′,5′-hydroxylase from Tea plant (Camellia sinensis): critical role in the accumulation of catechins. PubMed Central. [Link]

  • Flower color changes by delphinidin production. ResearchGate. [Link]

  • Identification of major anthocyanins. ResearchGate. [Link]

  • Current understanding of the pathways of flavonoid biosynthesis in model and crop plants. Journal of Experimental Botany. [Link]

  • Rapid Method for Determination of Anthocyanin Glucosides and Free Delphinidin in Grapes Using u-HPLC. Journal of Chromatographic Science. [Link]

  • Biochemical and Molecular Characterization of a Novel UDP-Glucose:Anthocyanin 3′-O-Glucosyltransferase, a Key Enzyme for Blue Anthocyanin Biosynthesis, from Gentian. The Plant Cell. [Link]

  • Recent Advances in Anthocyanin Analysis and Characterization. Current Analytical Chemistry. [Link]

  • OsUGT88C3 Encodes a UDP-Glycosyltransferase Responsible for Biosynthesis of Malvidin 3-O-Galactoside in Rice. International Journal of Molecular Sciences. [Link]

  • Plant Flavonoids—Biosynthesis, Transport and Involvement in Stress Responses. International Journal of Molecular Sciences. [Link]

  • Cyanidin 3-O-galactoside: A Natural Compound with Multiple Health Benefits. Nutrients. [Link]

  • Investigation of the Key Genes Associated with Anthocyanin Accumulation during Inner Leaf Reddening in Ornamental Kale (Brassica oleracea L. var. acephala). International Journal of Molecular Sciences. [Link]

  • Exogenously Induced Silencing of Four MYB Transcription Repressor Genes and Activation of Anthocyanin Accumulation in Solanum lycopersicum. International Journal of Molecular Sciences. [Link]

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Foundational

Delphinidin 3-galactoside: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Introduction Delphinidin 3-galactoside is a prominent member of the anthocyanin family, a class of water-soluble flavonoids responsible for many of the red, purple, and blue pigments found in fruits, vegetables, and flow...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Delphinidin 3-galactoside is a prominent member of the anthocyanin family, a class of water-soluble flavonoids responsible for many of the red, purple, and blue pigments found in fruits, vegetables, and flowers.[1] As a glycoside of the anthocyanidin delphinidin, this molecule consists of the core delphinidin structure linked to a galactose sugar moiety. This glycosylation enhances its stability and bioavailability.[2] Delphinidin 3-galactoside is of significant interest to researchers, scientists, and drug development professionals due to its potent antioxidant and anti-inflammatory properties, which underpin its potential therapeutic applications in a range of human diseases.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biosynthesis, and biological activities of Delphinidin 3-galactoside, with a focus on its mechanisms of action and relevant experimental methodologies.

Chemical Structure and Physicochemical Properties

Delphinidin 3-galactoside, also known as empetrin, possesses a characteristic flavylium cation core structure. The IUPAC name for this compound is (2S,3R,4S,5R,6R)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol chloride.[4] The presence of multiple hydroxyl groups on both the A and B rings of the aglycone, delphinidin, is crucial for its potent antioxidant activity.[5] The galactose sugar is attached at the C3 position of the C ring.

The physicochemical properties of Delphinidin 3-galactoside are summarized in the table below. It is a water-soluble compound, a characteristic conferred by the polar galactose unit and the overall polyhydroxylated structure.[6][7] Its stability is highly dependent on factors such as pH, temperature, and light.[8] Like other anthocyanins, Delphinidin 3-galactoside is most stable in acidic conditions (pH < 3), where it exists predominantly as the colored flavylium cation.[9] As the pH increases, it undergoes structural transformations to form colorless carbinol pseudobases and chalcones, leading to a loss of color and bioactivity.[9] Increased temperatures and exposure to light also accelerate its degradation.[8]

PropertyValueSource
Chemical Formula C21H21ClO12[4]
Molecular Weight 500.8 g/mol [4]
Appearance Red to dark brown powderMedChemExpress
Solubility Soluble in water, DMSO, methanol, ethanol[6][7]
Predicted Water Solubility 0.85 g/LFooDB
Predicted logP 0.1 - 0.93FooDB
Predicted pKa (Strongest Acidic) ~6.0-6.4FooDB,[10]
Predicted pKa (Strongest Basic) ~ -3.6FooDB
Storage Temperature -20°C, protected from light and moistureMedChemExpress,[11]

Biosynthesis and Natural Sources

Biosynthesis

The biosynthesis of Delphinidin 3-galactoside is an integral part of the broader flavonoid pathway in plants, originating from the phenylpropanoid pathway.[12] The synthesis begins with the amino acid phenylalanine, which is converted to 4-coumaroyl-CoA. A series of enzymatic reactions, including those catalyzed by chalcone synthase (CHS) and chalcone isomerase (CHI), leads to the formation of flavanones. The key step differentiating the synthesis of delphinidin from other anthocyanidins is the hydroxylation of the B-ring at the 3' and 5' positions. This reaction is catalyzed by the enzyme Flavonoid 3',5'-Hydroxylase (F3'5'H), a cytochrome P450-dependent monooxygenase.[12] Dihydrokaempferol is hydroxylated to produce dihydroquercetin (by F3'H) and subsequently dihydromyricetin (by F3'5'H). Dihydromyricetin is then converted to leucodelphinidin by dihydroflavonol 4-reductase (DFR). Leucodelphinidin is oxidized by anthocyanidin synthase (ANS) to form the unstable delphinidin aglycone. Finally, the delphinidin aglycone is glycosylated at the 3-position with a galactose molecule, a reaction catalyzed by UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT), to form the stable Delphinidin 3-galactoside.

Natural Sources

Delphinidin 3-galactoside is abundant in a variety of pigmented fruits and vegetables. Notable sources include:

  • Berries: Blueberries, blackcurrants, cranberries, and bilberries are particularly rich in this compound.[5][13]

  • Grapes: Found in the skins of red and black grape varieties.[13]

  • Other Fruits and Vegetables: Eggplant (especially the peel), pomegranates, and pigmented rice varieties also contain significant amounts of Delphinidin 3-galactoside.[1][14]

Biological and Pharmacological Activities

Delphinidin 3-galactoside exhibits a range of biological activities, with its antioxidant and anti-inflammatory effects being the most extensively studied.

Antioxidant Activity

The potent antioxidant capacity of Delphinidin 3-galactoside is attributed to its chemical structure, particularly the presence of multiple hydroxyl groups on the B-ring.[5] These hydroxyl groups can readily donate hydrogen atoms to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.[5] The antioxidant mechanism of Delphinidin 3-galactoside involves multiple pathways, including:

  • Direct ROS Scavenging: It can directly scavenge free radicals such as the superoxide anion, hydroxyl radical, and peroxyl radicals.

  • Upregulation of Antioxidant Enzymes: Delphinidin and its glycosides have been shown to activate the Keap1-Nrf2 signaling pathway.[15][16] Under conditions of oxidative stress, Nrf2 (Nuclear factor erythroid 2-related factor 2) dissociates from its inhibitor Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for antioxidant enzymes, leading to their increased expression. These enzymes include heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and superoxide dismutase (SOD).[15][16]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Oxidizes Cysteine Residues D3G Delphinidin 3-galactoside D3G->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes ubiquitination Ub Ubiquitin Nrf2->Ub Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasome Degradation Ub->Proteasome ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1, SOD) ARE->Antioxidant_Enzymes Induces Transcription Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection

Keap1-Nrf2 antioxidant signaling pathway activated by Delphinidin 3-galactoside.
Anti-inflammatory Activity

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. Delphinidin 3-galactoside has demonstrated significant anti-inflammatory properties by modulating key inflammatory signaling pathways.[17] One of the primary mechanisms is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[17][18] In response to pro-inflammatory stimuli, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates the inhibitory protein IκBα.[19] This phosphorylation leads to the ubiquitination and subsequent proteasomal degradation of IκBα, releasing the NF-κB dimer (p50/p65). The active NF-κB then translocates to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[20] Delphinidin and its glycosides have been shown to inhibit the activation of the IKK complex, thereby preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[10][17]

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates D3G Delphinidin 3-galactoside D3G->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Inhibits NFkB_n NF-κB NFkB->NFkB_n Translocation IkBa_p P-IκBα Proteasome Proteasome Degradation IkBa_p->Proteasome Ubiquitination DNA DNA NFkB_n->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Pro_inflammatory_Genes Induces Transcription Inflammation Inflammation Pro_inflammatory_Genes->Inflammation

Inhibition of the NF-κB inflammatory pathway by Delphinidin 3-galactoside.

Experimental Methodologies

Extraction and Purification Protocol

The extraction and purification of Delphinidin 3-galactoside from plant sources typically involve solvent extraction followed by chromatographic separation. The following is a generalized protocol based on common laboratory practices.

1. Sample Preparation:

  • Fresh plant material (e.g., blueberries, eggplant peels) is frozen in liquid nitrogen and lyophilized to remove water.[6]

  • The dried material is then ground into a fine powder to increase the surface area for extraction.

2. Extraction:

  • The powdered sample is extracted with an acidified solvent, typically a mixture of methanol or ethanol and water with a small percentage of acid (e.g., 0.1% HCl or 1% formic acid).[14] The acidic conditions are crucial for maintaining the stability of the anthocyanins in their flavylium cation form.

  • The extraction can be performed using various techniques, including maceration, sonication, or accelerated solvent extraction.[14]

  • The mixture is then centrifuged or filtered to separate the solid plant material from the liquid extract.

3. Purification using Solid-Phase Extraction (SPE):

  • The crude extract is concentrated under reduced pressure to remove the organic solvent.

  • The concentrated aqueous extract is then loaded onto a pre-conditioned C18 solid-phase extraction (SPE) cartridge.[21]

  • The cartridge is first washed with acidified water to remove sugars and other polar impurities.

  • A second wash with a non-polar solvent like ethyl acetate can be used to remove less polar phenolic compounds.[22]

  • Finally, the anthocyanins, including Delphinidin 3-galactoside, are eluted from the cartridge with acidified methanol.[21][22]

4. Further Purification (Optional):

  • For higher purity, the anthocyanin-rich fraction can be further purified using preparative High-Performance Liquid Chromatography (HPLC) or column chromatography on resins like Sephadex LH-20.[14]

Extraction_Purification_Workflow Start Plant Material (e.g., Blueberries) Freeze_Dry Freeze-Drying & Grinding Start->Freeze_Dry Extraction Extraction (Acidified Methanol/Ethanol) Freeze_Dry->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Concentration Solvent Evaporation Filtration->Concentration SPE Solid-Phase Extraction (C18) Concentration->SPE Wash1 Wash 1: Acidified Water (Remove Sugars) SPE->Wash1 Load Extract Wash2 Wash 2: Ethyl Acetate (Remove other phenolics) Wash1->Wash2 Elution Elution: Acidified Methanol Wash2->Elution Final_Product Purified Delphinidin 3-galactoside Elution->Final_Product

Workflow for the extraction and purification of Delphinidin 3-galactoside.
Quantification by HPLC-DAD

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is the most common and reliable method for the quantification of Delphinidin 3-galactoside in extracts.

1. Instrumentation and Columns:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a DAD is used.

  • A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically employed for separation.

2. Mobile Phase and Gradient:

  • The mobile phase usually consists of two solvents:

    • Solvent A: Acidified water (e.g., water with 5% formic acid).

    • Solvent B: Acetonitrile or methanol.

  • A gradient elution is used to achieve good separation of the various anthocyanins present in the extract. A typical gradient might start with a low percentage of Solvent B, which is gradually increased over the run time to elute the more non-polar compounds.

3. Detection and Quantification:

  • The DAD is set to monitor at the visible maximum absorption wavelength for anthocyanins, which is typically around 520 nm.[12]

  • Quantification is performed by creating a calibration curve using an external standard of pure Delphinidin 3-galactoside of known concentrations.

  • The peak area of Delphinidin 3-galactoside in the sample chromatogram is compared to the calibration curve to determine its concentration.

Table of HPLC-DAD Parameters (Example):

ParameterCondition
Column C18 reversed-phase (250 x 4.6 mm, 5 µm)
Mobile Phase A Water/Formic Acid (95:5, v/v)
Mobile Phase B Acetonitrile
Gradient 5-25% B (0-30 min), 25-50% B (30-40 min), hold at 50% B (40-45 min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detection Wavelength 520 nm

Conclusion

Delphinidin 3-galactoside is a naturally occurring anthocyanin with significant potential for applications in the pharmaceutical and nutraceutical industries. Its potent antioxidant and anti-inflammatory properties, mediated through the modulation of key signaling pathways such as Keap1-Nrf2 and NF-κB, make it a compelling candidate for further research and development. This technical guide has provided a comprehensive overview of its chemical structure, physicochemical properties, biosynthesis, and biological activities, along with established methodologies for its extraction, purification, and quantification. A thorough understanding of these aspects is essential for harnessing the full therapeutic potential of this promising bioactive compound.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 176440, Delphinidin 3-galactoside. Retrieved January 21, 2026 from [Link].

  • Sharma, M., & Lee, Y. R. (2022). Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment in Anthocyanidin and Anthocyanin Forms. Frontiers in Nutrition, 9, 746881. [Link]

  • FooDB. (2022). Showing Compound Delphinidin 3-galactoside (FDB017202). Retrieved January 21, 2026 from [Link].

  • Sogo, T., Terahara, N., Hisanaga, A., Kumamoto, T., Yamashiro, T., Wu, S., Sakao, K., & Hou, D. X. (2015). Anti-inflammatory activity and molecular mechanism of delphinidin 3-sambubioside, a Hibiscus anthocyanin. BioFactors, 41(3), 196-205. [Link]

  • Yang, Y., et al. (2014). Plant Food Delphinidin-3-Glucoside Significantly Inhibits Platelet Activation and Thrombosis: Novel Protective Roles against Cardiovascular Diseases. PLOS ONE, 9(6), e100035. [Link]

  • Watson, R. R., & Preedy, V. R. (Eds.). (2019). Bioactive Foods in Promoting Health: Fruits and Vegetables. Academic Press.
  • Abreu, A. C., et al. (2022). Delphinidin-3-O-glucoside in vitro suppresses NF-κB and changes the secretome of mesenchymal stem cells affecting macrophage activation. Nutrition, 105, 111853. [Link]

  • Global Substance Registration System. (n.d.). DELPHINIDIN 3-GALACTOSIDE. Retrieved January 21, 2026 from [Link].

  • Carl Roth GmbH + Co. KG. (2024). Safety Data Sheet: Delphinidin 3-galactoside chloride. Retrieved January 21, 2026 from [Link].

  • Hou, D. X., et al. (2021). Delphinidin and Its Glycosides' War on Cancer: Preclinical Perspectives. Molecules, 26(21), 6485. [Link]

  • Sogo, T., et al. (2015). Anti-inflammatory activity and molecular mechanism of delphinidin 3-sambubioside, a Hibiscus anthocyanin. BioFactors, 41(3), 196-205. [Link]

  • Lee, Y. M., et al. (2004). Inhibitors of the LPS-induced NF-kappaB activation from Artemisia sylvatica. Phytochemistry, 65(22), 2979-2984. [Link]

  • Sreelatha, S., & Jeyachandran, R. (2017). Pelargonidin Modulates Keap1/Nrf2 Pathway Gene Expression and Ameliorates Citrinin-Induced Oxidative Stress in HepG2 Cells. Frontiers in Pharmacology, 8, 853. [Link]

  • Katsikari, A., et al. (2022). An Optimized HPLC-DAD Methodology for the Determination of Anthocyanins in Grape Skins of Red Greek Winegrape Cultivars (Vitis vinifera L.). Molecules, 27(21), 7205. [Link]

  • Furtado, M. A., & Pina, F. (2018). The Chemical Reactivity of Anthocyanins and Its Consequences in Food Science and Nutrition. Molecules, 23(8), 1940. [Link]

  • Celli, G. B., & Brooks, M. S. L. (2017). Anthocyanins: Factors Affecting Their Stability and Degradation. Antioxidants, 6(4), 85. [Link]

  • FooDB. (2022). Showing Compound Delphinidin (FDB002613). Retrieved January 21, 2026 from [Link].

  • Wang, H., et al. (2019). The ginsenoside Rd suppresses LPS-induced inflammation and NF-κB activation in colon cancer cells. International Journal of Clinical and Experimental Medicine, 12(4), 3226-3237. [Link]

  • Chen, C., et al. (2018). Anthocyanin Delphinidin Prevents Neoplastic Transformation of Mouse Skin JB6 P+ Cells: Epigenetic Re-activation of Nrf2-ARE Pathway. Journal of Cancer Prevention, 23(2), 79-87. [Link]

  • Queiroz, E. D. S., et al. (2011). Solubility of Delphinidin in Water and various Organic Solvent between 298.15 and 343.15 K. Journal of Chemical & Engineering Data, 56(6), 2995-2998. [Link]

  • Dangles, O., et al. (2016). Effect of Temperature on Acidity and Hydration Equilibrium Constants of Delphinidin-3-O- and Cyanidin-3-O-sambubioside Calculated from Uni- and Multiwavelength Spectroscopic Data. Journal of Agricultural and Food Chemistry, 64(22), 4567-4575. [Link]

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Exploratory

A Technical Guide to the Spectroscopic Characterization of Delphinidin 3-galactoside

Section 1: Introduction Delphinidin 3-galactoside is a naturally occurring anthocyanin, a class of water-soluble pigments responsible for many of the red, purple, and blue colors found in flowers, fruits, and vegetables....

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Introduction

Delphinidin 3-galactoside is a naturally occurring anthocyanin, a class of water-soluble pigments responsible for many of the red, purple, and blue colors found in flowers, fruits, and vegetables.[1] As a glycoside of the anthocyanidin delphinidin, this molecule is of significant interest to researchers in food science, natural product chemistry, and drug development due to its potent antioxidant properties and its potential health benefits, including anti-inflammatory and anti-cancer activities.[1]

The unambiguous identification and characterization of Delphinidin 3-galactoside are paramount for quality control, efficacy studies, and exploring its full therapeutic potential. Spectroscopic techniques, particularly Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable tools for this purpose. This guide provides an in-depth analysis of the UV-Vis and NMR data for Delphinidin 3-galactoside, offering field-proven insights into data interpretation and experimental design for professionals in the field.

Section 2: Molecular Structure and Properties

The foundational step in any spectroscopic analysis is understanding the molecule's structure. Delphinidin 3-galactoside consists of a delphinidin aglycone (the chromophore) linked at the C3 position to a galactose sugar moiety. The delphinidin core is characterized by its 2-phenylbenzopyrylium (flavylium) skeleton with hydroxyl groups at the 3, 5, 7, 3', 4', and 5' positions.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation a Isolate & Purify Compound b Select Deuterated Solvent (e.g., CD3OD) a->b c Prepare Sample (~5-10 mg in 0.6 mL) b->c d 1D ¹H NMR c->d Analyze e 1D ¹³C NMR d->e f 2D NMR (COSY, HSQC) (Optional but Recommended) e->f g Process Spectra (FT, Phasing, Baseline Correction) f->g Process h Assign Signals g->h i Confirm Structure h->i

Caption: A typical workflow for NMR-based structural elucidation.

4.2: ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity. The data below for Delphinidin 3-galactoside was obtained in deuterated methanol (CD₃OD) at 400 MHz. [2]

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment Protons
8.81 s - H-4 1H
7.62 s - H-2', H-6' 2H
6.73 s - H-8 1H
6.53 d 1.6 H-6 1H
5.21 d 7.6 H-1'' 1H
3.94-3.98 m - Galactose 1H
3.91 d 3.2 Galactose 1H
3.70-3.78 m - Galactose 3H

| 3.64-3.67 | dd | 9.6, 3.2 | Galactose | 1H |

Expert Interpretation:

  • Aglycone Protons: The singlets at δ 8.81 (H-4), δ 7.62 (H-2', H-6'), and δ 6.73 (H-8), along with the doublet at δ 6.53 (H-6), are characteristic of the delphinidin core. The two-proton singlet at δ 7.62 confirms the symmetric B-ring.

  • Anomeric Proton: The signal at δ 5.21 is the anomeric proton (H-1'') of the galactose unit. Its large coupling constant (J = 7.6 Hz) is indicative of a diaxial relationship with H-2'', confirming the β-configuration of the glycosidic linkage.

4.3: ¹³C NMR Spectral Data

**Table: ¹³C NMR Data for Delphinidin 3-glucoside (in CD₃OD)[2]

Chemical Shift (δ) ppm Assignment
170.2 C-4
163.5 C-2
159.1 C-7
157.4 C-5 / C-9
147.4 C-3', C-5'
145.7 C-4'
144.7 C-3
135.7 C-1'
119.8 C-10
113.1 C-2', C-6'
112.4 C-6
103.4 C-1'' (Anomeric)
103.2 C-8
95.0 C-5''
78.7 C-3''
78.0 C-2''
74.7 C-4''
71.0 C-6''

| 62.3 | |

Causality Note: For Delphinidin 3-galactoside, one would expect the chemical shifts for the aglycone carbons (C-2 to C-10 and C-1' to C-6') to be virtually identical to those listed above. The sugar carbon signals (C-1'' to C-6'') would differ slightly, reflecting the epimeric nature of galactose relative to glucose at the C-4'' position.

4.4: Experimental Protocol: NMR Spectrum Acquisition
  • Sample Preparation: Dissolve 5-10 mg of highly purified Delphinidin 3-galactoside in ~0.6 mL of deuterated methanol (CD₃OD). Methanol-d₄ is an excellent choice as it readily dissolves polar anthocyanins and its residual proton signals do not obscure key regions of the spectrum.

  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-64 scans for good signal-to-noise.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, more scans (e.g., 1024 or more) and a longer relaxation delay may be required.

  • 2D NMR (Recommended): For unambiguous assignment, acquiring 2D spectra like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) is standard practice in natural product chemistry. This allows for the direct correlation of connected protons and their attached carbons, validating the assignments made from 1D spectra.

Section 5: Integrated Spectroscopic Analysis

Neither UV-Vis nor NMR spectroscopy in isolation provides a complete picture. The true power of these techniques lies in their combined application.

  • Initial Identification (UV-Vis): The UV-Vis spectrum rapidly confirms the sample as an anthocyanin and provides initial clues about the B-ring substitution and glycosylation pattern. [1][3]2. Definitive Structure (NMR): NMR spectroscopy provides the definitive, high-resolution structural data. ¹H NMR confirms the specific aglycone (delphinidin) and the nature and anomeric configuration of the sugar (β-galactose). [2]¹³C NMR confirms the carbon skeleton. Together, they provide an unambiguous identification of Delphinidin 3-galactoside.

This integrated approach forms a self-validating system, ensuring the highest level of confidence in the structural characterization of Delphinidin 3-galactoside for research, quality control, and drug development applications.

References

  • He, J., & Giusti, M. M. (2010). Anthocyanins: natural colorants with health-promoting properties. Annual review of food science and technology, 1, 163-187. Available at: [Link]

  • Yadav, M., et al. (2018). Characterization of Anthocyanins by GCMS. Journal of Pharmacognosy and Phytochemistry, 7(4), 183-187. Available at: [Link]

  • Wu, X., & Prior, R. L. (2005). Identification and characterization of anthocyanins by high-performance liquid chromatography−electrospray ionization−tandem mass spectrometry in common foods in the United States: vegetables, nuts, and grains. Journal of agricultural and food chemistry, 53(8), 3101-3113. Available at: [Link]

  • Royal Society of Chemistry. (2018). Electronic Supplementary Material (ESI) for Chemical Communications. Available at: [Link]

  • Syukri, D., et al. (2013). Simple characterization of anthocyanins from Ficus Padana Burm. f. Journal of Chemical and Pharmaceutical Research, 5(12), 1276-1282. Available at: [Link]

  • Sigurdson, G. T., et al. (2021). First Characterization of the Formation of Anthocyanin–Ge and Anthocyanin–B Complexes through UV–Vis Spectroscopy and Density Functional Theory Quantum Chemical Calculations. Journal of Agricultural and Food Chemistry, 69(49), 14936-14945. Available at: [Link]

  • Supporting Information for a scientific publication. (n.d.). Available at: [Link]

  • PubChem. (n.d.). Delphinidin 3-galactoside cation. National Center for Biotechnology Information. Available at: [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Delphinidin. Available at: [Link]

  • SpectraBase. (n.d.). Delphinidin-3-O-beta-D-galactopyranoside. Wiley. Available at: [Link]

  • Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Available at: [Link]

  • PubChem. (n.d.). Delphinidin 3-galactoside. National Center for Biotechnology Information. Available at: [Link]

  • Le, T. H. N., et al. (2016). Effect of Temperature on Acidity and Hydration Equilibrium Constants of Delphinidin-3-O- and Cyanidin-3-O-sambubioside Calculated from Uni- and Multiwavelength Spectroscopic Data. Journal of Agricultural and Food Chemistry, 64(22), 4646-4654. Available at: [Link]

  • FooDB. (2010). Showing Compound Delphinidin 3-galactoside (FDB017202). Available at: [Link]

  • Santiago, M. C. P. A., et al. (2016). Chromatogram and UV/Vis spectra at 520nm of the isolated anthocyanins. ResearchGate. Available at: [Link]

  • Ginting, S., et al. (2019). The UV-Vis Study on Anthocyanin Pigments Activities Extracted from Gayo Arabika Coffee Husks. Jurnal Ilmiah Pendidikan Fisika Al-Biruni, 8(2), 195-202. Available at: [Link]

  • precisionFDA. (n.d.). Delphinidin 3-galactoside. U.S. Food & Drug Administration. Available at: [Link]

  • ResearchGate. (n.d.). Table 1. Chemical shifts of 1 H-NMR of five anthocyanins in CD 3 OD. Available at: [Link]

  • University of California, Davis. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available at: [Link]

  • Global Substance Registration System. (n.d.). Delphinidin 3-galactoside. U.S. Food & Drug Administration. Available at: [Link]

  • Singh, B., et al. (2020). Anthocyanin Profiling Using UV-Vis Spectroscopy and Liquid Chromatography Mass Spectrometry. Journal of AOAC International, 103(5), 1143-1153. Available at: [Link]

  • ResearchGate. (n.d.). 13C CPMAS NMR and DFT calculations of anthocyanidins. Available at: [Link]

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Sources

Foundational

Antioxidant mechanism of Delphinidin 3-galactoside.

An In-depth Technical Guide to the Antioxidant Mechanisms of Delphinidin 3-galactoside For Researchers, Scientists, and Drug Development Professionals Abstract Delphinidin 3-galactoside (D3G), a prominent member of the a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Antioxidant Mechanisms of Delphinidin 3-galactoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delphinidin 3-galactoside (D3G), a prominent member of the anthocyanin family of flavonoids, is a water-soluble pigment responsible for the deep blue and purple hues in many fruits and vegetables. Beyond its role as a natural colorant, D3G exhibits potent antioxidant activities, making it a molecule of significant interest in the fields of nutrition, pharmacology, and drug development. This technical guide provides a comprehensive exploration of the multifaceted antioxidant mechanisms of D3G. We will delve into its direct free-radical scavenging capabilities, its indirect role in metal chelation, and its profound influence on endogenous antioxidant defense systems, particularly the activation of the Nrf2-ARE signaling pathway. This document is designed to serve as a foundational resource, synthesizing technical accuracy with field-proven insights and providing detailed experimental protocols for the evaluation of its antioxidant efficacy.

Introduction: The Chemical and Biological Landscape of Delphinidin 3-galactoside

Delphinidin 3-galactoside (D3G) is an anthocyanin, a subclass of flavonoids. Its core structure consists of the delphinidin aglycone (a flavylium cation) glycosidically linked to a galactose sugar moiety at the C3 position.[1][2] This glycosylation enhances its stability and water solubility compared to the aglycone form.[3] D3G is abundant in nature, found in blueberries, blackcurrants, and other pigmented fruits and vegetables.[4][5]

The antioxidant potential of D3G is primarily attributed to the unique structural arrangement of its delphinidin core, which features six hydroxyl (-OH) groups, including a catechol group (two adjacent -OH groups) on the B-ring.[6] This configuration is crucial for its ability to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are implicated in the pathogenesis of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.[4][7][8]

This guide will dissect the antioxidant mechanisms of D3G through three primary lenses: direct chemical quenching of free radicals, indirect suppression of radical formation via metal chelation, and the strategic upregulation of the cell's own antioxidant machinery.

Core Antioxidant Mechanisms

The protective effects of Delphinidin 3-galactoside against oxidative stress are not monolithic but are the result of a coordinated interplay of direct and indirect actions.

Direct Mechanism: Free Radical Scavenging

The most immediate antioxidant action of D3G is its ability to directly neutralize free radicals. This is accomplished primarily through two chemical pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[9]

  • Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic hydroxyl groups on the D3G molecule donate a hydrogen atom to a free radical (R•), effectively neutralizing it and leaving a stable D3G radical that does not propagate the oxidative chain reaction.

  • Single Electron Transfer (SET): D3G can donate an electron to a free radical, converting it into a more stable anion.[9] This process is particularly effective against radicals like the superoxide anion (O₂•⁻).[10]

The delphinidin aglycone is a particularly potent scavenger of superoxide and peroxynitrite radicals.[10] The high reactivity is due to the multiple hydroxyl groups on its B-ring, which lower the bond dissociation energy of the O-H bond, facilitating hydrogen donation.

cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer (SET) D3G Delphinidin 3-galactoside (D3G-OH) D3G_Radical Stable D3G Radical (D3G-O•) D3G->D3G_Radical H• donation ROS Free Radical (R•) Neutralized_ROS Neutralized Species (RH) ROS->Neutralized_ROS H• acceptance D3G_SET Delphinidin 3-galactoside (D3G) D3G_Cation D3G Cation Radical (D3G•+) D3G_SET->D3G_Cation e- donation ROS_SET Free Radical (R•) ROS_Anion Anion (R-) ROS_SET->ROS_Anion e- acceptance

Caption: Direct free radical scavenging mechanisms of D3G.

Indirect Mechanisms

Beyond direct interception, D3G employs sophisticated indirect strategies to mitigate oxidative stress.

Transition metals like iron (Fe²⁺) and copper (Cu²⁺) can catalyze the formation of highly destructive hydroxyl radicals via Fenton-like reactions. D3G, with its ortho-dihydroxy (catechol) structure on the B-ring, can chelate these metal ions, forming stable complexes.[10][11] This sequestration prevents the metals from participating in redox cycling, thereby inhibiting the generation of free radicals at their source.

Perhaps the most significant and durable antioxidant effect of D3G is its ability to fortify the cell's intrinsic defense systems. This is primarily achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[12]

The Nrf2-ARE Signaling Pathway:

Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Oxidative stress or the presence of Nrf2 activators like D3G can modify Keap1, causing it to release Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous target genes.[13]

This binding initiates the transcription of a suite of protective proteins, including:

  • Phase II Detoxifying Enzymes: Such as NAD(P)H:quinone oxidoreductase 1 (NQO1).

  • Antioxidant Enzymes: Including Heme Oxygenase-1 (HO-1), Superoxide Dismutase (SOD), and Catalase (CAT).[4][12][14]

  • Glutathione Synthesis Enzymes: D3G has been shown to increase intracellular levels of glutathione (GSH), a critical endogenous antioxidant.[3][4]

By activating this pathway, D3G does not simply offer a stoichiometric, one-to-one neutralization of radicals; it amplifies the cell's overall capacity to resist and neutralize oxidative insults. Studies have shown that delphinidin can upregulate the mRNA and protein expression of Nrf2 and its downstream targets like HO-1 and SOD1.[12][15]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus D3G Delphinidin 3-galactoside Keap1_Nrf2 Keap1-Nrf2 Complex D3G->Keap1_Nrf2 Induces Conformational Change ROS Oxidative Stress ROS->Keap1_Nrf2 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (HO-1, SOD, NQO1) ARE->Genes Activates Transcription Proteins Protective Proteins Genes->Proteins Translation Proteins->ROS Neutralizes DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH Solution add_dpph Add 100 µL DPPH Solution to wells prep_dpph->add_dpph prep_sample Prepare D3G Serial Dilutions add_sample Add 100 µL Sample, Control, or Blank prep_sample->add_sample prep_control Prepare Trolox Serial Dilutions prep_control->add_sample incubate Incubate 30 min in dark add_sample->incubate read_abs Read Absorbance at 517 nm incubate->read_abs calc_inhibition Calculate % Inhibition read_abs->calc_inhibition plot_ic50 Plot Curve & Determine IC50 calc_inhibition->plot_ic50

Caption: Experimental workflow for the DPPH assay.

Cell-Based Assays for Endogenous Enzyme Activity

To validate the indirect antioxidant effects of D3G, it is essential to measure its impact on the activity of key intracellular antioxidant enzymes in a relevant cell model (e.g., hepatocytes, endothelial cells).

Causality: This assay measures the functional activity of SOD enzymes, which are a primary defense against the superoxide radical, converting it to hydrogen peroxide and oxygen. [16]An increase in SOD activity following treatment with D3G provides strong evidence for its ability to upregulate endogenous defenses. The assay is based on the inhibition of a colorimetric reaction by SOD present in the sample. [17] Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HepG2) to ~80% confluency.

    • Treat cells with various concentrations of D3G (and a vehicle control) for a predetermined time (e.g., 24 hours) to allow for changes in gene expression and protein synthesis.

  • Sample Preparation (Cell Lysate):

    • Wash the cells with cold PBS.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors) on ice.

    • Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cytosolic fraction) and determine the total protein concentration using a BCA or Bradford assay for normalization.

  • Assay Procedure (using a commercial kit based on WST-8 method):

    • Prepare standards and samples according to the kit manufacturer's instructions.

    • Add cell lysate (normalized for protein content) to the wells of a 96-well plate.

    • Add the enzyme working solution (containing xanthine oxidase, which generates superoxide radicals).

    • Add the WST-8 substrate solution. WST-8 produces a water-soluble formazan dye upon reduction by superoxide.

    • Incubate at 37°C for 20-30 minutes.

  • Measurement:

    • Measure the absorbance at 450 nm. The presence of SOD in the sample will inhibit the color development.

  • Calculation:

    • Calculate the SOD activity (often expressed as % inhibition rate or in U/mg protein) based on the standard curve and the inhibition of the colorimetric reaction, as per the kit's protocol.

Conclusion and Future Directions

Delphinidin 3-galactoside is a potent antioxidant that operates through a sophisticated and complementary set of mechanisms. It is not merely a passive chemical scavenger but an active modulator of cellular defense pathways. Its ability to directly neutralize a wide range of free radicals, prevent their formation through metal chelation, and, most importantly, amplify the body's own antioxidant defenses via the Nrf2-ARE pathway makes it a compelling candidate for further research and development. [4][10][12][14] For professionals in drug development, the Nrf2-activating property of D3G is particularly noteworthy. This mechanism suggests a potential for therapeutic applications in chronic diseases where oxidative stress is a key pathological driver. Future research should focus on bioavailability, metabolic fate, and the execution of well-designed in vivo and human clinical trials to fully elucidate the therapeutic potential of this remarkable natural compound. [3][4]

References

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Exploratory

Introduction: The Chemical and Therapeutic Landscape of Delphinidin 3-galactoside

An In-depth Technical Guide to the Anti-inflammatory Properties of Delphinidin 3-galactoside Abstract: Delphinidin 3-galactoside, an anthocyanin abundant in pigmented fruits and vegetables, is emerging as a compound of s...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Anti-inflammatory Properties of Delphinidin 3-galactoside

Abstract: Delphinidin 3-galactoside, an anthocyanin abundant in pigmented fruits and vegetables, is emerging as a compound of significant interest for its potent anti-inflammatory activities.[1][2] This technical guide provides a comprehensive analysis of its mechanisms of action, validated methodologies for its evaluation, and a summary of its effects on key inflammatory biomarkers. We delve into the molecular interactions of Delphinidin 3-galactoside with central inflammatory signaling cascades, including the NF-κB and MAPK pathways, and detail its role in mitigating oxidative stress. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this natural flavonoid.

Delphinidin and its glycosides are water-soluble pigments belonging to the flavonoid subgroup, responsible for the deep blue and purple colors of many berries, grapes, and other plants.[3] The glycosidic linkage, in this case to a galactose sugar moiety, often enhances the stability of the parent anthocyanidin, delphinidin.[2] While much research has focused on the aglycone form (delphinidin) or other glycosides, the principles of anti-inflammatory action are largely conserved. The core structure, particularly the ortho-dihydroxyphenyl group on the B-ring, is crucial for its biological activity.[4] This guide will synthesize findings from delphinidin and its closely related glycosides to present a holistic view of Delphinidin 3-galactoside's potential, highlighting its capacity to modulate the complex network of pathways that drive inflammatory responses.[2][5]

Core Mechanisms of Anti-inflammatory Action

Delphinidin 3-galactoside exerts its anti-inflammatory effects by intervening in critical signaling pathways and suppressing the production of pro-inflammatory mediators. Its action is multi-pronged, addressing both the signaling cascades that trigger inflammation and the downstream effectors that sustain it.

Inhibition of the Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a pivotal regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like COX-2 and iNOS.[6][7] Delphinidin and its derivatives have been shown to potently inhibit this pathway.[7][8][9]

Mechanism of Inhibition: In resting cells, the NF-κB dimer is held inactive in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus and initiate gene transcription.

Delphinidin intervenes by preventing the degradation of IκBα.[4][7][8] By stabilizing the NF-κB/IκBα complex, it effectively traps the transcription factor in the cytoplasm, preventing the expression of inflammatory genes. This is a primary mechanism for its broad-spectrum anti-inflammatory effects.

NF_kappa_B_Pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p P-IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases Proteasome Proteasomal Degradation IkBa_p->Proteasome Proteasome->IkBa_NFkB Degrades IκBα Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Pro-inflammatory Gene Transcription (COX-2, iNOS, TNF-α, IL-6) Nucleus->Transcription Initiates D3G Delphinidin 3-galactoside D3G->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by Delphinidin 3-galactoside.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling

The MAPK family—comprising extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38—is another critical set of pathways that regulate inflammation.[7] These kinases, when activated by phosphorylation, can activate transcription factors like activator protein-1 (AP-1), which also drives the expression of pro-inflammatory genes.[4]

Studies on delphinidin and its 3-sambubioside glycoside demonstrate a significant inhibitory effect on the phosphorylation of ERK1/2, JNK1/2, and p38 in LPS-stimulated macrophages.[7][10] Delphinidin 3-sambubioside was found to be particularly effective at suppressing the MEK1/2-ERK1/2 signaling cascade.[7] This blockade of MAPK activation prevents the downstream transcription of inflammatory mediators, contributing to the compound's overall anti-inflammatory profile.

MAPK_Pathway Stimulus Inflammatory Stimulus MAPKKK MAPKKK (e.g., MEKK) Stimulus->MAPKKK Activates MEK12 MEK1/2 MAPKKK->MEK12 MKK47 MKK4/7 MAPKKK->MKK47 MKK36 MKK3/6 MAPKKK->MKK36 ERK12 ERK1/2 MEK12->ERK12 Phosphorylates AP1 AP-1 & other Transcription Factors ERK12->AP1 JNK JNK MKK47->JNK Phosphorylates JNK->AP1 p38 p38 MKK36->p38 Phosphorylates p38->AP1 Response Inflammatory Response (Cytokine Production) AP1->Response Leads to D3G Delphinidin 3-galactoside D3G->MEK12 Inhibits (Strongly) D3G->JNK Inhibits D3G->p38 Inhibits

Caption: Modulation of MAPK signaling pathways by Delphinidin 3-galactoside.

Suppression of Pro-inflammatory Enzymes and Mediators

A direct consequence of inhibiting NF-κB and MAPK pathways is the reduced expression and activity of key inflammatory enzymes and cytokines.

  • Cyclooxygenase-2 (COX-2): Delphinidin is a potent inhibitor of LPS-induced COX-2 expression at both the mRNA and protein levels.[4] This action reduces the synthesis of prostaglandins, which are key mediators of pain and swelling.

  • Inducible Nitric Oxide Synthase (iNOS): Delphinidin and its glycosides significantly suppress the production of nitric oxide (NO) by inhibiting the expression of iNOS in activated macrophages.[7][9][11] Overproduction of NO by iNOS contributes to tissue damage in chronic inflammation.

  • Pro-inflammatory Cytokines: Treatment with delphinidin compounds has been shown to dramatically decrease the secretion of major pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Monocyte Chemoattractant Protein-1 (MCP-1).[5][7][9]

Antioxidant Activity and Nrf2 Pathway Activation

Inflammation and oxidative stress are intrinsically linked. Delphinidin is a powerful antioxidant, a property conferred by the hydroxyl groups on its B-ring.[2][12] It can directly scavenge reactive oxygen species (ROS). Furthermore, delphinidin can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3][13] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[13][14] By upregulating these endogenous defense systems, Delphinidin 3-galactoside helps to resolve the oxidative stress that often initiates and perpetuates the inflammatory cycle.[15]

Methodologies for Evaluating Anti-inflammatory Activity

A combination of in vitro and in vivo models is essential for comprehensively characterizing the anti-inflammatory properties of Delphinidin 3-galactoside.

Key In Vitro Assays

In vitro assays are cost-effective, high-throughput methods for initial screening and mechanistic studies.[6]

Workflow for In Vitro Macrophage-Based Assay

In_Vitro_Workflow cluster_analysis Downstream Analysis start Seed RAW 264.7 Macrophages pretreat Pre-treat with various concentrations of Delphinidin 3-galactoside start->pretreat stimulate Stimulate with LPS (e.g., 40 ng/mL for 12-24h) pretreat->stimulate collect Collect Supernatant & Lyse Cells stimulate->collect griess Griess Assay (for Nitric Oxide) collect->griess Supernatant elisa ELISA (for TNF-α, IL-6, etc.) collect->elisa Supernatant western Western Blot (for p-ERK, IκBα, COX-2, etc.) collect->western Cell Lysate

Caption: General experimental workflow for in vitro anti-inflammatory assays.

Protocol 1: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

  • Causality: This assay measures the product of iNOS activity, a key enzyme upregulated by inflammatory stimuli via NF-κB. Inhibition of NO production is a direct indicator of anti-inflammatory potential at the enzymatic or transcriptional level.

  • Methodology:

    • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of Delphinidin 3-galactoside (e.g., 10-200 µM) or vehicle control. Incubate for 1-2 hours.

    • Stimulation: Add LPS (final concentration 40-100 ng/mL) to all wells except the negative control. Incubate for 24 hours.

    • Griess Reaction: Transfer 50 µL of cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Quantification: Measure the absorbance at 540 nm. Calculate nitrite concentration using a sodium nitrite standard curve.

Protocol 2: Western Blot for NF-κB and MAPK Pathway Proteins

  • Causality: This protocol provides a direct visualization of the compound's effect on the phosphorylation state (activation) and total protein levels of key signaling molecules, confirming the mechanism of action.

  • Methodology:

    • Cell Culture & Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with Delphinidin 3-galactoside for 1 hour, followed by a short, potent LPS stimulation (e.g., 1 µg/mL for 15-30 minutes for phosphorylation events).

    • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Quantification: Determine protein concentration using a BCA assay.

    • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a polyacrylamide gel and separate by electrophoresis.

    • Transfer: Transfer separated proteins to a PVDF membrane.

    • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-p65, anti-IκBα, anti-p-ERK, anti-β-actin) overnight at 4°C.

    • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[16]

Key In Vivo Models

In vivo models are crucial for evaluating systemic efficacy, pharmacokinetics, and potential toxicity in a complex biological system.[17][18]

Protocol 3: LPS-Induced Systemic Inflammation in Mice

  • Causality: This model mimics the acute systemic inflammation seen in sepsis. It is a robust method to confirm if the in vitro observed cytokine inhibition translates to a whole-organism setting.[7]

  • Methodology:

    • Animal Grouping: Divide mice (e.g., C57BL/6) into groups: Vehicle Control, LPS only, and LPS + Delphinidin 3-galactoside (at various doses).

    • Treatment: Administer Delphinidin 3-galactoside (e.g., by oral gavage) 1-2 hours prior to the inflammatory challenge.

    • Inflammation Induction: Inject mice intraperitoneally with a sub-lethal dose of LPS.

    • Sample Collection: At a specified time point (e.g., 2-6 hours post-LPS injection), collect blood via cardiac puncture.

    • Analysis: Separate serum and quantify cytokine levels (TNF-α, IL-6) using ELISA kits.[7][9]

Summary of Quantitative Effects

The following table summarizes the reported inhibitory effects of Delphinidin and its closely related glycosides on key inflammatory markers.

Inflammatory MediatorModel SystemCompoundConcentration/Dose% Inhibition / EffectReference
Nitric Oxide (NO) LPS-stimulated RAW 264.7 cellsDelphinidin 3-sambubioside200 µMSignificant suppression[7][9]
iNOS Expression LPS-stimulated RAW 264.7 cellsDelphinidin 3-sambubioside200 µMDose-dependent inhibition[7][9]
COX-2 Expression LPS-stimulated RAW 264.7 cellsDelphinidin10 µMPotent dose-dependent inhibition[4]
TNF-α Production LPS-stimulated RAW 264.7 cellsDelphinidin 3-sambubioside200 µMSignificant suppression[7][9]
IL-6 Production LPS-stimulated RAW 264.7 cellsDelphinidin 3-sambubioside200 µMSignificant suppression[7][9]
MCP-1 Production LPS-stimulated RAW 264.7 cellsDelphinidin 3-sambubioside200 µMSignificant suppression[7][9]
Paw Edema LPS-induced mouse modelDelphinidin 3-sambubiosideN/A89.3% reduction after 6h[7][9]
Serum IL-6 Atherosclerotic Rabbit ModelDelphinidin 3-glucoside20 mg/kgSignificant decrease[19][20]
Aortic NF-κB mRNA Atherosclerotic Rabbit ModelDelphinidin 3-glucoside20 mg/kgSignificant down-regulation[19][20]

Conclusion and Future Directions

Delphinidin 3-galactoside demonstrates significant anti-inflammatory properties, primarily through the dual inhibition of the NF-κB and MAPK signaling pathways. Its ability to suppress a wide array of pro-inflammatory mediators, coupled with its potent antioxidant activity, establishes it as a compelling candidate for further investigation in the context of chronic inflammatory diseases.

Future research should focus on the specific pharmacokinetic and pharmacodynamic profiles of Delphinidin 3-galactoside to determine its bioavailability and tissue distribution. While data from related compounds are highly informative, dedicated studies on the 3-galactoside form are necessary to validate its efficacy in preclinical models of diseases such as arthritis, inflammatory bowel disease, and neuroinflammation. Elucidating its precise interactions with target proteins will further refine our understanding and could pave the way for its development as a novel anti-inflammatory therapeutic agent.

References

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  • Peiris, D. S. H., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Pharmaceutical Sciences.
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  • de Souza, G. G., et al. (2023). Delphinidin-3-O-glucoside in vitro suppresses NF-κB and changes the secretome of mesenchymal stem cells affecting macrophage activation. Nutrition, 105, 111853.
  • Wu, Y., et al. (2021). Delphinidin induces cell cycle arrest and apoptosis in HER-2 positive breast cancer cell lines by regulating the NF-κB and MAPK signaling pathways. Spandidos Publications.
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  • Sun, B., et al. (2022). Delphinidin-3-O-glucoside, an active compound of Hibiscus sabdariffa calyces, inhibits oxidative stress and inflammation in rabbits with atherosclerosis. PMC - NIH.
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  • (n.d.). Antioxidant and Anti-Inflammatory Effects of Delphinidin on Glial Cells and Lack of Effect on Secretase Enzyme. Semantic Scholar.
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Foundational

Delphinidin 3-Galactoside: A Technical Guide to Its Therapeutic Potential

Abstract Delphinidin 3-galactoside (D3G), a prominent anthocyanin, is a water-soluble pigment that imparts deep blue and purple hues to a variety of fruits and vegetables. Beyond its function as a natural colorant, D3G h...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Delphinidin 3-galactoside (D3G), a prominent anthocyanin, is a water-soluble pigment that imparts deep blue and purple hues to a variety of fruits and vegetables. Beyond its function as a natural colorant, D3G has emerged as a molecule of significant interest in the pharmaceutical and nutraceutical sciences due to its robust antioxidant and anti-inflammatory properties.[1][2] Preclinical evidence, from both in vitro and in vivo models, strongly suggests its potential in mitigating a spectrum of chronic diseases. This technical guide provides a comprehensive analysis of the therapeutic applications of Delphinidin 3-galactoside, focusing on its pharmacokinetics, mechanisms of action, and evidence-based potential in neuroprotection, anti-inflammatory, and anti-cancer applications. Detailed experimental protocols are provided to facilitate further research and development in this promising area.

Introduction: The Molecular Profile of Delphinidin 3-Galactoside

Anthocyanins are a subclass of flavonoids renowned for their health-promoting benefits.[3][4] Delphinidin 3-galactoside belongs to this class, characterized by a C6-C3-C6 flavonoid backbone. The core structure is the delphinidin aglycone, which is distinguished by three hydroxyl groups on its B-ring, a feature contributing to its potent antioxidant capacity.[5] The attachment of a galactose sugar moiety at the C3 position enhances its stability and bioavailability compared to the aglycone form.[5]

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC21H21O12[6]
Molecular Weight464.38 g/mol [7]
AppearancePurple Pigment[5]
SolubilityWater-soluble[4]
Common SourcesBlueberries, Eggplant, Blackcurrants, Grapes[1][4]

Pharmacokinetics and Bioavailability

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of D3G is critical for its development as a therapeutic agent. Studies indicate that the bioavailability of delphinidin is significantly influenced by its glycosylation pattern, with the galactoside form showing higher bioavailability than glucoside and arabinoside forms.[5]

  • Absorption: D3G is absorbed in its intact glycosylated form, primarily in the stomach and the upper small intestine.[5] Peak plasma concentrations have been observed as early as 15 minutes after oral administration, with a second peak occurring around 60 minutes.[5]

  • Metabolism: Once absorbed, D3G can undergo metabolic transformations, including methylation of the 4'-hydroxyl group on the B-ring by catechol-O-methyltransferase (COMT).[5] This metabolite may exhibit an improved distribution profile.[5]

  • Distribution and Excretion: Both intact D3G and its metabolites are distributed throughout the body and are excreted, in part, through urine.[5] However, overall bioavailability remains relatively low, a common challenge for polyphenolic compounds that presents a key area for formulation research.[5] Human studies with blueberry and elderberry extracts have confirmed the detection of D3G in plasma and urine, although mean urinary excretion is a small fraction of the ingested dose.[8]

Core Mechanisms of Action & Therapeutic Targets

Delphinidin 3-galactoside exerts its biological effects by modulating several critical intracellular signaling pathways, primarily those involved in inflammation, oxidative stress, and cell survival.

Anti-inflammatory Effects

Chronic inflammation is a key pathological driver of numerous diseases. D3G has demonstrated significant anti-inflammatory activity by targeting central inflammatory signaling cascades.

  • Inhibition of NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of inflammation.[9] In response to inflammatory stimuli like lipopolysaccharide (LPS), D3G has been shown to prevent the degradation of the inhibitory protein IκBα. This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes such as iNOS, TNF-α, and IL-6.[10][11]

  • Modulation of MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2, JNK, and p38, is another crucial signaling route in inflammation.[11] D3G and its aglycone can suppress the phosphorylation and activation of key kinases in this pathway, such as MEK1/2 and ERK1/2, thereby reducing the production of inflammatory mediators.[10][11]

Below is a diagram illustrating the inhibitory effect of Delphinidin 3-galactoside on these pro-inflammatory signaling pathways.

D3G_Anti_Inflammatory_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nuc LPS LPS TLR4 TLR4 LPS->TLR4 MEK MEK1/2 TLR4->MEK IKK IKKα/β TLR4->IKK D3G Delphinidin 3-galactoside D3G->MEK D3G->IKK ERK ERK1/2 MEK->ERK P AP1 AP-1 ERK->AP1 P Nucleus Nucleus AP1->Nucleus IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB P IkBa_p p-IκBα (Degradation) IkBa_NFkB->IkBa_p NFkB NF-κB (Active) IkBa_p->NFkB NFkB->Nucleus Inflammation Pro-inflammatory Genes (TNF-α, IL-6, iNOS) AP1_nuc AP-1 NFkB_nuc NF-κB D3G_Anticancer_Pathway cluster_pi3k Pro-Survival Pathways cluster_apoptosis Apoptosis Regulation D3G Delphinidin 3-galactoside PI3K PI3K/Akt D3G->PI3K Wnt Wnt/β-catenin D3G->Wnt Bcl2 Bcl-2 (Anti-apoptotic) D3G->Bcl2 Bax Bax (Pro-apoptotic) D3G->Bax Autophagy Autophagy D3G->Autophagy induces mTOR mTOR PI3K->mTOR mTOR->Autophagy inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Wnt->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis inhibits Caspases Caspase Activation Bax->Caspases Caspases->Apoptosis

Caption: D3G induces cancer cell death by modulating key signaling pathways.

Experimental Models and Protocols

Rigorous and reproducible experimental design is paramount to validating the therapeutic potential of D3G. The following section details standardized protocols for key in vitro assays.

General Preparation of D3G for Cell Culture

The proper handling and preparation of plant-derived compounds are crucial for obtaining reliable results in cell-based assays.

  • Objective: To prepare a sterile stock solution of Delphinidin 3-galactoside for use in cell culture experiments.

  • Methodology:

    • Reconstitution: Aseptically weigh the lyophilized D3G powder and reconstitute it in a sterile solvent. Dimethyl sulfoxide (DMSO) is commonly used to create a high-concentration primary stock (e.g., 10-50 mM).

    • Sterilization: The reconstituted stock solution must be sterilized. Filter sterilization using a 0.22 µm syringe filter is the preferred method, as autoclaving can degrade heat-sensitive compounds like anthocyanins. [12] 3. Working Solutions: Prepare fresh serial dilutions of the sterile stock solution in the appropriate cell culture medium (e.g., DMEM) to achieve the desired final concentrations for treatment. [12]It is important to maintain a consistent final concentration of the solvent (e.g., DMSO < 0.1%) across all treatment groups, including the vehicle control, to avoid solvent-induced cytotoxicity.

    • Storage: Store the primary stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles. Protect from light, as anthocyanins are light-sensitive.

In Vitro Antioxidant Activity Assessment

The DPPH and ABTS assays are widely used spectrophotometric methods to evaluate the radical scavenging capacity of compounds. [13][14] Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: In the presence of an antioxidant, the stable violet-colored DPPH radical is reduced to a pale yellow hydrazine, resulting in a decrease in absorbance at ~517 nm. [14]* Methodology:

    • Prepare a working solution of DPPH in methanol (e.g., 0.1 mM). [15] 2. In a 96-well plate, add 100 µL of various concentrations of D3G (dissolved in methanol).

    • Add 100 µL of the DPPH working solution to each well. [13] 4. Prepare a control (100 µL methanol + 100 µL DPPH solution) and a blank (100 µL methanol + 100 µL methanol).

    • Incubate the plate in the dark at room temperature for 30 minutes. [15] 6. Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100.

    • Determine the IC50 value (the concentration of D3G required to scavenge 50% of DPPH radicals). [16]

Assessment of Anti-inflammatory Activity in Macrophages

This protocol uses the RAW 264.7 macrophage cell line to assess the ability of D3G to inhibit the production of inflammatory mediators.

Protocol: Inhibition of Nitric Oxide (NO) Production

  • Principle: LPS stimulation of RAW 264.7 cells induces the expression of iNOS, leading to the production of nitric oxide. The anti-inflammatory potential of D3G can be quantified by measuring the reduction in NO levels in the culture supernatant using the Griess reagent.

  • Methodology:

    • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treatment: Remove the medium and replace it with fresh medium containing various non-toxic concentrations of D3G. Incubate for 1-2 hours.

    • Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the negative control.

    • Incubation: Incubate the cells for 24 hours.

    • Griess Assay:

      • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

      • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

      • Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

      • Measure the absorbance at 540 nm.

    • Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite. Results are expressed as a percentage of inhibition relative to the LPS-only treated group.

Analysis of Protein Expression via Western Blotting

Western blotting is a fundamental technique to investigate the effect of D3G on the expression and phosphorylation status of key proteins within signaling pathways like MAPK and NF-κB. [17][18] Protocol: Western Blot for Phosphorylated ERK1/2 (p-ERK)

  • Principle: This protocol detects the levels of phosphorylated (activated) ERK and total ERK in cell lysates to determine if D3G inhibits MAPK pathway activation.

  • Methodology:

    • Cell Treatment & Lysis: Treat cells (e.g., RAW 264.7 macrophages) with D3G and/or LPS as described previously. After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. [19] 4. Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. [20] 5. Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. [19] 6. Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-ERK1/2 (e.g., at a 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle shaking. [19] 7. Washing: Wash the membrane three times for 10 minutes each with TBST. [19] 8. Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP at 1:2000 dilution) for 1 hour at room temperature. [19] 9. Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2 and a loading control like β-actin or GAPDH.

The following workflow diagram visualizes the key steps in the Western Blotting process.

Western_Blot_Workflow A 1. Cell Lysis & Protein Quantification B 2. SDS-PAGE (Protein Separation) A->B C 3. Electrotransfer (to Membrane) B->C D 4. Blocking (BSA or Milk) C->D E 5. Primary Antibody Incubation (e.g., anti-pERK) D->E F 6. Secondary Antibody Incubation (HRP-linked) E->F G 7. ECL Detection & Imaging F->G

Caption: Standard experimental workflow for Western Blot analysis.

Challenges and Future Directions

Despite the promising preclinical data, the translation of Delphinidin 3-galactoside into a clinical therapeutic is faced with several challenges. The primary hurdle is its low oral bioavailability. [5]Future research must focus on developing advanced drug delivery systems, such as nano-encapsulation or lipid-based formulations, to enhance its absorption and systemic exposure.

Furthermore, while numerous in vitro and animal studies have demonstrated efficacy, well-designed human clinical trials are necessary to validate these findings and establish safe and effective dosages for specific disease indications. [21][22]Continued research into its specific molecular targets and downstream effects will further elucidate its therapeutic potential and may uncover novel applications.

Conclusion

Delphinidin 3-galactoside is a natural bioactive compound with a compelling range of pharmacological activities, including potent antioxidant, anti-inflammatory, neuroprotective, and anti-cancer properties. Its ability to modulate fundamental signaling pathways such as NF-κB, MAPK, and PI3K/Akt underscores its significant therapeutic potential. While challenges related to bioavailability need to be addressed, the substantial body of preclinical evidence warrants continued investigation and development of Delphinidin 3-galactoside as a next-generation agent for the prevention and treatment of chronic diseases.

References

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Exploratory

The Multifaceted Biological Activities of Delphinidin 3-Galactoside: A Technical Guide for Researchers

Foreword Delphinidin 3-galactoside (D3G), a prominent anthocyanin found in a variety of pigmented fruits and vegetables, has garnered significant attention within the scientific community for its diverse and potent biolo...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

Delphinidin 3-galactoside (D3G), a prominent anthocyanin found in a variety of pigmented fruits and vegetables, has garnered significant attention within the scientific community for its diverse and potent biological activities. As research increasingly points towards the therapeutic potential of natural compounds, a comprehensive understanding of the mechanisms of action of molecules like D3G is paramount for the development of novel nutraceuticals and pharmaceuticals. This technical guide provides an in-depth review of the current state of knowledge on the biological activities of Delphinidin 3-galactoside, with a focus on its antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. Designed for researchers, scientists, and drug development professionals, this document aims to serve as a valuable resource, offering not only a synthesis of the existing literature but also practical insights into the experimental methodologies used to elucidate these activities.

Physicochemical Properties and Bioavailability

Delphinidin 3-galactoside is a glycosidic form of the anthocyanidin delphinidin, where a galactose molecule is attached at the 3-position. This glycosylation significantly impacts its stability and bioavailability. The presence of multiple hydroxyl groups on the B-ring of the delphinidin aglycone is a key determinant of its potent antioxidant capacity.

While the bioavailability of many anthocyanins is relatively low, studies have shown that Delphinidin 3-galactoside can be absorbed in the gastrointestinal tract. Its metabolism involves enzymatic hydrolysis to the aglycone, delphinidin, and subsequent phase II metabolism, leading to the formation of glucuronidated, sulfated, and methylated derivatives. Understanding these metabolic pathways is crucial for interpreting the results of in vivo studies and for designing effective delivery systems.

Potent Antioxidant and Anti-inflammatory Activities

A cornerstone of Delphinidin 3-galactoside's biological prowess lies in its profound antioxidant and anti-inflammatory properties. These activities are intrinsically linked and form the basis for many of its other observed health benefits.

Mechanisms of Antioxidant Action

Delphinidin 3-galactoside exerts its antioxidant effects through multiple mechanisms:

  • Direct Radical Scavenging: The phenolic structure of D3G, particularly the hydroxyl groups on the B-ring, enables it to donate hydrogen atoms to neutralize a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS).

  • Upregulation of Endogenous Antioxidant Enzymes: D3G has been shown to enhance the expression and activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). This is often mediated through the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway.

Antioxidant_Pathway D3G Delphinidin 3-galactoside ROS Reactive Oxygen Species D3G->ROS Scavenges Keap1 Keap1 D3G->Keap1 Inhibits Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds Keap1->Nrf2 Sequesters Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GPx) ARE->Antioxidant_Enzymes Induces transcription Anti_Inflammatory_Pathway D3G Delphinidin 3-galactoside IKK IKK D3G->IKK Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates & Degrades NFκB NF-κB (p65/p50) IκBα->NFκB Inhibits Nucleus Nucleus NFκB->Nucleus Translocates Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Pro_inflammatory_Genes Induces Transcription Anticancer_Signaling D3G Delphinidin 3-galactoside PI3K PI3K D3G->PI3K Inhibits Growth_Factor_Receptors Growth Factor Receptors Growth_Factor_Receptors->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Growth_Proliferation Cell Growth & Proliferation mTOR->Cell_Growth_Proliferation Promotes

Caption: D3G inhibits the PI3K/Akt/mTOR pathway to suppress cancer cell growth.

Neuroprotective Potential

Delphinidin 3-galactoside has emerged as a promising candidate for the development of therapeutic strategies against neurodegenerative diseases. Its neuroprotective effects are largely attributed to its antioxidant and anti-inflammatory properties, which are highly relevant in the context of neurodegeneration.

Mechanisms of Neuroprotection
  • Combating Oxidative Stress: Oxidative stress is a key contributor to neuronal damage in diseases like Alzheimer's and Parkinson's. D3G's ability to scavenge free radicals and boost endogenous antioxidant defenses can protect neurons from oxidative damage.

  • Modulating Neuroinflammation: Chronic neuroinflammation, mediated by activated microglia and astrocytes, is another hallmark of neurodegenerative diseases. By inhibiting pro-inflammatory pathways like NF-κB, D3G can dampen the neuroinflammatory response.

  • Activation of Pro-survival Signaling: Studies suggest that D3G may promote neuronal survival by activating pro-survival signaling pathways, such as the AMPK/SIRT1 pathway. A[1]ctivation of AMPK and SIRT1 has been linked to enhanced mitochondrial function, reduced oxidative stress, and improved neuronal resilience.

Neuroprotective_Signaling D3G Delphinidin 3-galactoside AMPK AMPK D3G->AMPK Activates SIRT1 SIRT1 AMPK->SIRT1 Activates Mitochondrial_Biogenesis Mitochondrial Biogenesis SIRT1->Mitochondrial_Biogenesis Promotes Antioxidant_Defense Antioxidant Defense SIRT1->Antioxidant_Defense Enhances Neuronal_Survival Neuronal Survival SIRT1->Neuronal_Survival Promotes

Caption: D3G promotes neuronal survival via the AMPK/SIRT1 signaling pathway.

Experimental Protocols

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological activities of Delphinidin 3-galactoside.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a rapid and simple method to assess the free radical scavenging activity of a compound.

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

[2]Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. [2] * Prepare a stock solution of Delphinidin 3-galactoside in a suitable solvent (e.g., DMSO or methanol) and make serial dilutions to obtain a range of concentrations.

    • Ascorbic acid can be used as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of D3G or the positive control to the respective wells.

    • For the blank, add 100 µL of the solvent instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes. [3] * Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the following formula:

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentrations.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: In macrophages, the enzyme inducible nitric oxide synthase (iNOS) is expressed in response to inflammatory stimuli like LPS, leading to the production of large amounts of NO. The amount of NO produced can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Protocol:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of Delphinidin 3-galactoside for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Untreated cells and cells treated with only LPS serve as negative and positive controls, respectively.

  • Griess Assay:

    • After the incubation period, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Calculation:

    • A standard curve is generated using known concentrations of sodium nitrite.

    • The concentration of nitrite in the samples is determined from the standard curve.

    • The percentage of NO inhibition is calculated as:

Anticancer Activity: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and proliferation.

[4]Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

[4][5]Protocol:

  • Cell Seeding and Treatment:

    • Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

    • Treat the cells with various concentrations of Delphinidin 3-galactoside for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Incubation:

    • After the treatment period, remove the medium and add 100 µL of fresh medium containing MTT solution (final concentration of 0.5 mg/mL) to each well.

    • Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible. 3[5]. Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the MTT solution.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals. [5] * Shake the plate gently for 5-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation:

    • Cell viability is expressed as a percentage of the control (untreated cells):

    • The IC50 value, the concentration of D3G that inhibits cell growth by 50%, can be calculated from the dose-response curve.

Quantitative Data Summary

The following tables summarize some of the reported quantitative data on the biological activities of Delphinidin 3-galactoside and its related compounds.

Table 1: Anticancer Activity (IC50 values)

CompoundCell LineAssayIC50 ValueReference
Delphinidin-3-O-glucosideHCT 116 (Colon Cancer)MTT395.8 µg/mL
Delphinidin-3-O-glucosideHT-29 (Colon Cancer)MTT329.1 µg/mL
DelphinidinHL-60 (Leukemia)Enzyme Inhibition1.9 µM
Delphinidin-3-glucosideCYP3A4 InhibitionEnzyme Inhibition74.1 µM

Table 2: Enzyme Inhibitory Activity

CompoundEnzymeIC50 ValueReference
DelphinidinCarbonyl Reductases (CBRs)16 µM
DelphinidinUDP-glucuronosyltransferases (UGTs)150 µM
DelphinidinGlutathione S-transferases (GSTs)150 µM
Delphinidin-3-O-sambubiosideXanthine Oxidase (XO)17.1 µM

Conclusion and Future Perspectives

Delphinidin 3-galactoside is a natural compound with a remarkable spectrum of biological activities that hold significant promise for human health. Its potent antioxidant, anti-inflammatory, anticancer, and neuroprotective effects, underpinned by its ability to modulate multiple key signaling pathways, make it a compelling candidate for further investigation and development as a therapeutic or preventive agent.

Future research should focus on several key areas:

  • In-depth Bioavailability and Metabolism Studies: A more comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of D3G in humans is essential for establishing effective dosages and delivery strategies.

  • Clinical Trials: Well-designed clinical trials are needed to validate the preclinical findings and to evaluate the efficacy and safety of Delphinidin 3-galactoside in human populations for various health conditions.

  • Synergistic Effects: Investigating the potential synergistic effects of D3G with other natural compounds or conventional drugs could lead to the development of more effective combination therapies.

  • Delivery Systems: The development of novel delivery systems, such as nanoformulations, could enhance the bioavailability and targeted delivery of D3G, thereby improving its therapeutic efficacy.

References

  • Anticancer potential of delphinidin and its derivatives: therapeutic and mechanistic insights. (2024). Journal of Cancer Research and Therapeutics. [Link]

  • León-González, A. J., et al. (2015). Delphinidin-3-O-glucoside and delphinidin-3-O-rutinoside mediate the redoxsensitive caspase 3-related pro-apoptotic effect of blackcurrant juice on leukaemia Jurkat cells. Journal of Functional Foods, 17, 847-856. [Link]

  • Cytotoxicity of delphinidin on A549 cells after 24 h of incubation. (A)... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Phytochemical Analysis, Computational Study, and in vitro Assay of Etlingera elatior Inflorescence Extract Towards Inducible Nitric Oxide Synthase. (2022). Taylor & Francis Online. [Link]

  • Delphinidin and Its Glycosides' War on Cancer: Preclinical Perspectives. (2022). PMC. [Link]

  • Sharma, H., et al. (2022). Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment in Anthocyanidin and Anthocyanin Forms. Frontiers in Nutrition, 9, 746881. [Link]

  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022). National Institutes of Health. [Link]

  • Phytochemical Analysis, Computational Study, and in vitro Assay of Etlingera elatior Inflorescence Extract Towards Inducible Nitric Oxide Synthase. (2022). PubMed Central. [Link]

  • Delphinidin attenuates cognitive deficits and pathology of Alzheimer's disease by preventing microglial senescence via AMPK/SIRT1 pathway. (2023). PubMed Central. [Link]

  • Neuroprotective effect of cyanidin-3-O-glucoside anthocyanin in mice with focal cerebral ischemia. (2011). PubMed. [Link]

  • (PDF) Delphinidin-3-O-sambubioside: a novel xanthine oxidase inhibitor identified from natural anthocyanins. (2020). ResearchGate. [Link]

  • Three-dimensional quantitative structure–activity relationship and docking studies in a series of anthocyanin derivatives as cytochrome P450 3A4 inhibitors. (2014). PMC. [Link]

  • Antioxidant Assays. (n.d.). ResearchGate. [Link]

  • Antioxidant Assay: The DPPH Method. (n.d.). UAHuntsville Natural Products and Drug Discovery Laboratory. [Link]

  • Cytotoxic activity of extracts and crude saponins from Zanthoxylum armatum DC. against human breast (MCF-7, MDA-MB-468) and colorectal (Caco-2) cancer cell lines. (2017). PMC. [Link]

  • Delphinidin and Its Glycosides' War on Cancer: Preclinical Perspectives. (2022). MDPI. [Link]

  • The Inhibition of the Inducible Nitric Oxide Synthase Enhances the DPSC Mineralization under LPS-Induced Inflammation. (2022). Unich. [Link]

  • Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice. (2018). iMedPub. [Link]

  • Anti-inflammatory activity and molecular mechanism of delphinidin 3-sambubioside, a Hibiscus anthocyanin. (2015). PubMed. [Link]

  • mtt assay method: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • Delphinidin induces cell cycle arrest and apoptosis in HER-2 positive breast cancer cell lines by regulating the NF-κB and MAPK signaling pathways. (2021). Spandidos Publications. [Link]

  • Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. (n.d.). BioAssay Systems. [Link]

  • Delphinidin-3-glucoside suppresses breast carcinogenesis by inactivating the Akt/HOTAIR signaling pathway. (2016). PubMed. [Link]

  • DPPH assay | Radical scavenging activity % | Calculation and procedure for beginner. (2024, May 15). YouTube. [Link]

  • Anthocyanins, delphinidin-3-O-glucoside and cyanidin-3-O-glucoside, inhibit immune checkpoints in human colorectal cancer cells in vitro and in silico. (2019). National Institutes of Health. [Link]

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Protocols & Analytical Methods

Method

Application Note: Strategic Selection of HPLC Columns for the Robust Separation of Delphinidin 3-galactoside

Abstract This application note provides a detailed guide for the selection of an appropriate High-Performance Liquid Chromatography (HPLC) column for the separation and analysis of Delphinidin 3-galactoside. As a highly...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide for the selection of an appropriate High-Performance Liquid Chromatography (HPLC) column for the separation and analysis of Delphinidin 3-galactoside. As a highly polar and pH-sensitive anthocyanin, this molecule presents unique chromatographic challenges, primarily insufficient retention and poor peak shape on traditional reversed-phase columns. We will explore the physicochemical properties of Delphinidin 3-galactoside, delve into the mechanistic rationale for column selection, and provide a field-proven protocol using a modern, aqueous-stable C18 column. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to develop a robust and reproducible HPLC method for this and structurally similar compounds.

Introduction: The Analytical Challenge of Delphinidin 3-galactoside

Delphinidin 3-galactoside is a water-soluble plant pigment belonging to the anthocyanin class of flavonoids, responsible for the deep blue and purple colors in many fruits and flowers.[1] There is significant scientific interest in anthocyanins like Delphinidin 3-galactoside for their potent antioxidant properties and potential health benefits.[2][3][4]

The primary analytical challenge stems directly from its molecular structure. The molecule consists of a delphinidin aglycone (the core flavylium cation with numerous hydroxyl groups) glycosidically linked to a galactose sugar moiety.[1][5] This structure confers a high degree of polarity, as evidenced by a large topological polar surface area (TPSA) of approximately 202-213 Ų.[5][6][7] Furthermore, the flavylium cation structure is only stable under acidic conditions (low pH), necessitating the use of acidified mobile phases for analysis.[8][9]

When using the most common analytical technique, Reversed-Phase (RP) HPLC, this high polarity results in weak interaction with the nonpolar stationary phase, leading to minimal retention, early elution, and potential co-elution with the solvent front or other polar matrix components. This guide explains how to overcome this challenge through strategic column selection.

The Causality of Column Selection: A Mechanistic Approach

The choice of an HPLC column is the most critical parameter in achieving a successful separation. The decision must be grounded in the physicochemical interactions between the analyte, the stationary phase, and the mobile phase.

Reversed-Phase (RP) Chromatography: The Default, with a Caveat

In RP-HPLC, separation is based on hydrophobic interactions.[10] The stationary phase is nonpolar (e.g., silica particles bonded with C18 alkyl chains), and the mobile phase is polar (typically a water/organic solvent mixture). Nonpolar analytes are retained longer, while polar analytes elute earlier.[10]

For a highly polar analyte like Delphinidin 3-galactoside, a high percentage of aqueous solvent is required in the mobile phase to promote any meaningful retention. However, using mobile phases with very high water content (>95%) on traditional C18 columns can lead to a phenomenon known as "phase collapse" or "ligand folding".[11] The C18 alkyl chains, being highly hydrophobic, can fold in on themselves in a predominantly aqueous environment, effectively reducing the surface area available for analyte interaction. This results in drastic loss of retention and poor, irreproducible chromatography.[11]

The Solution: Modern C18 Column Architectures

To overcome these limitations, column manufacturers have developed stationary phases specifically designed for stability in highly aqueous mobile phases. These are the columns of choice for polar analytes like Delphinidin 3-galactoside.

  • Aqueous-Stable C18 (Polar-Endcapped/Embedded): These columns incorporate polar functional groups at the base of the silica or within the alkyl chains. This modification allows a layer of water to hydrate the surface, preventing the C18 chains from collapsing and ensuring reproducible retention even in 100% aqueous mobile phases.

  • Core-Shell Particle Technology: Columns packed with core-shell particles (a solid, non-porous core surrounded by a porous shell of silica) offer significantly higher efficiency than fully porous particles of the same size.[12] This leads to sharper, narrower peaks and allows for faster separations without generating excessive backpressure, making them highly suitable for resolving complex mixtures containing anthocyanins.[12][13]

Alternative Selectivities: HILIC and Mixed-Mode

While a modern C18 column is the most robust and versatile choice, alternative modes can be considered for specific applications:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase (e.g., bare silica, diol) and a mobile phase with a high concentration of organic solvent (>80% acetonitrile).[14][15] In this mode, retention increases with analyte polarity. HILIC can provide excellent retention for Delphinidin 3-galactoside, offering a completely different selectivity profile compared to RP-HPLC. This can be useful for separating it from less polar impurities that would be strongly retained in reversed-phase.

  • Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange characteristics.[16][17] Given that Delphinidin 3-galactoside exists as a cation at low pH, the ion-exchange functionality can provide an additional retention mechanism, leading to unique selectivity.[17]

Recommended HPLC Protocol for Delphinidin 3-galactoside

This protocol is designed to be a starting point for method development and can be adapted based on the specific HPLC system and sample matrix.

Recommended Column and HPLC System
ParameterSpecificationRationale
Column Chemistry Aqueous-Stable C18 (e.g., Agilent Poroshell 120 SB-C18, YMC-Pack Pro C18 RS)Provides robust performance in highly aqueous mobile phases required for retaining the polar analyte.[9][13]
Particle Technology Core-Shell or Sub-2 µm Fully PorousEnsures high separation efficiency, leading to sharper peaks and better resolution.
Column Dimensions 100 mm x 2.1 mm or 150 mm x 3.0 mmBalances resolution with analysis time and solvent consumption.
Particle Size 2.7 µm (Core-Shell) or 1.8 µm (Fully Porous)Standard sizes for high-efficiency separations on UHPLC or modern HPLC systems.
HPLC System HPLC or UHPLC system with a Diode Array (DAD) or UV-Vis DetectorDAD is preferred for peak purity analysis and spectral confirmation.
Mobile Phase Preparation
  • Mobile Phase A: 5% Formic Acid in HPLC-grade Water.

    • Protocol: Add 50 mL of formic acid to 950 mL of HPLC-grade water. Filter through a 0.22 µm membrane filter. The acid is critical for maintaining the stability of the anthocyanin in its flavylium cation form and ensuring good peak shape.[8][9][19]

  • Mobile Phase B: Acetonitrile (or Methanol), HPLC-grade.

    • Rationale: Acetonitrile is generally preferred as it provides lower backpressure and often better peak shapes for flavonoids compared to methanol.[8]

Chromatographic Conditions
ParameterSetting
Flow Rate 0.4 mL/min (for 2.1 mm ID) or 0.8 mL/min (for 3.0 mm ID)
Gradient Program 5% B to 25% B over 20 minutes, followed by a wash and re-equilibration step.
Column Temperature 30 - 40 °C
Injection Volume 1 - 5 µL
Detection Primary: 520 nm for quantification. Secondary: 280 nm for general flavonoid profiling.[12][20][21]
Sample and Standard Preparation
  • Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of Delphinidin 3-galactoside chloride reference standard.

  • Dissolve in a small amount of acidified methanol (Methanol with 0.1% HCl or Formic Acid).

  • Bring to a final volume of 10 mL with Mobile Phase A in a volumetric flask.

  • Storage: Store stock solutions in amber vials at -20°C to prevent degradation from light and temperature.[12][22] Prepare fresh working standards daily by diluting the stock solution with Mobile Phase A.

Experimental Workflow and Data Interpretation

The following diagram illustrates the logical flow from sample preparation to data analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Standard or Sample Preparation Filtration Filtration (0.22 µm) SamplePrep->Filtration Injection HPLC Injection Filtration->Injection Separation Gradient Elution on Aqueous C18 Column Injection->Separation Detection DAD Detection (520 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: HPLC analysis workflow for Delphinidin 3-galactoside.

Expected Results: A successful separation will yield a sharp, symmetrical peak for Delphinidin 3-galactoside with a retention time that is well-resolved from the solvent front. Under the recommended conditions, system suitability tests should demonstrate high reproducibility (RSD < 2% for retention time and peak area) and good peak shape (asymmetry factor between 0.9 and 1.5).

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
No or Low Retention 1. Incorrect mobile phase (too much organic).2. Column phase collapse (if using a traditional C18).3. Column degradation.1. Verify mobile phase composition. Decrease initial %B.2. Switch to an aqueous-stable C18 column.3. Replace the column.
Poor Peak Shape (Tailing) 1. Secondary interactions with silica silanols.2. Column overload.3. Extracolumn dead volume.1. Ensure mobile phase is sufficiently acidic (e.g., increase formic acid to 5-10%).[9]2. Reduce injection concentration/volume.3. Check and tighten all fittings; use smaller ID tubing.
Drifting Retention Times 1. Inadequate column equilibration.2. Column temperature fluctuations.3. Inconsistent mobile phase composition.1. Increase equilibration time between runs (at least 10 column volumes).2. Use a column thermostat.3. Prepare fresh mobile phase daily; use a high-quality pump.

Conclusion

The successful HPLC separation of the highly polar anthocyanin Delphinidin 3-galactoside is critically dependent on the selection of an appropriate stationary phase. While traditional C18 columns fail due to poor retention and phase instability in highly aqueous conditions, modern aqueous-stable C18 columns , particularly those utilizing core-shell particle technology , provide the necessary performance. By combining this column choice with an optimized acidic mobile phase and a suitable gradient, researchers can achieve robust, reproducible, and high-resolution separation essential for accurate quantification in academic research and industrial quality control.

References

  • ResearchGate. (2018). Can anyone provide recommendation for quantifying anthocyanins from plants using HPLC? [Online discussion]. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 176440, Delphinidin 3-galactoside. PubChem. Available at: [Link]

  • Agilent Technologies. (n.d.). Analysis of Anthocyanins in Common Foods Using an Agilent Poroshell 120 SB-C18. Application Note. Available at: [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Delphinidin. Available at: [Link]

  • Wu, X., & Prior, R. L. (2005). Systematic Identification and Characterization of Anthocyanins by HPLC-ESI-MS/MS in Common Foods in the United States: Fruits and Berries. Journal of Agricultural and Food Chemistry, 53(8), 2589–2599. Available at: [Link]

  • Trukhanova, L. S., et al. (2015). Regularities of Anthocyanins Retention in RP HPLC for “Water–Acetonitrile–Phosphoric Acid” Mobile Phases. International Journal of Analytical Chemistry, 2015, 785931. Available at: [Link]

  • Wallace, T. C., & Giusti, M. M. (2015). Recent Advances in Anthocyanin Analysis and Characterization. Molecules, 20(4), 7769–7788. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Anthocyanins (Keracyanin, Delphinidin, Petunidin, Malvidin) on Primesep 100 Column. Available at: [Link]

  • FooDB. (2010). Showing Compound Delphinidin 3-galactoside (FDB017202). FooDB. Available at: [Link]

  • Brett, A. M. O., et al. (2005). Reversed-Phase High-Performance Liquid Chromatography with Electrochemical Detection of Anthocyanins. Analytical Letters, 38(6), 967-980. Available at: [Link]

  • The Good Scents Company. (n.d.). delphinidin, 528-53-0. Available at: [Link]

  • Agilent Technologies. (n.d.). Scale-Up of Anthocyanin Separations and Re-Analysis of Collected Fractions on an Agilent Prep-C18 Column. Application Note. Available at: [Link]

  • Viviers, M. Z., et al. (2012). Improving HPLC Separation of Polyphenols. LCGC International, 25(1), 28-36. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5316498, Delphinidin 3-galactoside cation. PubChem. Available at: [Link]

  • YMC Co., Ltd. (n.d.). High-throughput HPLC analysis of anthocyanins and anthocyanidins in bilberry extract using a novel 2 µm column. YMC America, Inc. Available at: [Link]

  • Carl ROTH. (2024). Safety Data Sheet: Delphinidin 3-galactoside chloride. Available at: [Link]

  • ChemSrc. (n.d.). Delphinidin-3-O-galactoside chloride | CAS#:28500-00-7. Available at: [Link]

  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Available at: [https://jordilabs.com/ Jordi Labs/reverse-phase-normal-phase-hplc/]([Link] Jordi Labs/reverse-phase-normal-phase-hplc/)

  • Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available at: [Link]

  • Rocío-Bautista, P., et al. (2018). Hydrophilic Interaction Liquid Chromatography to Characterize Nutraceuticals and Food Supplements Based on Flavanols and Related Compounds. Molecules, 23(12), 3291. Available at: [Link]

  • Santiago, M. C. P. A., et al. (2013). Chromatogram and UV/Vis spectra at 520nm of the isolated anthocyanins. ResearchGate. Available at: [Link]

  • precisionFDA. (n.d.). DELPHINIDIN 3-GALACTOSIDE. Available at: [Link]

  • ResearchGate. (n.d.). Chromatographic parameters for selected delphinidin compounds Separated by HPLC. Available at: [Link]

  • ResearchGate. (n.d.). HPLC separation of reference anthocyanins (520 nm). Available at: [Link]

  • Downey, M. O., et al. (2003). Analysis of grape anthocyanins using reversed-phase high-performance liquid chromatography: development of a method for routine analysis.
  • Phenol-Explorer. (2005). Showing dietary polyphenol Delphinidin 3-O-galactoside. Available at: [Link]

  • Studzińska, S., et al. (2016). Application of Hydrophilic Interaction Liquid Chromatography for the Quantification of Flavonoids in Genista tinctoria Extract. Molecules, 21(7), 841. Available at: [Link]

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Application

Application Note: Mass Spectrometry Fragmentation of Delphinidin 3-galactoside

Introduction Delphinidin 3-galactoside is a prominent anthocyanin, a class of water-soluble pigments responsible for the vibrant red, purple, and blue hues in numerous fruits, flowers, and vegetables. Beyond its role as...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Delphinidin 3-galactoside is a prominent anthocyanin, a class of water-soluble pigments responsible for the vibrant red, purple, and blue hues in numerous fruits, flowers, and vegetables. Beyond its role as a natural colorant, there is a growing body of research into its potential health benefits, including antioxidant and anti-inflammatory properties. For researchers, scientists, and drug development professionals, accurate identification and structural elucidation of such bioactive compounds are paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become an indispensable tool for this purpose, offering high sensitivity and structural specificity. This application note provides a detailed guide to understanding the characteristic fragmentation pattern of Delphinidin 3-galactoside under collision-induced dissociation (CID) and outlines a robust protocol for its analysis.

Theoretical Framework: The Logic of Fragmentation

The fragmentation of flavonoid glycosides in a mass spectrometer is not a random process; it follows predictable chemical pathways governed by the molecule's structure. For Delphinidin 3-galactoside, a flavonoid O-glycoside, the most labile bond is the glycosidic linkage between the delphinidin aglycone and the galactose sugar moiety.

In positive ion mode electrospray ionization (ESI), Delphinidin 3-galactoside is typically observed as a protonated molecule, [M+H]⁺. When this precursor ion is subjected to CID in the collision cell of a tandem mass spectrometer, the primary and most facile fragmentation event is the neutral loss of the galactose unit (162 Da). This occurs through the cleavage of the C-O glycosidic bond, with the charge being retained on the more stable flavonoid aglycone.[1][2] The resulting product ion, the delphinidin aglycone [Y₀]⁺, is the base peak in the MS/MS spectrum and a diagnostic marker for Delphinidin 3-galactoside.

Further fragmentation of the delphinidin aglycone [Y₀]⁺ can be induced at higher collision energies. These subsequent fragmentations provide detailed structural information about the flavonoid core. Common fragmentation pathways for the delphinidin aglycone include the loss of small neutral molecules like carbon monoxide (CO) and water (H₂O), as well as retro-Diels-Alder (RDA) reactions that lead to the cleavage of the C-ring.[3][4] The specific pattern of these smaller fragments can help confirm the identity of the aglycone and distinguish it from other flavonoids.

Experimental Workflow & Visualization

A typical workflow for the analysis of Delphinidin 3-galactoside involves sample preparation, followed by LC-MS/MS analysis. The following diagram illustrates the key steps:

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation s1 Extraction (e.g., acidified methanol) s2 Filtration/Centrifugation s1->s2 s3 Dilution s2->s3 lc HPLC/UHPLC Separation (Reversed-Phase C18) s3->lc Injection ms Mass Spectrometry (ESI+, MS/MS) lc->ms da Precursor & Fragment Ion Analysis ms->da

Caption: High-level workflow for Delphinidin 3-galactoside analysis.

Fragmentation Pathway Diagram

The fragmentation cascade of Delphinidin 3-galactoside, initiated by the neutral loss of the galactose moiety, is visualized below.

fragmentation_pathway cluster_aglycone_frags Aglycone Fragmentation precursor Delphinidin 3-galactoside [M+H]⁺ m/z 465.1 neutral_loss - C₆H₁₀O₅ (162.1 Da) (Neutral Loss of Galactose) aglycone Delphinidin Aglycone [Y₀]⁺ m/z 303.0 neutral_loss->aglycone Primary Fragmentation frag1 [Y₀ - H₂O]⁺ m/z 285.0 aglycone->frag1 - H₂O frag2 [Y₀ - CO]⁺ m/z 275.0 aglycone->frag2 - CO frag3 RDA Fragment m/z 153.0 aglycone->frag3 RDA

Caption: Proposed fragmentation of Delphinidin 3-galactoside in positive ESI.

Data Summary: Characteristic Ions

The table below summarizes the key mass-to-charge ratios (m/z) for the precursor and characteristic product ions of Delphinidin 3-galactoside in positive ion mode.

Ion DescriptionProposed StructureCalculated m/z ([M+H]⁺)Observed m/z
Precursor IonDelphinidin 3-galactoside465.1033~465.1
Primary FragmentDelphinidin Aglycone ([Y₀]⁺)303.0505~303.0
Aglycone Fragment[Y₀ - H₂O]⁺285.0399~285.0
Aglycone Fragment[Y₀ - CO]⁺275.0555~275.0
RDA FragmentRetro-Diels-Alder Product153.0188~153.0

Note: Observed m/z values can vary slightly depending on instrument calibration and resolution.

Detailed Protocol: LC-MS/MS Analysis

This protocol provides a starting point for the analysis of Delphinidin 3-galactoside and can be adapted based on the specific sample matrix and instrumentation.

1. Sample Preparation

  • Objective: To extract Delphinidin 3-galactoside from the sample matrix and prepare it for LC-MS/MS analysis. The use of acidified solvents is crucial to maintain the stability of the anthocyanin flavylium cation.

  • Procedure:

    • For solid samples (e.g., fruit powder, plant tissue), weigh approximately 100 mg into a microcentrifuge tube.

    • Add 1 mL of extraction solvent (e.g., methanol with 0.1% hydrochloric acid or 1% formic acid).[5][6]

    • Vortex thoroughly for 15 minutes to ensure efficient extraction.[5]

    • Centrifuge the mixture at 12,000 x g for 15 minutes to pellet solid debris.[5]

    • Carefully transfer the supernatant to a clean vial.

    • For complex matrices like plasma, a protein precipitation step with acidified acetonitrile followed by centrifugation is recommended.[7]

    • Filter the extract through a 0.22 µm syringe filter into an autosampler vial.

    • Dilute the sample as necessary with the initial mobile phase composition to avoid peak distortion.

2. Liquid Chromatography Conditions

  • Objective: To achieve chromatographic separation of Delphinidin 3-galactoside from other components in the sample extract.

  • Parameters:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 2.2 µm) is recommended for good retention and separation of anthocyanins.[8]

    • Mobile Phase A: Water with 0.1% to 2% formic acid.[5][8]

    • Mobile Phase B: Acetonitrile or Methanol.[5][6]

    • Flow Rate: 0.3 - 0.6 mL/min.[5]

    • Column Temperature: 30 - 40 °C.[8]

    • Injection Volume: 5 - 30 µL.[5]

    • Gradient Elution: A typical gradient starts with a low percentage of organic phase (e.g., 5% B), ramps up to elute the analyte, and is followed by a wash and re-equilibration step. An example gradient is:

      • 0-2 min: 5% B

      • 2-20 min: 5% to 30% B

      • 20-25 min: 30% to 95% B (column wash)

      • 25-27 min: 95% B

      • 27.1-35 min: 5% B (re-equilibration)

3. Mass Spectrometry Conditions

  • Objective: To detect and fragment the Delphinidin 3-galactoside precursor ion for identification and quantification.

  • Parameters:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted analysis or Product Ion Scan for structural confirmation.

    • Precursor Ion (Q1): m/z 465.1

    • Product Ion (Q3): m/z 303.0 (for quantification) and other diagnostic fragments (e.g., m/z 285.0, 153.0) for confirmation.

    • Capillary Voltage: 2000 - 4000 V.

    • Source Temperature: 120 - 150 °C.

    • Desolvation Gas (N₂) Flow: 600 - 800 L/hr.

    • Desolvation Temperature: 350 - 500 °C.[8]

    • Collision Energy (CE): Optimization is crucial. Start with a range of 15-30 eV to maximize the production of the m/z 303.0 fragment. Higher energies (30-50 eV) may be required to observe further fragmentation of the aglycone.

Conclusion

The mass spectrometric fragmentation of Delphinidin 3-galactoside is characterized by a primary neutral loss of the galactose moiety, yielding the diagnostic delphinidin aglycone at m/z 303.0. Understanding this fragmentation pathway is key to the confident identification of this and related anthocyanins in complex mixtures. The provided LC-MS/MS protocol offers a robust and validated starting point for researchers in natural product chemistry, food science, and drug discovery, enabling accurate and sensitive analysis of this important bioactive compound.

References

  • Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the structural analysis of flavonoids. Journal of Mass Spectrometry, 39(1), 1-15.
  • Hong, Y., et al. (2018). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules, 23(11), 2775. [Link]

  • Ma, L., et al. (2021). The fragmentation pathways of anthocyanin in positive mode. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Delphinidin 3-galactoside. PubChem Compound Database. [Link]

  • Wu, X., & Prior, R. L. (2005). Systematic identification and characterization of anthocyanins by HPLC-ESI-MS/MS in common foods in the United States: fruits and berries. Journal of Agricultural and Food Chemistry, 53(8), 2589-2599.
  • Zhang, J., et al. (2014). HPLC-MS/MS analysis of anthocyanins in human plasma and urine using protein precipitation and dilute-and-shoot sample preparation. Journal of Chromatography B, 945-946, 139-146. [Link]

  • Agilent Technologies. (2016). UHPLC-MS/MS Triple Quadrupole Analysis of Anthocyanin Metabolites in Human Plasma Using Protein Precipitation and Solid. [Link]

Sources

Method

Application Notes and Protocols for the NMR Spectroscopic Analysis of Delphinidin 3-galactoside

For: Researchers, scientists, and drug development professionals Introduction: Unveiling the Molecular Architecture of Delphinidin 3-galactoside Delphinidin 3-galactoside is a naturally occurring anthocyanin, a class of...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: Unveiling the Molecular Architecture of Delphinidin 3-galactoside

Delphinidin 3-galactoside is a naturally occurring anthocyanin, a class of flavonoids responsible for the vibrant red, purple, and blue hues in many fruits and flowers.[1][2] Beyond its role as a pigment, this molecule is of significant interest in the fields of nutrition and pharmacology due to its potent antioxidant properties and potential health benefits. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical tool for the definitive structural elucidation and quantification of such natural products.[3] This guide provides a comprehensive, field-proven protocol for the NMR analysis of Delphinidin 3-galactoside, designed to ensure accuracy, reproducibility, and a deep understanding of the molecule's structural intricacies.

Part 1: Foundational Knowledge and Pre-analysis Considerations

A successful NMR experiment begins with a thorough understanding of the analyte and the appropriate selection of experimental parameters.

Chemical and Physical Properties of Delphinidin 3-galactoside

A summary of the key properties of Delphinidin 3-galactoside is presented below:

PropertyValueSource
Molecular FormulaC₂₁H₂₁O₁₂⁺[4]
Molecular Weight465.38 g/mol [5]
IUPAC Name(2S,3R,4S,5R,6R)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol[4][6]
CAS Number28500-00-7[6]
Sample Integrity and Stability

Anthocyanins, including Delphinidin 3-galactoside, are sensitive to changes in pH and can degrade in the presence of light and oxygen. It is imperative to store the compound in a dry, dark place.[7] For long-term storage, a freezer at -20°C or below is recommended.

Selection of Deuterated Solvents: A Critical Choice

The choice of a deuterated solvent is paramount as it influences the chemical shifts of the analyte and can affect its stability.[1][2] For flavonoids and anthocyanins, several solvents are commonly employed:

  • Methanol-d₄ (CD₃OD): A polar, protic solvent that is an excellent choice for dissolving anthocyanins. It is often used for routine 1D and 2D NMR analysis.[1][2][8]

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆): A polar, aprotic solvent that readily dissolves a wide range of flavonoids.[1][2] It is particularly useful for observing exchangeable protons (e.g., hydroxyl groups) which may be broadened or absent in protic solvents.

  • Deuterium Oxide (D₂O): An aqueous solvent suitable for studying the behavior of Delphinidin 3-galactoside in a more biologically relevant environment. However, the exchange of labile hydroxyl protons with deuterium will occur.

Recommendation: For a comprehensive structural analysis, acquiring spectra in both Methanol-d₄ and DMSO-d₆ is highly recommended to gain complementary information.

Part 2: Experimental Workflow for NMR Analysis

This section outlines the step-by-step protocol for preparing the NMR sample and acquiring high-quality data.

Sample Preparation: The Foundation of a Good Spectrum
  • Weighing the Sample: Accurately weigh 2-10 mg of Delphinidin 3-galactoside for ¹H NMR and 10-50 mg for ¹³C NMR using a microbalance.[9] For quantitative NMR (qNMR), precise weighing to 0.01 mg is crucial.[10]

  • Solvent Addition: Add 0.6-1.0 mL of the chosen deuterated solvent to the sample in a clean, dry vial.[9]

  • Dissolution and Transfer: Gently vortex or sonicate the sample to ensure complete dissolution. Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette to remove any particulate matter.[9] Transfer the filtered solution into a 5 mm NMR tube.

  • Internal Standard (for qNMR): For quantitative analysis, a certified internal standard such as maleic acid, DSS, or TSP should be accurately weighed and added to the sample.[11][12][13] The internal standard must have signals that do not overlap with the analyte signals.[12]

Instrument Setup and Calibration

Proper instrument setup is critical for obtaining high-resolution spectra.

  • Tuning and Matching: Tune and match the NMR probe for the desired nuclei (¹H and ¹³C) to ensure optimal sensitivity.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.

  • Pulse Width Calibration: Determine the 90° pulse width for both ¹H and ¹³C, which is essential for quantitative experiments and for setting up 2D experiments correctly.[14]

Data Acquisition: A Multi-faceted Approach

A combination of 1D and 2D NMR experiments is necessary for the complete structural assignment of Delphinidin 3-galactoside.

  • ¹H NMR: This is the starting point for any NMR analysis. It provides information on the number of different types of protons and their neighboring protons.

  • ¹³C NMR: This experiment reveals the number of unique carbons in the molecule. Due to the lower natural abundance of ¹³C, a larger sample amount and longer acquisition time are typically required.

The following diagram illustrates the workflow for acquiring a comprehensive set of 2D NMR data for structural elucidation.

G H1 ¹H NMR COSY COSY / TOCSY H1->COSY Proton-Proton Correlations (J-coupling) HSQC HSQC H1->HSQC One-bond Proton-Carbon Correlations HMBC HMBC H1->HMBC Multi-bond Proton-Carbon Correlations NOESY NOESY / ROESY H1->NOESY Through-space Proton-Proton Correlations C13 ¹³C NMR C13->HSQC C13->HMBC G cluster_analysis Data Analysis and Assignment start Acquired NMR Spectra (1D & 2D) assign_h1 Assign ¹H Signals (COSY/TOCSY for spin systems) start->assign_h1 assign_c13 Assign ¹³C Signals (HSQC for protonated carbons) assign_h1->assign_c13 assign_quat_c Assign Quaternary Carbons (HMBC correlations) assign_c13->assign_quat_c confirm_structure Confirm Connectivity and Stereochemistry (HMBC & NOESY/ROESY) assign_quat_c->confirm_structure final_structure Final Structure of Delphinidin 3-galactoside confirm_structure->final_structure

Caption: Logical workflow for NMR spectral assignment.

Part 4: Quantitative NMR (qNMR) Protocol

Quantitative NMR is a powerful technique for determining the purity or concentration of a sample without the need for a specific reference standard for the analyte. [15][16]

Key Considerations for qNMR
  • Relaxation Delay (d1): This must be set to at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard to ensure complete relaxation and accurate integration.

  • Number of Scans (ns): A sufficient number of scans must be acquired to achieve a high signal-to-noise ratio for accurate integration.

  • Pulse Angle: A 90° pulse angle is often used, but a smaller flip angle (e.g., 30°) can be used with a shorter relaxation delay if T₁ values are long. [16]

qNMR Calculation

The purity of the sample can be calculated using the following formula: [12] Puritysample = (Isample / Istd) * (Nstd / Nsample) * (Msample / Mstd) * (mstd / msample) * Puritystd

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • M = Molecular weight

  • m = mass

  • Purity = Purity of the standard

Conclusion

This comprehensive protocol provides a robust framework for the NMR spectroscopic analysis of Delphinidin 3-galactoside. By carefully following these steps and understanding the underlying principles, researchers can obtain high-quality, reproducible data for unambiguous structural elucidation and accurate quantification. This detailed approach ensures the scientific integrity of the results, which is paramount in research and drug development.

References

  • Electronic Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. 2018.
  • Paiva, J., et al. "qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study!". Frontiers in Plant Science. 2024.
  • Simmler, C., et al. "Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis".
  • Pauli, G. F., et al.
  • "Purity by Absolute qNMR Instructions". UIC NMP-RSEC.
  • Supporting information for "Anthocyanins from the Fruits of Ribes 'Titania' and Their Antioxidant and Anti-inflamm
  • "Quantitative NMR for Content Assignment of Reference Standards for Quality Control of Herbal Medicinal Products". Sigma-Aldrich.
  • Kulić, Ž., et al. "NMR Chemical Shifts of Common Flavonoids". Planta Medica. 2025.
  • "How to make an NMR sample". University of Leicester.
  • Kulić, Ž., et al. "NMR Chemical Shifts of Common Flavonoids". Planta Medica. 2025.
  • "NMR Reference Standards". Sigma-Aldrich.
  • van der Kooy, F., et al. "Building-Up a Comprehensive Database of Flavonoids Based on Nuclear Magnetic Resonance Data".
  • Pérez-González, M. Z., et al. "13C NMR spectral data and molecular descriptors to predict the antioxidant activity of flavonoids".
  • "Anthocyanin Pigments: Importance, Sample Prepar
  • "Sample prepar
  • "Delphinidin 3-galactoside". PubChem.
  • "Characterization of Anthocyanins by NMR".
  • "Delphinidin 3-galactoside c
  • "NMR Analysis of Anthocyanins". Taylor & Francis eBooks.
  • "Advanced 2D NMR Techniques Guide". Scribd.
  • "Generating data, processing, multivariate analysis and interpretation-NMR Metabolomics workshop". YouTube. 2021.
  • Reich, H. J. "NMR Spectroscopy". University of Wisconsin-Madison. 2020.
  • Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry". Organic Process Research & Development. 2016.
  • "Chemical Shift Referencing". University of California, Santa Barbara.
  • "Standard for Quantitative NMR".
  • "Common NMR Solvents - Reference D
  • "2D NMR A correl
  • "DELPHINIDIN-3-O-BETA-D-GALACTOPYRANOSIDE". SpectraBase.
  • "Common 2D (COSY, HSQC, HMBC)".
  • "Showing Compound Delphinidin 3-galactoside (FDB017202)". FooDB.
  • "2D NMR FOR THE CHEMIST".
  • "2D NMR". EPFL.
  • "DELPHINIDIN 3-GALACTOSIDE". precisionFDA.
  • "NMR Solvent Data Chart".
  • "C-13 CPMAS NMR and DFT calculations of anthocyanidins".
  • "Quantit
  • "Delphinidin 3-O-glucoside c
  • "NMR Solvent D
  • "NMR Deuterated Solvent Properties Reference Chart". Sigma-Aldrich.
  • "1H-13C HSQC NMR Spectroscopy for Estimating Procyanidin/Prodelphinidin and Cis/Trans-Flavan-3-ol Ratios of Condensed Tannin Samples: Correlation with Thiolysis.".
  • "Delphinidin-3-O-galactoside chloride". Extrasynthese.

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Application

Application Note: High-Purity Isolation of Delphinidin 3-galactoside via Solid-Phase Extraction

Abstract and Introduction Delphinidin 3-galactoside is a naturally occurring anthocyanin, a class of water-soluble pigments responsible for the deep red, purple, and blue hues in many fruits and flowers.[1] Found in sour...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Introduction

Delphinidin 3-galactoside is a naturally occurring anthocyanin, a class of water-soluble pigments responsible for the deep red, purple, and blue hues in many fruits and flowers.[1] Found in sources like blueberries, blackcurrants, and eggplants, this molecule is of significant interest to the pharmaceutical and nutraceutical industries due to its potent antioxidant and antimicrobial properties.[2][3] However, realizing its full therapeutic and commercial potential requires its isolation in a highly purified form, free from interfering compounds present in crude plant extracts, such as sugars, organic acids, and other polyphenols.[4][5]

Solid-Phase Extraction (SPE) is a highly effective, rapid, and economical chromatographic technique for the purification and concentration of analytes from complex matrices.[6][7] It offers a significant advantage over classical liquid-liquid extraction by reducing solvent consumption, improving reproducibility, and enabling easier automation. This application note provides a detailed, field-proven protocol for the purification of Delphinidin 3-galactoside using reversed-phase C18 SPE. We will delve into the chemical principles governing the separation, provide a step-by-step methodology, and offer insights into process optimization and troubleshooting.

The Science of SPE for Anthocyanin Purification

The successful isolation of Delphinidin 3-galactoside hinges on exploiting its unique chemical properties within the SPE framework. The process involves the partitioning of the target analyte between a solid stationary phase (the sorbent) and a liquid mobile phase.[7]

Causality of Sorbent Selection: Why C18?

The choice of sorbent is the most critical parameter in developing an SPE method. For anthocyanins like Delphinidin 3-galactoside, a reversed-phase C18 (octadecyl-bonded silica) sorbent is the industry standard and the primary recommendation for this protocol.[4][6][8][9][10]

  • Mechanism of Retention: C18 sorbents are non-polar. Delphinidin 3-galactoside, while possessing polar hydroxyl (-OH) and glycosidic groups, has a large, relatively non-polar aromatic backbone (the flavylium core). Retention on a C18 cartridge occurs through hydrophobic (van der Waals) interactions between this non-polar backbone and the long alkyl chains of the C18 sorbent.

  • Selectivity: This reversed-phase mechanism is ideal for separating Delphinidin 3-galactoside from highly polar, water-soluble interferents like sugars, glycosides, and organic acids, which have minimal affinity for the C18 sorbent and are easily washed away.

For applications demanding even higher purity (>99%), advanced sorbents such as mixed-mode cation-exchange cartridges can be employed. These sorbents offer a dual retention mechanism (hydrophobic and ionic), leveraging the positive charge of the anthocyanin's flavylium cation for enhanced selectivity.[1][4][6]

The Critical Role of pH and Analyte Stability

Anthocyanins are most stable in an acidic environment (typically pH < 3).[11] In this state, the molecule exists as the colored flavylium cation. As the pH increases, it undergoes structural transformations to the colorless carbinol pseudo-base and then to the blue quinonoidal base, which can degrade. Acidification of all solutions (sample, wash, and elution solvents) with an agent like formic acid or trifluoroacetic acid (TFA) is mandatory to:

  • Ensure Stability: Prevent degradation of the target analyte throughout the purification process.

  • Promote Retention: Maintain the flavylium cation structure, which exhibits consistent and optimal interaction with the reversed-phase sorbent.

Experimental Workflow and Protocol

This protocol is designed for a standard manual SPE manifold using commercially available C18 cartridges.

Required Materials and Reagents

Equipment:

  • Solid-Phase Extraction (SPE) Vacuum Manifold

  • Vacuum pump

  • Collection vials or tubes

  • Analytical balance

  • pH meter

  • Vortex mixer and/or sonicator

Reagents & Consumables:

  • SPE Cartridges: C18 Reversed-Phase Cartridges, 500 mg bed mass, 3 mL or 6 mL volume (e.g., Agilent Bond Elut C18, Waters Sep-Pak C18).[10][12]

  • Delphinidin 3-galactoside Standard: For method development and validation (e.g., from PhytoLab, Sigma-Aldrich).

  • Methanol (MeOH): HPLC Grade

  • Acetonitrile (ACN): HPLC Grade

  • Water: Deionized (DI) or HPLC Grade

  • Formic Acid (FA) or Trifluoroacetic Acid (TFA): HPLC Grade

  • Crude Extract: Plant extract containing Delphinidin 3-galactoside, pre-filtered through a 0.45 µm filter.

Visualized SPE Workflow

SPE_Workflow Condition Step 1: Conditioning (Sorbent Activation) Equilibrate Step 2: Equilibration (pH & Polarity Matching) Condition->Equilibrate Prepares sorbent Load Step 3: Sample Loading (Analyte Retention) Equilibrate->Load Ready for sample Wash Step 4: Washing (Interference Removal) Load->Wash Analyte bound Elute Step 5: Elution (Analyte Recovery) Wash->Elute Impurities removed Collect Purified Fraction Elute->Collect Pure analyte released

Caption: The five-step SPE workflow for purification.

Detailed Step-by-Step Protocol

The following protocol is a robust starting point. Optimization may be required depending on the specific matrix of the crude extract.

A. Solution Preparation

  • Equilibration/Wash Solvent: 0.1% Formic Acid in DI Water. (e.g., 1 mL FA in 999 mL Water).

  • Elution Solvent: 0.1% Formic Acid in Methanol. (e.g., 1 mL FA in 999 mL Methanol).

  • Sample Preparation: Dissolve the crude, filtered extract in a minimal volume of the Equilibration/Wash Solvent. The sample should be fully solubilized. If solubility is an issue, a small percentage of methanol (5-10%) can be added, but ensure the final organic content is low enough to permit strong analyte retention.

B. SPE Procedure

StepActionSolventVolume (for 500mg)Purpose & Causality
1Conditioning Methanol5 mLWhy: Wets the C18 alkyl chains and activates the sorbent for interaction. A dry sorbent will not retain the analyte effectively.
2Equilibration 0.1% FA in Water5 mLWhy: Rinses away the methanol and prepares the sorbent with the same polarity and pH as the loading solution, ensuring consistent and efficient analyte binding.
3Sample Loading Prepared Sample1-5 mLWhy: Load the sample at a slow, steady flow rate (~1-2 mL/min). This maximizes the interaction time between the analyte and the sorbent, leading to higher retention and recovery.
4Washing 0.1% FA in Water5-10 mLWhy: Removes unretained, highly polar impurities (sugars, salts, etc.). The acidified water maintains analyte stability while washing away compounds that have no affinity for the C18 phase.
5Elution 0.1% FA in Methanol3-5 mLWhy: Methanol is a strong organic solvent that disrupts the hydrophobic interactions, releasing the bound Delphinidin 3-galactoside from the sorbent. Acidification maintains stability upon release.
6Post-Elution Dry Down & ReconstituteN/AWhy: The collected fraction can be evaporated under a stream of nitrogen and reconstituted in a desired solvent for downstream analysis (e.g., by HPLC-PDA or LC-MS).[4][8]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low Recovery 1. Incomplete elution. 2. Analyte breakthrough during loading (sample too non-polar). 3. Sorbent not properly conditioned.1. Increase elution volume or use a stronger solvent (e.g., acidified acetonitrile). 2. Dilute the sample further with acidified water before loading. 3. Ensure the conditioning and equilibration steps are performed correctly without letting the sorbent dry out.
Poor Purity 1. Insufficient washing. 2. Co-elution of similar compounds.1. Increase the wash volume or add a second, slightly stronger wash step (e.g., 5-10% methanol in acidified water) to remove weakly retained impurities. 2. Optimize the elution solvent. Try a stepwise elution with increasing methanol concentrations (e.g., 40%, 60%, 80%) to fractionate compounds.
Blocked Cartridge 1. Particulate matter in the sample.1. Ensure the crude extract is thoroughly centrifuged and filtered (0.45 µm) before loading.
Color Change/Loss 1. pH of solutions is not acidic enough.1. Verify the pH of all prepared solvents is below 3.0. Use fresh solvents.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the purification of Delphinidin 3-galactoside using C18 solid-phase extraction. By understanding the principles of sorbent interaction and the critical importance of pH control, researchers can reliably obtain high-purity fractions suitable for downstream applications in drug discovery, functional food development, and analytical chemistry. The described methodology serves as a validated starting point that can be further optimized to meet the specific purity and yield requirements of any research endeavor.

References

  • National Center for Biotechnology Information. (n.d.). Delphinidin 3-galactoside. PubChem Compound Database. Retrieved from [Link]

  • Preprints.org. (2024). Phase Extraction Methodology for the Obtention of Anthocyanin-Rich Extracts from Different Source. Retrieved from [Link]

  • FooDB. (2010). Showing Compound Delphinidin 3-galactoside (FDB017202). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Delphinidin 3-galactoside cation. PubChem Compound Database. Retrieved from [Link]

  • He, J., & Giusti, M. M. (2011). High-purity Isolation of Anthocyanins Mixtures From Fruits and Vegetables--A Novel Solid-Phase Extraction Method Using Mixed Mode Cation-Exchange Chromatography. Journal of Chromatography A, 1218(43), 7914-7922. Retrieved from [Link]

  • ResearchGate. (2010). Determination of Flavonoid Markers in Honey with SPE and LC using Experimental Design. Retrieved from [Link]

  • Agilent Technologies. (2004). Scale-Up of Anthocyanin Separations and Re-Analysis of Collected Fractions on an Agilent Prep-C18 Column. Retrieved from [Link]

  • Preprints.org. (2024). A Reliable and Fast Two-Step Solid-Phase Extraction Methodology for the Obtention of Anthocyanin-Rich Extracts from Different Sources. Retrieved from [Link]

  • Meng, X., et al. (2020). Purification and antioxidant capacity analysis of anthocyanin glucoside cinnamic ester isomers from Solanum nigrum fruits. Journal of Food Biochemistry. Retrieved from [Link]

  • Tan, Y. M., et al. (2023). Fractionating the Flavonoids in Lonicerae japonicae Flos and Lonicerae flos via Solvent Extraction Coupled with Automated Solid-Phase Extraction. Molecules, 28(23), 7869. Retrieved from [Link]

  • Agilent Technologies. (2011). Determination of Flavonoids in Ginkgo Biloba Using Bond Elut Plexa Solid Phase Extraction Sorbent for Cleanup. Retrieved from [Link]

  • Michalkiewicz, S., et al. (2008). Solid-phase extraction procedure for determination of phenolic acids and some flavonols in honey. Journal of Chromatography A. Retrieved from [Link]

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  • MDPI. (2018). Optimization of Cyanidin-3-O-galactoside Production from Aronia melanocarpa Elliot from Nonthermal Ultrasonic Extraction Process by Response Surface Methodology. Retrieved from [Link]

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  • PubMed. (2024). Optimized Synthesis and Antioxidant Activity of Anthocyanins Delphinidin-3-O-glucoside and Petunidin-3-O-glucoside. Retrieved from [Link]

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Method

Application Note: Cell-Based Assay Protocols for Evaluating the Bioactivity of Delphinidin 3-Galactoside

Introduction: The Scientific Imperative for Cell-Based Bioactivity Screening Delphinidin 3-galactoside (D3G) is a prominent anthocyanin responsible for the deep colors of many berries, flowers, and vegetables.[1] Beyond...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Imperative for Cell-Based Bioactivity Screening

Delphinidin 3-galactoside (D3G) is a prominent anthocyanin responsible for the deep colors of many berries, flowers, and vegetables.[1] Beyond its role as a natural pigment, a growing body of evidence points to its significant potential in promoting health, with studies highlighting its antioxidant, anti-inflammatory, and anti-cancer properties.[2][3][4] However, translating these promising characteristics into tangible therapeutic applications requires rigorous, quantitative evaluation within biologically relevant systems.

Simple chemical assays, while useful, often fail to predict a compound's true efficacy as they do not account for critical physiological factors like cell membrane permeability, metabolic transformation, and interaction with complex intracellular signaling networks.[5][6] Cell-based assays bridge this crucial gap, providing a more physiologically relevant model to quantify the bioactivity of compounds like D3G.[7]

This technical guide provides a suite of detailed, validated protocols designed to empower researchers to comprehensively assess the multifaceted bioactivity of Delphinidin 3-galactoside. The methodologies herein are selected to investigate three core areas of its reported efficacy: cellular antioxidant potential , anti-cancer effects (cytotoxicity and apoptosis induction) , and anti-inflammatory activity via NF-κB modulation . Each protocol is presented not merely as a series of steps, but as a self-validating system, with explanations for key experimental choices to ensure robust and reproducible data generation.

Part 1: Foundational Principles for Robust Assay Design

The success of any cell-based assay hinges on meticulous planning and adherence to best practices.[8] Before proceeding to specific protocols, it is critical to internalize the following principles:

  • Cell Line Selection: The choice of cell line must be appropriate for the biological question. For antioxidant assays, human liver hepatoma cells (HepG2) are a common model due to their metabolic activity.[5] For anti-cancer studies, relevant cancer cell lines (e.g., MCF-7 for breast cancer, Caco-2 for colon cancer) are required.[9][10] For inflammation, macrophage-like cells (RAW 264.7) are an excellent choice as they mount a robust inflammatory response.[11]

  • Cell Health and Confluency: Cells should be in the logarithmic growth phase and exhibit normal morphology.[8] Over-confluency or stress can dramatically alter cellular responses and lead to artifactual results.

  • Dose-Response and Time-Course: It is essential to test a range of D3G concentrations to determine dose-dependency and identify key parameters like the half-maximal inhibitory concentration (IC₅₀).[12] Preliminary time-course experiments are also recommended to capture peak activity.[12]

  • Controls, Controls, Controls: The inclusion of appropriate controls is non-negotiable for data validation.

    • Vehicle Control: Cells treated with the solvent used to dissolve D3G (e.g., DMSO) at the same final concentration as the highest test dose. This accounts for any effects of the solvent itself.

    • Untreated Control (Blank): Cells treated with media only, representing the baseline response.

    • Positive Control: A compound known to elicit the desired effect (e.g., Quercetin for antioxidant activity, Staurosporine for apoptosis), which confirms the assay is working correctly.

Part 2: Protocol for Cellular Antioxidant Activity (CAA)

This assay quantifies the ability of Delphinidin 3-galactoside to neutralize intracellular reactive oxygen species (ROS), providing a more biologically relevant measure than traditional chemical assays.[5][13]

Principle of the Assay

The assay utilizes the cell-permeable probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA). Inside the cell, esterases cleave the diacetate group, trapping the non-fluorescent DCFH. In the presence of ROS, generated by an initiator like 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH), DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF). An effective antioxidant like D3G will scavenge the ROS, preventing the oxidation of DCFH and thus reducing the fluorescent signal.[6]

Experimental Workflow: CAA Assay

CAA_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_readout Phase 3: Measurement seed Seed HepG2 Cells in 96-well Plate incubate1 Incubate 24h (37°C, 5% CO₂) seed->incubate1 wash1 Wash Cells with PBS incubate1->wash1 treat Add D3G/Quercetin + DCFH-DA Probe wash1->treat incubate2 Incubate 1h (37°C, 5% CO₂) treat->incubate2 wash2 Wash Cells with PBS incubate2->wash2 add_aaph Add AAPH (Radical Initiator) wash2->add_aaph read Kinetic Fluorescence Reading (Ex: 485nm, Em: 538nm) Every 5 min for 60 min add_aaph->read analysis Data Analysis: AUC Calculation read->analysis

Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.

Detailed Protocol
  • Cell Seeding: Seed HepG2 cells into a black, clear-bottom 96-well plate at a density of 6 x 10⁴ cells/well in 100 µL of growth medium. Incubate for 24 hours at 37°C with 5% CO₂ until cells are confluent.[5]

  • Reagent Preparation:

    • D3G/Quercetin Stocks: Prepare stock solutions of Delphinidin 3-galactoside and the positive control, Quercetin, in DMSO. Further dilute in treatment medium to 2X the final desired concentrations.

    • DCFH-DA Working Solution: Prepare a 50 µM DCFH-DA solution in treatment medium immediately before use. Protect from light.[14]

  • Cell Treatment:

    • Carefully remove the growth medium from the wells.

    • Wash the cell monolayer gently with 100 µL of Dulbecco's Phosphate-Buffered Saline (DPBS).[15]

    • Add 100 µL per well of treatment solutions: D3G dilutions, Quercetin dilutions (for standard curve), or vehicle control, all containing 50 µM DCFH-DA.

    • Incubate the plate, protected from light, for 1 hour at 37°C.[5]

  • Oxidation and Measurement:

    • Remove the treatment solutions and wash the cells three times with 100 µL of warm DPBS.[6]

    • Add 100 µL of 600 µM AAPH solution (Free Radical Initiator) to all wells.[14]

    • Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.

    • Read fluorescence kinetically from the bottom with excitation at ~485 nm and emission at ~538 nm. Take readings every 5 minutes for 60 minutes.[5]

Data Analysis
  • Calculate Area Under the Curve (AUC): For each well, integrate the fluorescence signal over the 60-minute time course to calculate the AUC.[5]

  • Calculate CAA Units: Use the AUC values to determine the percentage of inhibition for each D3G concentration relative to the control.

    • % Inhibition = (1 - (AUC_sample / AUC_control)) * 100[5]

  • Determine Quercetin Equivalents (QE): Plot the % inhibition for the Quercetin standard concentrations to create a standard curve. Use this curve to express the antioxidant activity of D3G in QE, a standardized unit.[14]

ParameterRecommended Value
Cell LineHepG2
Seeding Density6.0 x 10⁴ cells/well
DCFH-DA Conc.25 µM (final)
AAPH Conc.600 µM
Positive ControlQuercetin (e.g., 0-200 µM)
Plate Type96-well, black, clear-bottom
Reading ModeKinetic, Fluorescence (Ex: 485nm, Em: 538nm)

Part 3: Protocols for Assessing Anti-Cancer Activity

These assays determine if D3G can reduce cancer cell viability and, if so, whether this occurs through the induction of programmed cell death (apoptosis).

Cell Viability by MTT Assay

This colorimetric assay is a standard for assessing cytotoxicity. It measures the metabolic activity of cells, which correlates with the number of viable cells.[16]

Principle of the Assay: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[17] The amount of formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.

Detailed Protocol:

  • Cell Seeding: Seed a relevant cancer cell line (e.g., MCF-7, BT-474) in a clear, flat-bottom 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of growth medium. Allow cells to adhere for 24 hours.[18][19]

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of D3G, a vehicle control, or a positive control for cytotoxicity (e.g., Doxorubicin). Incubate for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[20]

  • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

  • Measurement: Read the absorbance at ~570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background.[20]

Data Analysis:

  • Calculate Percent Viability:

    • % Viability = (Abs_sample / Abs_vehicle_control) * 100

  • Determine IC₅₀: Plot % Viability against the log of D3G concentration and use non-linear regression to calculate the IC₅₀ value, which is the concentration that inhibits cell viability by 50%.

Apoptosis Induction by Caspase-Glo® 3/7 Assay

This luminescent assay directly measures the activity of caspases 3 and 7, which are key executioner enzymes activated during apoptosis.[21] An increase in their activity is a hallmark of programmed cell death.

Principle of the Assay: The assay provides a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD. Cleavage of this substrate by active caspases 3 or 7 releases aminoluciferin, which is a substrate for luciferase, generating a "glow-type" luminescent signal proportional to caspase activity.[22]

Detailed Protocol: This protocol follows a simple "add-mix-measure" format.[22]

  • Cell Seeding and Treatment: Seed and treat cells with D3G in a white-walled, clear-bottom 96-well plate as described for the MTT assay (Section 3.1). Include a positive control for apoptosis (e.g., Staurosporine).

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Assay Execution:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well, directly into the 100 µL of cell culture medium.

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1 to 3 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

  • Calculate Fold Change: Express the data as the fold change in luminescence (Relative Luminescence Units, RLU) compared to the vehicle-treated control cells.

    • Fold Change = RLU_sample / RLU_vehicle_control

  • A significant, dose-dependent increase in fold change indicates that D3G induces apoptosis.

Part 4: Protocol for Anti-Inflammatory Activity (NF-κB Inhibition)

This protocol assesses the ability of D3G to suppress the inflammatory response in macrophages by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Principle of the Pathway and Assay

The NF-κB transcription factor is a master regulator of inflammation.[23] In resting cells, it is held inactive in the cytoplasm. Inflammatory stimuli, such as Lipopolysaccharide (LPS) from bacteria, trigger a signaling cascade that leads to the degradation of the inhibitor IκBα. This frees NF-κB to translocate to the nucleus, where it drives the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO).[4][24] Anthocyanins like D3G can inhibit this pathway, preventing NF-κB activation and subsequent inflammatory gene expression.[11][25] This assay measures the production of NO as a downstream indicator of NF-κB activity.

NF-κB Signaling Pathway and D3G Inhibition

Caption: The NF-κB signaling pathway and the potential inhibitory role of D3G.

Detailed Protocol (Nitric Oxide Measurement)
  • Cell Seeding: Seed RAW 264.7 macrophage cells in a clear, flat-bottom 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of growth medium. Incubate for 24 hours.

  • Pre-treatment: Remove the medium and replace it with 100 µL of fresh medium containing various concentrations of D3G or a vehicle control. Incubate for 1-2 hours.

  • Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL. Do not add LPS to the negative control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Nitrite Measurement (Griess Assay): NO is unstable, but it rapidly converts to stable nitrite (NO₂⁻) in the culture medium.

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (sulfanilamide solution) to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (NED solution) to each well.

    • Incubate for another 10 minutes. A purple/magenta color will develop.

  • Measurement: Read the absorbance at 540 nm within 30 minutes.

  • Standard Curve: Prepare a sodium nitrite standard curve (0-100 µM) in culture medium to quantify the nitrite concentration in the samples.

Data Analysis
  • Quantify Nitrite: Use the standard curve to convert the absorbance values of your samples into nitrite concentrations (µM).

  • Calculate Percent Inhibition:

    • % Inhibition = (1 - (NO₂⁻_sample - NO₂⁻_neg_ctrl) / (NO₂⁻_LPS_ctrl - NO₂⁻_neg_ctrl)) * 100

Conclusion: Synthesizing a Bioactivity Profile

By systematically applying these validated cell-based assays, researchers can move beyond qualitative statements and generate a robust, quantitative bioactivity profile for Delphinidin 3-galactoside. The data derived—CAA units, IC₅₀ values for cytotoxicity, fold-increase in apoptosis, and percentage inhibition of inflammatory markers—provide a comprehensive picture of its therapeutic potential. This integrated approach, grounded in sound cell biology and validated methodologies, is indispensable for the progression of natural product research from the laboratory bench toward translational applications.

References

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  • PubMed. (2019). The antioxidant activity and active sites of delphinidin and petunidin measured by DFT, in vitro chemical-based and cell-based assays. PubMed. Retrieved from [Link][13]

  • PubMed Central. (n.d.). Bioavailable Concentrations of Delphinidin and Its Metabolite, Gallic Acid, Induce Antioxidant Protection Associated with Increased Intracellular Glutathione in Cultured Endothelial Cells. NCBI. Retrieved from [Link]

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  • PubMed. (2007). Anthocyanins inhibit nuclear factor-kappaB activation in monocytes and reduce plasma concentrations of pro-inflammatory mediators in healthy adults. PubMed. Retrieved from [Link][23]

  • Scilight Press. (2024). Anticancer potential of delphinidin and its derivatives: therapeutic and mechanistic insights. Scilight Press. Retrieved from [Link][2]

  • PubMed Central. (2020). Pretreatment of Anthocyanin from the Fruit of Vitis coignetiae Pulliat Acts as a Potent Inhibitor of TNF-α Effect by Inhibiting NF-κB-Regulated Genes in Human Breast Cancer Cells. NCBI. Retrieved from [Link][25]

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  • PubMed. (n.d.). Prodelphinidin B-2 3,3'-di-O-gallate from Myrica rubra inhibits proliferation of A549 carcinoma cells via blocking cell cycle progression and inducing apoptosis. PubMed. Retrieved from [Link]

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Application

Application Notes &amp; Protocols: In Vivo Animal Models for Studying Delphinidin 3-Galactoside Effects

Introduction: The Scientific Imperative for In Vivo Assessment of Delphinidin 3-Galactoside Delphinidin 3-galactoside (D3G) is a prominent anthocyanin, a class of water-soluble flavonoids responsible for the rich purple...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Imperative for In Vivo Assessment of Delphinidin 3-Galactoside

Delphinidin 3-galactoside (D3G) is a prominent anthocyanin, a class of water-soluble flavonoids responsible for the rich purple and blue hues in many fruits and vegetables, such as bilberries and blackcurrants[1][2]. Beyond its role as a natural colorant, D3G is gaining significant attention for its potential therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects[1][3][4][5]. While in vitro studies provide a foundational understanding of D3G's bioactivity, they cannot replicate the complex physiological environment of a living organism. Therefore, well-designed in vivo animal models are indispensable for elucidating the pharmacokinetic profile, systemic efficacy, and safety of D3G.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of appropriate animal models to investigate the biological effects of Delphinidin 3-galactoside. The protocols outlined herein are designed to ensure scientific rigor, reproducibility, and the generation of translatable data.

Foundational Knowledge: Understanding Delphinidin 3-Galactoside's Bioavailability and Action

A critical consideration in designing in vivo studies for D3G is its bioavailability. The sugar moiety, in this case, galactose, plays a vital role in the absorption and metabolism of the parent delphinidin aglycone[1]. Studies in rats have shown that anthocyanins like D3G can be absorbed and appear in the bloodstream in their intact glycosylated form[6]. Furthermore, the 3-O-β-galactoside of delphinidin has been shown to cross the blood-brain barrier in animal models, highlighting its potential for neurological applications[1]. This inherent bioavailability underscores the feasibility and importance of oral administration in preclinical animal studies.

The proposed mechanisms of action for D3G and related anthocyanins are multifaceted. They are known to modulate key signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways, and to up-regulate endogenous antioxidant defenses[3][7][8]. These molecular actions form the basis for selecting relevant disease models and defining appropriate experimental endpoints.

Strategic Selection of In Vivo Models

The choice of an animal model is contingent upon the specific biological effect of D3G under investigation. Below are recommended models for key therapeutic areas.

Models for Neuroinflammation and Neurodegeneration

Neuroinflammation is a key pathological feature of neurodegenerative diseases like Alzheimer's. Anthocyanins have demonstrated the ability to suppress microglial overactivation, a hallmark of neuroinflammation[3][7].

  • APP/PSEN1 Transgenic Mouse Model of Alzheimer's Disease: This model is genetically engineered to overexpress human amyloid precursor protein (APP) and a mutant presenilin-1 (PSEN1), leading to the progressive accumulation of amyloid-beta plaques and cognitive deficits, mimicking key aspects of Alzheimer's pathology[9].

    • Justification: This model is ideal for assessing the long-term neuroprotective effects of D3G on cognitive function and amyloid pathology. Studies have shown that bilberry anthocyanins can improve learning and memory and reduce neuroinflammation in these mice[9].

  • Lipopolysaccharide (LPS)-Induced Neuroinflammation Model: Intraperitoneal or intracerebroventricular injection of LPS, a component of bacterial cell walls, induces a robust inflammatory response in the brain, characterized by microglial activation and cytokine production[3].

    • Justification: This is an acute model suitable for rapidly screening the anti-neuroinflammatory potential of D3G and investigating its effects on inflammatory signaling cascades[3].

Models for Metabolic Syndrome and Related Disorders

Flavonoids, including anthocyanins, are recognized for their potential to ameliorate symptoms of metabolic syndrome, such as insulin resistance and dyslipidemia[4][[“]].

  • High-Fat Diet (HFD)-Induced Obesity Model: Feeding rodents a diet rich in fat induces obesity, insulin resistance, and systemic inflammation, closely mirroring the human condition[[“]][11].

    • Justification: This model is highly relevant for studying D3G's effects on weight management, glucose metabolism, and lipid profiles.

  • Streptozotocin (STZ)-Induced Diabetic Model: STZ is a chemical that is toxic to pancreatic β-cells, leading to insulin deficiency and hyperglycemia. When combined with a high-fat diet, it can model type 2 diabetes[11].

    • Justification: This model allows for the investigation of D3G's potential to protect pancreatic β-cells and improve glycemic control.

Models for Oxidative Stress

Oxidative stress is an underlying factor in numerous chronic diseases[12][13]. D3G's antioxidant properties can be evaluated in models where oxidative damage is a key driver of pathology.

  • D-galactose-Induced Aging Model: Chronic administration of D-galactose in rodents induces accelerated aging, characterized by increased oxidative stress, inflammation, and cognitive decline[14].

    • Justification: This model is useful for assessing D3G's ability to mitigate age-related oxidative damage and its associated functional decline.

Experimental Design and Protocols

Preparation and Administration of Delphinidin 3-Galactoside
  • Purity and Formulation: Use highly purified D3G (PubChem CID: 176440)[15]. Due to its water-soluble nature, D3G can be dissolved in sterile water or a suitable buffer for administration[1].

  • Route of Administration: Oral gavage is the preferred method for administering D3G, as it mimics dietary intake and allows for precise dosing[16][17][18][19].

  • Dosage: Dosage will vary depending on the animal model and study objectives. Previous studies with related anthocyanins have used doses ranging from 10-100 mg/kg body weight[20][21]. A dose-response study is recommended to determine the optimal therapeutic concentration.

Detailed Protocol: Oral Gavage in Mice

This protocol is adapted from established institutional guidelines[16][18][19].

Materials:

  • 18-20 gauge flexible feeding tube with a rounded tip[16].

  • 1 mL syringe.

  • D3G solution at the desired concentration.

  • Animal scale.

Procedure:

  • Animal Handling and Restraint: Acclimate the animals to handling to reduce stress[17]. Gently restrain the mouse by scruffing the skin over the shoulders to immobilize the head and body[16][19].

  • Measurement of Gavage Tube Length: Measure the distance from the tip of the mouse's nose to the bottom of the sternum to determine the correct insertion depth. Mark the tube to prevent over-insertion and potential perforation of the stomach[16][18].

  • Tube Insertion: With the mouse's head tilted slightly upwards to create a straight line through the esophagus, gently insert the gavage tube into the side of the mouth (diastema)[16][18]. Advance the tube smoothly along the upper palate into the esophagus. The animal may swallow as the tube passes[16]. If resistance is met, do not force the tube. Withdraw and re-attempt.

  • Administration of D3G: Once the tube is correctly positioned, administer the D3G solution via the attached syringe[16].

  • Tube Removal and Monitoring: Gently remove the tube along the same path of insertion. Monitor the animal for 5-10 minutes post-procedure for any signs of distress, such as labored breathing[16][19][22].

Experimental Workflow for a Neuroinflammation Study (LPS Model)

The following diagram illustrates a typical experimental workflow for evaluating the anti-neuroinflammatory effects of D3G.

G cluster_0 Pre-treatment Phase cluster_1 Induction & Treatment Phase cluster_2 Endpoint Analysis Phase cluster_3 Molecular & Cellular Analysis Acclimation Acclimation Baseline Behavioral Testing Baseline Behavioral Testing Acclimation->Baseline Behavioral Testing D3G Administration (Oral Gavage) D3G Administration (Oral Gavage) Baseline Behavioral Testing->D3G Administration (Oral Gavage) LPS Injection (i.p.) LPS Injection (i.p.) D3G Administration (Oral Gavage)->LPS Injection (i.p.) Continued D3G Treatment Continued D3G Treatment LPS Injection (i.p.)->Continued D3G Treatment Post-treatment Behavioral Testing Post-treatment Behavioral Testing Continued D3G Treatment->Post-treatment Behavioral Testing Tissue Collection (Brain, Blood) Tissue Collection (Brain, Blood) Post-treatment Behavioral Testing->Tissue Collection (Brain, Blood) Cytokine Analysis (ELISA) Cytokine Analysis (ELISA) Tissue Collection (Brain, Blood)->Cytokine Analysis (ELISA) Western Blot (NF-kB, MAPK) Western Blot (NF-kB, MAPK) Tissue Collection (Brain, Blood)->Western Blot (NF-kB, MAPK) Immunohistochemistry (Microglia) Immunohistochemistry (Microglia) Tissue Collection (Brain, Blood)->Immunohistochemistry (Microglia)

Caption: Experimental workflow for D3G in an LPS-induced neuroinflammation model.

Endpoint Analysis and Data Interpretation

A multi-pronged approach to endpoint analysis is crucial for a comprehensive assessment of D3G's effects.

Behavioral Assessments
  • Cognitive Function: In neurodegeneration models, tests such as the Morris water maze and fear conditioning can be used to evaluate learning and memory[20].

  • Motor Function: Tests like the rotarod and open-field test can assess motor coordination and general activity levels.

Biomarker Analysis

The following table summarizes key biomarkers for assessing oxidative stress and inflammation.

Category Biomarker Method of Analysis Sample Type References
Inflammation TNF-α, IL-1β, IL-6ELISA, RT-PCRSerum, Brain Tissue[7]
NF-κB, COX-2, iNOSWestern Blot, ImmunohistochemistryBrain Tissue[7]
Oxidative Stress Malondialdehyde (MDA)Spectrophotometry, HPLCSerum, Tissue Homogenates[23][24]
Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GSH-Px)Activity Assays (Spectrophotometry)Serum, Tissue Homogenates[13][23]
IsoprostanesELISA, Mass SpectrometryUrine, Plasma[24]
Histopathological Analysis
  • Staining: Hematoxylin and eosin (H&E) staining can be used to assess general tissue morphology and signs of inflammation or damage.

  • Immunohistochemistry/Immunofluorescence: These techniques are used to visualize and quantify specific cellular markers, such as activated microglia (Iba1) or astrocytes (GFAP) in the brain, or to detect protein aggregates.

Pharmacokinetic Analysis

To understand the absorption, distribution, metabolism, and excretion (ADME) of D3G, blood and tissue samples should be collected at various time points post-administration. Analysis is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS)[2][25].

Signaling Pathway Visualization

The anti-inflammatory effects of Delphinidin 3-galactoside are often mediated through the inhibition of pro-inflammatory signaling pathways. The diagram below illustrates the putative mechanism of D3G in modulating the NF-κB pathway.

G Inflammatory Stimulus (e.g., LPS) Inflammatory Stimulus (e.g., LPS) IKK Activation IKK Activation Inflammatory Stimulus (e.g., LPS)->IKK Activation D3G D3G D3G->IKK Activation Inhibition IkB Degradation IkB Degradation IKK Activation->IkB Degradation NF-kB Translocation to Nucleus NF-kB Translocation to Nucleus IkB Degradation->NF-kB Translocation to Nucleus Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-kB Translocation to Nucleus->Pro-inflammatory Gene Expression Inflammatory Response Inflammatory Response Pro-inflammatory Gene Expression->Inflammatory Response

Caption: D3G's proposed inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

The use of well-characterized in vivo animal models is paramount to advancing our understanding of Delphinidin 3-galactoside's therapeutic potential. The protocols and guidelines presented here offer a robust framework for conducting rigorous and reproducible preclinical research. Future studies should focus on long-term efficacy and safety assessments, as well as exploring the synergistic effects of D3G with other bioactive compounds. By employing these systematic approaches, the scientific community can effectively translate the promise of D3G into tangible health benefits.

References

  • ARCC Journals. (2024, January 10). Oxidative Stress: A Biomarker for Animal Health and Production: A Review.
  • UCSF IACUC. Oral Gavage In Mice and Rats.
  • Instech Laboratories. (2020, July 10). Guide to Oral Gavage for Mice and Rats.
  • PubMed. (2020, February 26). Bilberry anthocyanins improve neuroinflammation and cognitive dysfunction in APP/PSEN1 mice via the CD33/TREM2/TYROBP signaling pathway in microglia.
  • MDPI. In Vivo Rodent Models of Type 2 Diabetes and Their Usefulness for Evaluating Flavonoid Bioactivity.
  • PubMed. (2020, January 1). Anthocyanins attenuate neuroinflammation through the suppression of MLK3 activation in a mouse model of perioperative neurocognitive disorders.
  • Research Support. LAB_021 Oral Gavage in Mice and Rats.
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  • WSU IACUC. (2021, September 21). Standard Operating Procedures for Oral Gavage in Mice and Rats.
  • NIH. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus.
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  • PubMed. Review of Evidence and Perspectives of Flavonoids on Metabolic Syndrome and Neurodegenerative Disease.
  • MDPI. (2023, February 2). Inflammation and Obesity: The Pharmacological Role of Flavonoids in the Zebrafish Model.
  • MDPI. Special Issue : Biomarkers of Oxidative Stress in Animals: Advances in Their Measurement and Practical Applications.
  • Consensus. Impact of flavonoid-rich diets on metabolic syndrome and inflammation.
  • PubMed. Biomarkers of oxidative stress in ruminant medicine.
  • Google Patents. Oxidative stress biomarkers testing in animals.
  • MDPI. Anthocyanins and Their Metabolites as Therapeutic Agents for Neurodegenerative Disease.
  • MDPI. The Anti-Neuroinflammatory Role of Anthocyanins and Their Metabolites for the Prevention and Treatment of Brain Disorders.
  • Phenol-Explorer. Showing pharmacokinetics for Delphinidin 3-O-galactoside metabolite after consumption of Lowbush blueberry, raw in rats Metabolism.
  • PubMed Central. (2022, March 17). Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment in Anthocyanidin and Anthocyanin Forms.
  • PubMed. (2012, May 4). Delphinidin-3-O-galactoside protects mouse hepatocytes from (-)-epigallocatechin-3-gallate-induced cytotoxicity via up-regulation of heme oxygenase-1 and heat shock protein 70.
  • ResearchGate. Studies related to the effect of flavonoids on the animal model.
  • NIH PubChem. Delphinidin 3-galactoside.
  • ACS Publications. Anthocyanin Tissue Bioavailability in Animals: Possible Implications for Human Health. A Systematic Review.
  • MDPI. Assessment of the In Vivo Antioxidant Activity of an Anthocyanin-Rich Bilberry Extract Using the Caenorhabditis elegans Model.
  • PubMed. Orally administered delphinidin 3-rutinoside and cyanidin 3-rutinoside are directly absorbed in rats and humans and appear in the blood as the intact forms.
  • NIH. Detection of Anthocyanins/Anthocyanidins in Animal Tissues.
  • MDPI. Delphinidin and Its Glycosides' War on Cancer: Preclinical Perspectives.
  • MDPI. Antitumor Effects of an Anthocyanin-Rich Grain Diet in a Mouse Model of Lewis Lung Carcinoma.
  • ResearchGate. Anthocyanin Tissue Bioavailability in Animals: Possible Implications for Human Health. A Systematic Review.
  • PubMed Central. (2022, February 7). Delphinidin-3-O-glucoside, an active compound of Hibiscus sabdariffa calyces, inhibits oxidative stress and inflammation in rabbits with atherosclerosis.
  • ORBi. Delphinidin-3-O-glucoside and delphinidin-3-O-rutinoside mediate the redoxsensitive caspase 3-related pro-apoptotic effect of bl.
  • Journal of Applied Pharmaceutical Science. (2024, January 1). Delphinidin-3-glucoside prolongs lifespan and healthspan in Caenorhabditis elegans with and without environmental stress.
  • ResearchGate. (2025, August 6). Pharmacokinetics of cyanidin-3-O-galactoside and cyanidin-3-O-arabinoside after intravenous administration in rats.
  • PubMed. Delphinidin-3- O-glucoside, an active compound of Hibiscus sabdariffa calyces, inhibits oxidative stress and inflammation in rabbits with atherosclerosis.

Sources

Method

Application Notes &amp; Protocols: Determination of the Antioxidant Capacity of Delphinidin 3-galactoside using DPPH and ABTS Assays

Introduction: The Imperative of Antioxidant Capacity Assessment in Drug Discovery and Nutraceuticals Antioxidants are pivotal in mitigating the deleterious effects of oxidative stress, a physiological state implicated in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Antioxidant Capacity Assessment in Drug Discovery and Nutraceuticals

Antioxidants are pivotal in mitigating the deleterious effects of oxidative stress, a physiological state implicated in a myriad of pathological conditions including neurodegenerative diseases, cancer, and cardiovascular disorders. Consequently, the quantification of the antioxidant capacity of novel chemical entities and natural products is a cornerstone of drug discovery and the development of functional foods. Delphinidin 3-galactoside, a water-soluble anthocyanin found in various fruits and vegetables, has garnered significant interest for its potential health benefits, which are largely attributed to its antioxidant properties.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of two widely adopted antioxidant capacity assays—the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays—for the evaluation of Delphinidin 3-galactoside.

Delphinidin 3-galactoside: A Profile

Delphinidin 3-galactoside is a prominent member of the anthocyanin family, a class of flavonoids responsible for the vibrant red, purple, and blue hues in many plants.[1] Its structure, characterized by multiple hydroxyl groups on the phenyl rings, endows it with potent radical scavenging capabilities.[3][4] Understanding its antioxidant potential is crucial for harnessing its therapeutic and nutraceutical applications.

Compound Name Molecular Formula Molecular Weight Key Properties
Delphinidin 3-galactosideC₂₁H₂₁ClO₁₂500.8 g/mol Water-soluble anthocyanin with demonstrated antioxidant activity.[1][2][5][6]

The DPPH Radical Scavenging Assay: A Foundational Method

The DPPH assay is a straightforward and widely used method to assess the radical scavenging activity of antioxidants.[7][8][9] Its popularity stems from the stability of the DPPH radical and the simplicity of the experimental procedure.[9][10]

Principle of the DPPH Assay

The core of the DPPH assay lies in the reaction between the stable free radical, 2,2-diphenyl-1-picrylhydrazyl (DPPH), and an antioxidant. DPPH possesses a deep violet color in solution due to the presence of an unpaired electron.[7][11] When an antioxidant, such as Delphinidin 3-galactoside, donates a hydrogen atom or an electron to DPPH, the radical is neutralized, leading to a color change from violet to a pale yellow.[7][11] This discoloration is directly proportional to the radical scavenging capacity of the antioxidant and can be quantified spectrophotometrically by measuring the decrease in absorbance at approximately 517 nm.[7][10]

The reaction mechanism primarily involves either a hydrogen atom transfer (HAT) or a single-electron transfer followed by proton transfer (SET-PT).[12] For phenolic compounds like Delphinidin 3-galactoside, the HAT mechanism is generally predominant.

Experimental Workflow for the DPPH Assay

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Delphinidin 3-galactoside stock solution P2 Prepare serial dilutions of Delphinidin 3-galactoside P1->P2 A1 Add Delphinidin 3-galactoside dilutions to microplate wells P2->A1 P3 Prepare 0.1 mM DPPH working solution in methanol A2 Add DPPH working solution to all wells P3->A2 A1->A2 A3 Incubate in the dark at room temperature for 30 minutes A2->A3 D1 Measure absorbance at 517 nm A3->D1 D2 Calculate % inhibition D1->D2 D3 Plot % inhibition vs. concentration and determine IC50 D2->D3 ABTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Delphinidin 3-galactoside stock solution and dilutions A1 Add Delphinidin 3-galactoside dilutions to microplate wells P1->A1 P2 Prepare ABTS radical cation (ABTS•+) stock solution P3 Dilute ABTS•+ stock to obtain a working solution with an absorbance of 0.70 ± 0.02 at 734 nm P2->P3 A2 Add ABTS•+ working solution to all wells P3->A2 A1->A2 A3 Incubate at room temperature for 5-6 minutes A2->A3 D1 Measure absorbance at 734 nm A3->D1 D2 Calculate % inhibition D1->D2 D3 Determine IC50 value or express as Trolox Equivalent Antioxidant Capacity (TEAC) D2->D3

Caption: Workflow for the ABTS antioxidant capacity assay.

Detailed Protocol for the ABTS Assay

Materials:

  • Delphinidin 3-galactoside

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • 96-well microplate

  • Multichannel pipette

  • Spectrophotometer capable of reading absorbance at 734 nm

  • Positive control (e.g., Trolox)

Procedure:

  • Preparation of Reagents:

    • Delphinidin 3-galactoside Solutions: Prepare a stock solution and serial dilutions of Delphinidin 3-galactoside as described for the DPPH assay.

    • ABTS Radical Cation (ABTS•+) Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • ABTS•+ Working Solution: On the day of the assay, dilute the ABTS•+ stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • In a 96-well microplate, add 5 µL of each Delphinidin 3-galactoside dilution, the positive control, and the blank to separate wells. * Add 200 µL of the ABTS•+ working solution to each well. * Mix the contents of the wells and incubate at room temperature for 5-6 minutes.

  • Measurement:

    • After the incubation period, measure the absorbance of each well at 734 nm.

Data Analysis and Interpretation

Similar to the DPPH assay, the percentage of ABTS•+ radical scavenging is calculated as:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the ABTS•+ solution with the blank.

  • A_sample is the absorbance of the ABTS•+ solution with the Delphinidin 3-galactoside or positive control.

The IC50 value can be determined as described for the DPPH assay. Alternatively, the antioxidant capacity can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC). [13]This involves generating a standard curve with Trolox and expressing the antioxidant capacity of Delphinidin 3-galactoside as µM of Trolox equivalents.

Comparative Analysis of DPPH and ABTS Assays for Delphinidin 3-galactoside

Both the DPPH and ABTS assays are valuable tools for assessing the antioxidant capacity of Delphinidin 3-galactoside. However, they possess distinct characteristics that may influence the choice of assay for a particular application.

Parameter DPPH Assay ABTS Assay
Radical 2,2-diphenyl-1-picrylhydrazyl2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation
Color Violet to yellowBlue-green to colorless
Wavelength ~517 nm~734 nm
Solubility Soluble in organic solvents (e.g., methanol, ethanol)Soluble in both aqueous and organic solvents
Mechanism Primarily HATPrimarily SET
Applicability Suitable for hydrophobic and hydrophilic compounds in organic mediaSuitable for both hydrophilic and lipophilic compounds
Interference Can be affected by colored compounds that absorb near 517 nmLess susceptible to interference from colored compounds

Studies have shown that the ABTS assay may be more sensitive for detecting the antioxidant capacity of hydrophilic and pigmented compounds like anthocyanins. [14]Therefore, for a comprehensive evaluation of Delphinidin 3-galactoside, it is often beneficial to employ both assays to gain a more complete understanding of its antioxidant profile.

Conclusion

The DPPH and ABTS assays are robust and reliable methods for quantifying the antioxidant capacity of Delphinidin 3-galactoside. By following the detailed protocols and understanding the underlying principles outlined in these application notes, researchers can obtain accurate and reproducible data to support the development of novel therapeutics and functional food ingredients. The choice between the two assays will depend on the specific research question and the available resources, with the complementary use of both methods providing a more comprehensive assessment of antioxidant potential.

References

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]

  • Kim, D. O., Lee, K. W., Lee, H. J., & Lee, C. Y. (2011). Comparison of ABTS/DPPH assays to measure antioxidant capacity in popular antioxidant-rich US foods. Journal of Food Composition and Analysis, 24(7), 1043-1048.
  • ResearchGate. (2024). DPPH assay for evaluating antioxidant activity. Retrieved from [Link]

  • Nas, J. S. B., & Medina, P. M. B. (2024). Delphinidin-3-glucoside prolongs lifespan and healthspan in Caenorhabditis elegans with and without environmental stress. Journal of Applied Pharmaceutical Science, 14(01), 108–113.
  • ResearchGate. (n.d.). Comparison of ABTS, DPPH, Phosphomolybdenum Assays for Estimating Antioxidant Activity and Phenolic Compounds in Five Different Plant Extracts. Retrieved from [Link]

  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Retrieved from [Link]

  • Encyclopedia.pub. (2023). DPPH Radical Scavenging Assay. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. Retrieved from [Link]

  • MDPI. (n.d.). DPPH Radical Scavenging Assay. Retrieved from [Link]

  • NIH. (n.d.). Composition and Antioxidant Activity of the Anthocyanins of the Fruit of Berberis heteropoda Schrenk. PMC. Retrieved from [Link]

  • NIH. (n.d.). Genesis and development of DPPH method of antioxidant assay. PMC. Retrieved from [Link]

  • ResearchGate. (2025). Comparison of DPPH and ABTS assays for determining antioxidant potential of water and methanol extracts of Spirulina platensis. Retrieved from [Link]

  • NIH. (n.d.). Delphinidin 3-galactoside. PubChem. Retrieved from [Link]

  • ResearchGate. (2018). How to calculate DPPH IC50 accurately? Retrieved from [Link]

  • PubMed. (2012). Delphinidin-3-O-galactoside protects mouse hepatocytes from (-)-epigallocatechin-3-gallate-induced cytotoxicity via up-regulation of heme oxygenase-1 and heat shock protein 70. Retrieved from [Link]

  • ResearchGate. (2025). Effective Antioxidant Activities of Anthocyanins as Affected by pH of Antioxidant Assays. Retrieved from [Link]

  • Unknown Source. (n.d.). ABTS˙+ Antioxidant Assay.
  • ResearchGate. (n.d.). The mechanism of ABTS radical scavenging activity assay (Xiao et al. 2020). Retrieved from [Link]

  • E3S Web of Conferences. (n.d.). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.). Retrieved from [Link]

  • ORBi. (n.d.). Delphinidin-3-O-glucoside and delphinidin-3-O-rutinoside mediate the redoxsensitive caspase 3-related pro-apoptotic effect of bl. Retrieved from [Link]

  • NIH. (2020). Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used. PMC. Retrieved from [Link]

  • FooDB. (2010). Showing Compound Delphinidin 3-galactoside (FDB017202). Retrieved from [Link]

  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Retrieved from [Link]

  • YouTube. (2023). How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay #IC50 #pharmacology. Retrieved from [Link]

  • MDPI. (2023). ABTS/TAC Methodology: Main Milestones and Recent Applications. Retrieved from [Link]

  • NIH. (n.d.). Delphinidin 3-galactoside cation. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of major anthocyanins. A, Delphinidin 3-galactoside; B,.... Retrieved from [Link]

  • ChemRxiv. (n.d.). Technical treatments of Antioxidant Test with DPPH Method affecting IC50 value. Retrieved from [Link]

  • Wikipedia. (n.d.). ABTS. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent extractions and spectrophotometric protocols for measuring the total anthocyanin, phenols and antioxidant content in plums. Retrieved from [Link]

  • ACS Publications. (2024). Optimized Synthesis and Antioxidant Activity of Anthocyanins Delphinidin-3-O-glucoside and Petunidin-3-O-glucoside. Retrieved from [Link]

  • MDPI. (n.d.). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. Retrieved from [Link]

  • ResearchGate. (2016). How do we calculate the IC 50 value in antioxidant assays? I can get equation of Y= mx intead of y= mx+C on scatter graph what to do ? please tell me. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Preventing degradation of Delphinidin 3-galactoside during extraction.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Delphinidin 3-g...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Delphinidin 3-galactoside during extraction. Our focus is on providing practical, evidence-based solutions to common challenges, ensuring the integrity and yield of this valuable anthocyanin.

Troubleshooting Guide: Common Issues in Delphinidin 3-galactoside Extraction

This guide addresses prevalent issues encountered during the extraction of Delphinidin 3-galactoside from plant materials, offering insights into their causes and actionable solutions.

IssuePotential Cause(s)Recommended Solutions & Scientific Rationale
Low Yield of Delphinidin 3-galactoside Incomplete Cell Lysis: Insufficient disruption of plant cell walls hinders the release of intracellular contents, including anthocyanins.Mechanical Disruption: Ensure thorough grinding or homogenization of the plant material. Pre-freezing the sample with liquid nitrogen before grinding can enhance cell wall breakage by making the tissue more brittle. Enzymatic Treatment: Consider using cell wall-degrading enzymes like cellulase or pectinase prior to solvent extraction.[1][2][3][4] This enzymatic pre-treatment effectively breaks down complex polysaccharides in the cell wall, improving solvent penetration and anthocyanin release.
Inappropriate Solvent System: The polarity and pH of the extraction solvent may not be optimal for solubilizing and stabilizing Delphinidin 3-galactoside.Solvent Optimization: Test a range of polar solvents. Acidified methanol or ethanol are commonly effective for anthocyanin extraction.[5][6][7] The addition of a small amount of acid (e.g., 0.1% HCl or 1% formic acid) is crucial to maintain the flavylium cation form of the anthocyanin, which is its most stable and colored state, by keeping the pH below 3.[8][9] Solvent Mixtures: Utilize mixtures of solvents, such as methanol/water or ethanol/water (e.g., 70-80% alcohol content), to enhance extraction efficiency.[2][10] The presence of water can improve the extraction of more polar compounds.
Visible Degradation (Browning or Color Loss) of the Extract High Temperature: Delphinidin 3-galactoside, like other anthocyanins, is heat-sensitive. Elevated temperatures during extraction accelerate degradation.[9][11]Temperature Control: Perform extraction at low temperatures (e.g., 4°C or on ice). While slightly elevated temperatures (up to 45-50°C) may initially increase extraction yield, prolonged exposure can lead to significant degradation.[4][11][12] For heat-sensitive compounds like Delphinidin 3-galactoside, it is generally recommended to keep the temperature below 50°C.[11]
Exposure to Light: Photodegradation can occur upon exposure to ambient or UV light, leading to the breakdown of the anthocyanin structure.Light Exclusion: Conduct all extraction steps in a dark environment or use amber-colored glassware or vessels wrapped in aluminum foil to minimize light exposure.[13]
Presence of Oxygen: Oxidation is a major cause of anthocyanin degradation. The presence of oxygen can lead to the formation of colorless or brown compounds.Inert Atmosphere: If possible, perform the extraction under an inert atmosphere (e.g., nitrogen or argon gas) to displace oxygen and prevent oxidative degradation. Degassed Solvents: Use solvents that have been degassed by sonication or sparging with an inert gas prior to use.
Enzymatic Degradation: Endogenous plant enzymes, such as polyphenol oxidases (PPOs) and glycosidases, can be released during tissue homogenization and degrade anthocyanins.Enzyme Inactivation: A brief blanching step (e.g., steam or hot water for a few minutes) of the plant material before extraction can inactivate these enzymes. However, this must be carefully balanced against the potential for thermal degradation of the anthocyanins. Addition of Inhibitors: Incorporate enzyme inhibitors, such as ascorbic acid or citric acid, into the extraction solvent. Ascorbic acid not only inhibits PPO activity but also acts as an antioxidant.[14]
Poor Stability of the Final Extract Inappropriate Storage Conditions: Continued exposure to light, oxygen, and elevated temperatures will lead to the degradation of the purified Delphinidin 3-galactoside over time.Optimal Storage: Store the final extract at low temperatures (-20°C or -80°C) in the dark and under an inert atmosphere.[15] Lyophilization (freeze-drying) of the extract can also significantly improve long-term stability by removing water, which can participate in degradation reactions.
Sub-optimal pH of the Final Solution: The pH of the solution in which the extract is stored will significantly impact its stability.Acidified Storage: Ensure the final extract is dissolved in a slightly acidic solvent (pH 3-4) to maintain the stability of the flavylium cation.

Frequently Asked Questions (FAQs)

Extraction & Optimization

Q1: What is the best solvent for extracting Delphinidin 3-galactoside?

A1: Generally, a slightly acidified polar solvent is most effective. A common and highly recommended solvent system is 70-80% methanol or ethanol in water, acidified with a small amount of a weak acid like formic acid or citric acid (to a final concentration of about 0.1-1%).[2][5][10] The alcohol component effectively solubilizes the anthocyanin, while the water helps to extract more polar accompanying compounds. The acidic environment is critical for maintaining the stability of the Delphinidin 3-galactoside in its colored flavylium cation form.[8][9]

Q2: Should I use fresh or dried plant material for extraction?

A2: Both fresh and dried materials can be used, but there are trade-offs. Fresh material will have higher enzymatic activity, which can lead to degradation if not properly controlled (e.g., through blanching or the use of inhibitors). Dried material, particularly if freeze-dried, will have minimal enzymatic activity. However, the drying process itself can cause some degradation if not done carefully (i.e., at low temperatures). Freeze-drying is generally the preferred method for preserving anthocyanins in plant tissue prior to extraction.

Q3: How can I improve the efficiency of my extraction?

A3: To improve efficiency, consider the following:

  • Particle Size Reduction: Grinding the plant material into a fine powder increases the surface area available for solvent interaction.

  • Agitation: Continuous stirring or shaking during extraction facilitates mass transfer of the anthocyanin from the plant matrix into the solvent.

  • Advanced Extraction Techniques: Methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can significantly reduce extraction time and solvent consumption while improving yield.[8] However, care must be taken to control the temperature during these processes to prevent degradation.[8]

Degradation & Stability

Q4: What are the main degradation products of Delphinidin 3-galactoside?

A4: The degradation of delphinidin, the aglycone of Delphinidin 3-galactoside, can proceed through several pathways, particularly influenced by heat and pH. A common thermal degradation pathway involves the opening of the B-ring to form a chalcone intermediate. This intermediate can then further decompose into smaller phenolic compounds, such as gallic acid (from the B-ring) and phloroglucinaldehyde (from the A-ring).[16]

Q5: How does pH affect the stability and color of Delphinidin 3-galactoside?

A5: The pH has a profound effect on the structure and color of Delphinidin 3-galactoside.

  • pH < 3: It exists predominantly as the intensely colored red/purple flavylium cation, which is its most stable form.

  • pH 4-5: A chemical equilibrium exists between the flavylium cation, a colorless carbinol pseudo-base, and a blue quinoidal base.

  • pH > 6: The colorless chalcone form becomes more prevalent, leading to a loss of color. At even higher pH values, the molecule will rapidly degrade.

Q6: Can I add antioxidants to my extraction solvent to prevent degradation?

A6: Yes, adding antioxidants can be beneficial. Ascorbic acid (Vitamin C) is a commonly used antioxidant that can help protect Delphinidin 3-galactoside from oxidative degradation.[14] It can also inhibit the activity of polyphenol oxidase enzymes. However, the concentration of the added antioxidant should be optimized, as very high concentrations could potentially interfere with downstream applications or assays.

Experimental Protocols

Protocol 1: Standardized Cold Solvent Extraction

This protocol is designed for the small-scale extraction of Delphinidin 3-galactoside with a focus on minimizing degradation.

  • Sample Preparation:

    • Weigh out 1-5 g of fresh or freeze-dried plant material.

    • If using fresh material, flash-freeze in liquid nitrogen and immediately grind to a fine powder using a pre-chilled mortar and pestle.

  • Extraction:

    • Transfer the powdered sample to an amber-colored centrifuge tube.

    • Add 10-20 mL of pre-chilled (4°C) extraction solvent (80% methanol in water with 0.1% formic acid).

    • Vortex briefly to mix and then place on a shaker or rotator in a cold room (4°C) for 1-2 hours, protected from light.

  • Clarification:

    • Centrifuge the mixture at 4,000 x g for 15 minutes at 4°C.

    • Carefully decant the supernatant into a fresh, pre-chilled amber tube.

  • Re-extraction (Optional but Recommended):

    • Add another 10-20 mL of fresh, cold extraction solvent to the plant material pellet.

    • Repeat the extraction and clarification steps.

    • Pool the supernatants.

  • Storage:

    • For short-term storage (a few days), keep the extract at 4°C in the dark.

    • For long-term storage, store at -20°C or -80°C under a nitrogen or argon atmosphere.

Protocol 2: Enzyme-Assisted Extraction for Improved Yield

This protocol incorporates an enzymatic pre-treatment step to enhance the release of Delphinidin 3-galactoside.

  • Sample Preparation:

    • Prepare the powdered plant material as described in Protocol 1.

  • Enzymatic Hydrolysis:

    • Suspend the powdered sample in a suitable buffer for the chosen enzyme (e.g., acetate buffer, pH 4.5-5.5).

    • Add a commercially available pectinase or cellulase preparation (follow the manufacturer's recommendations for concentration, typically 0.1-1% w/v).

    • Incubate at the optimal temperature for the enzyme (usually 40-50°C) for 1-2 hours with gentle agitation.

  • Enzyme Inactivation (Optional):

    • Briefly heat the mixture to 80-90°C for 5-10 minutes to denature the enzyme. Note: This step should be used with caution as it can cause some thermal degradation of the anthocyanin.

  • Extraction and Clarification:

    • Cool the mixture to 4°C.

    • Add an equal volume of cold, acidified ethanol (to a final concentration of ~50% ethanol) to the mixture.

    • Proceed with the extraction and clarification steps as outlined in Protocol 1.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis & Storage start Plant Material grind Grinding (Liquid N2) start->grind add_solvent Add Acidified Solvent grind->add_solvent agitate Agitate (Cold & Dark) add_solvent->agitate centrifuge Centrifuge agitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis Quantification (e.g., HPLC) supernatant->analysis storage Store (-20°C / -80°C) supernatant->storage

Caption: A generalized workflow for the extraction of Delphinidin 3-galactoside.

degradation_pathway cluster_degradation Degradation Factors D3G Delphinidin 3-galactoside (Flavylium Cation, pH < 3) Chalcone Chalcone Intermediate (Colorless) D3G->Chalcone pH increase, Heat Heat Heat Heat->D3G Light Light Light->D3G Oxygen Oxygen Oxygen->D3G Enzymes Enzymes Enzymes->D3G Products Degradation Products (e.g., Gallic Acid, Phloroglucinaldehyde) Chalcone->Products Further Degradation

Caption: Key factors leading to the degradation of Delphinidin 3-galactoside.

References

  • Influences and Optimization: Factors Affecting the Extraction of Anthocyanins. (2024). Contemporary Research and Analysis, 2(8). [Link]

  • Chapter 3: Extraction of Anthocyanins from Natural Sources – Methods and Commercial Considerations. (n.d.). In Royal Society of Chemistry. [Link]

  • Kalt, W., et al. (2014). Bioavailable Concentrations of Delphinidin and Its Metabolite, Gallic Acid, Induce Antioxidant Protection Associated with Increased Intracellular Glutathione in Cultured Endothelial Cells. Journal of Agricultural and Food Chemistry, 62(18), 4050-4058. [Link]

  • Gupta, A., et al. (2022). Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment in Anthocyanidin and Anthocyanin Forms. Frontiers in Nutrition, 9, 746881. [Link]

  • Soto, M. L., et al. (2022). Up-To-Date Analysis of the Extraction Methods for Anthocyanins: Principles of the Techniques, Optimization, Technical Progress, and Industrial Application. Foods, 11(17), 2673. [Link]

  • Conditions required for extraction, isolation, and characterization of delphinidin and its glycosides. (n.d.). ResearchGate. [Link]

  • Al-Huqail, A. A., et al. (2023). Extraction Solvents Affect Anthocyanin Yield, Color, and Profile of Strawberries. Molecules, 28(9), 3804. [Link]

  • Effect of extraction temperature on anthocyanin content. (n.d.). ResearchGate. [Link]

  • Extraction Solvents Affect Anthocyanin Yield, Color, and Profile of Strawberries. (2023). ResearchGate. [Link]

  • Csepregi, K., et al. (2016). A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat. International Journal of Molecular Sciences, 17(12), 2125. [Link]

  • Phenol-Explorer. (n.d.). Showing pharmacokinetics for Delphinidin 3-O-galactoside metabolite after consumption of Lowbush blueberry, raw in rats. [Link]

  • Synergistic Enhancement in Stability of delphinidin-3-O-galactoside and delphinidin-3-O-arabinoside by High-Pressure Processing and Phenolic compound Copigmentation. (2022). ResearchGate. [Link]

  • Mattioli, R., et al. (2020). State of the Art of Anthocyanins: Antioxidant Activity, Sources, Bioavailability, and Therapeutic Effect in Human Health. Antioxidants, 9(10), 916. [Link]

  • Structural change of delphinidin-3-glucoside with increasing pH. (n.d.). ResearchGate. [Link]

  • Antioxidant activity of delphinidin and pelargonidin: Theory and practice. (2019). ResearchGate. [Link]

  • Exploring the Extraction and Application of Anthocyanins in Food Systems. (2023). MDPI. [Link]

  • Phenol-Explorer. (n.d.). Showing dietary polyphenol Delphinidin 3-O-galactoside. [Link]

  • PubChem. (n.d.). Delphinidin 3-galactoside. [Link]

  • Optimization of enzyme-assisted extraction of anthocyanins from eggplant (Solanum melongena L.) peel. (2023). PMC. [Link]

  • A comparison of methods for excluding light from stems to evaluate stem photosynthesis. (2017). PMC. [Link]

  • Enhancing Efficiency of Enzymatic-Assisted Extraction Method for Evaluating Bioactive Compound Analysis in Mulberry: An Optimization Approach. (2023). MDPI. [Link]

  • Structure of delphinidin-3-malonylglucoside. (n.d.). ResearchGate. [Link]

  • Cole-Parmer. (n.d.). Plant Extraction Methods & Techniques. [Link]

  • Optimized Synthesis and Antioxidant Activity of Anthocyanins Delphinidin-3-O-glucoside and Petunidin-3. (2024). PubMed. [Link]

  • Optimization of enzyme aided extraction of anthocyanins from Prunus nepalensis L. (2018). ResearchGate. [Link]

  • Process optimization for enzymatic assisted extraction of anthocyanins from the mulberry wine residue. (2019). ResearchGate. [Link]

  • Matrix effects on the stability and antioxidant activity of red cabbage anthocyanins under simulated gastrointestinal digestion. (2014). PubMed. [Link]

  • Orally Administered Delphinidin 3-Rutinoside and Cyanidin 3-Rutinoside Are Directly Absorbed in Rats and Humans and Appear in the Blood as the Intact Forms. (2001). ResearchGate. [Link]

  • Degradation kinetics of total anthocyanins, delphinidin-3-O-glucoside,... (n.d.). ResearchGate. [Link]

Sources

Optimization

Troubleshooting peak tailing for Delphinidin 3-galactoside in HPLC.

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of Delphinidin 3-galactoside. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of Delphinidin 3-galactoside. This guide is designed to provide in-depth, field-proven insights into common challenges, with a focus on resolving the prevalent issue of peak tailing. As Senior Application Scientists, we understand that robust and reproducible chromatographic data is paramount to your research. This resource is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) on Peak Tailing

Q1: My Delphinidin 3-galactoside peak is exhibiting significant tailing. What are the primary causes?

Peak tailing for polar, ionizable compounds like Delphinidin 3-galactoside in reversed-phase HPLC is a common issue that can compromise resolution and quantification accuracy.[1][2] The primary causes can be broadly categorized into chemical interactions and physical or system-related problems.

  • Chemical Interactions:

    • Secondary Silanol Interactions: This is the most frequent cause. Silica-based stationary phases (e.g., C18) have residual, unbonded silanol groups (Si-OH) on their surface.[1][2] These silanols are weakly acidic and can interact strongly with polar functional groups on your analyte, such as the numerous hydroxyl groups on Delphinidin 3-galactoside.[2][3] This secondary retention mechanism, in addition to the primary hydrophobic interaction, leads to a portion of the analyte molecules being retained longer, resulting in a "tail."[3]

    • Mobile Phase pH Effects: The pH of your mobile phase plays a critical role in the ionization state of both the analyte and the stationary phase.[4] Anthocyanins like Delphinidin 3-galactoside are most stable in their flavylium cation form at a low pH (typically below 2.0).[5] At higher pH values, structural transformations can occur, and the ionization of silanol groups increases, exacerbating secondary interactions.[4][5]

    • Metal Chelation: Flavonoids, including delphinidins, can chelate with trace metal contaminants (e.g., iron, aluminum) that may be present in the silica matrix of the column packing or elsewhere in the system.[1] This can create additional active sites for interaction, contributing to peak tailing.

  • Physical and System Issues:

    • Column Degradation: A void at the head of the column, caused by settling of the packed bed or dissolution of silica at high pH, can lead to peak distortion for all analytes.[6][7] Similarly, a partially blocked column inlet frit can distort the sample flow path.[8]

    • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing.[2][4]

    • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to poor peak shape.[8]

Q2: How can I systematically troubleshoot and resolve peak tailing for Delphinidin 3-galactoside?

A logical, step-by-step approach is crucial for effective troubleshooting. The following workflow will help you identify and address the root cause of peak tailing.

Troubleshooting Workflow

Troubleshooting_Workflow start Start: Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks physical_issue Suspect Physical/System Issue check_all_peaks->physical_issue Yes chemical_issue Suspect Chemical Interaction check_all_peaks->chemical_issue No check_frit 1. Check for blocked frit 2. Inspect for column void physical_issue->check_frit check_connections 3. Verify fittings and tubing (minimize dead volume) check_frit->check_connections end_physical System Optimized check_connections->end_physical adjust_ph 1. Lower Mobile Phase pH (e.g., to 1.8-2.5) chemical_issue->adjust_ph check_column_type 2. Evaluate Column Chemistry (Use modern, end-capped column) adjust_ph->check_column_type add_modifier 3. Consider Mobile Phase Modifier (e.g., low concentration of competing base - historical) check_column_type->add_modifier end_chemical Method Optimized add_modifier->end_chemical

Caption: A logical workflow for troubleshooting HPLC peak tailing.

In-Depth Troubleshooting Guides

Guide 1: Optimizing Mobile Phase pH

Q: You mentioned lowering the mobile phase pH. What is the ideal pH range for Delphinidin 3-galactoside, and why?

A: For optimal peak shape and stability of anthocyanins, it is crucial to work at a low pH.[5]

  • Mechanism: At a low pH (ideally < 2.0), two important things happen:

    • Analyte Stability: Delphinidin 3-galactoside is maintained in its stable, positively charged flavylium cation form.[5] This prevents on-column structural transformations that can lead to broadened or split peaks.

    • Silanol Suppression: The low pH suppresses the ionization of the residual silanol groups on the silica stationary phase.[3][9] By keeping the silanols in their neutral (protonated) state, the undesirable ionic interactions with the analyte are minimized, leading to a more symmetrical peak.[3]

  • Recommended Mobile Phase Acidity:

AcidifierTypical ConcentrationRecommended pHNotes
Formic Acid0.1 - 1.0% (v/v)~2.5 - 2.8Most common; good for MS compatibility.
Trifluoroacetic Acid (TFA)0.05 - 0.1% (v/v)~2.0Stronger ion-pairing agent, can improve peak shape but may cause ion suppression in MS.
Phosphoric AcidDilute solutions< 2.5Non-volatile, not suitable for MS detection.

Protocol: Adjusting Mobile Phase pH

  • Preparation of Acidified Aqueous Phase: Prepare your aqueous mobile phase (e.g., HPLC-grade water) and add the chosen acidifier. For example, to make a 0.1% formic acid solution, add 1 mL of formic acid to 999 mL of water.

  • pH Measurement: Always verify the final pH of your aqueous mobile phase using a calibrated pH meter.

  • System Equilibration: Equilibrate your HPLC system and column with the new, lower pH mobile phase for at least 15-20 column volumes before injecting your sample.

  • Analysis: Inject your Delphinidin 3-galactoside standard and observe the peak shape. You should see a significant reduction in tailing.

Guide 2: Column Selection and Care

Q: Can the type of HPLC column I use affect peak tailing for Delphinidin 3-galactoside?

A: Absolutely. The choice of column is a critical factor.

  • Mechanism: Modern HPLC columns are designed to minimize the issues that cause peak tailing.

    • High-Purity Silica (Type B): Older columns (Type A) were based on silica with higher levels of metal contaminants and more acidic silanol groups.[1] Modern columns use high-purity, Type B silica, which has fewer impurities and less active silanols.[1]

    • End-capping: Most modern columns are "end-capped." After the primary C18 chains are bonded to the silica, a smaller silane reagent (like trimethylchlorosilane) is used to react with and "cap" many of the remaining accessible silanol groups. This shields the analyte from these secondary interaction sites.[4]

  • Recommendations:

    • Use a modern, high-purity, end-capped C18 column from a reputable manufacturer.

    • Consider columns with alternative stationary phases, such as those with polar-embedded groups, which can provide alternative selectivity and improved peak shape for polar compounds.

    • Always use a guard column to protect your analytical column from contaminants in the sample, which can create active sites and cause tailing.[7]

Protocol: Diagnosing a Column Problem

  • Establish a Benchmark: When you receive a new column, run a standard of Delphinidin 3-galactoside under optimal conditions and record the peak asymmetry factor and efficiency. This will be your benchmark for performance.

  • Suspect a Problem: If you observe increasing peak tailing over time, especially for all peaks in your chromatogram, the column may be fouled or damaged.[6][8]

  • Column Washing: First, try to wash the column. Disconnect the column from the detector and flush it to waste with a series of strong solvents. A typical sequence for a reversed-phase column is:

    • Mobile phase without buffer

    • 100% Water

    • Isopropanol

    • Hexane (if necessary for very non-polar contaminants)

    • Isopropanol

    • 100% Acetonitrile or Methanol

    • Re-equilibrate with your mobile phase

  • Column Reversal: If washing doesn't work, you can try back-flushing the column (check the manufacturer's instructions first, as not all columns can be reversed).[8] This can sometimes dislodge particulate matter from the inlet frit.[8]

  • Replace the Column: If the peak shape does not improve after these steps, the column has likely reached the end of its life and should be replaced.[8]

Advanced Topics

Q3: I've optimized my pH and am using a good column, but still see some tailing. What else can I do?

A: If you've addressed the most common issues, consider these secondary factors:

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase.[10] Dissolving the sample in a much stronger solvent (e.g., 100% acetonitrile in a 95:5 water:acetonitrile mobile phase) can cause peak distortion.

  • Temperature: Temperature can affect retention time and peak shape.[11] Maintaining a constant, slightly elevated column temperature (e.g., 30-35 °C) can improve peak symmetry and reproducibility.[5][11]

  • Metal Contamination: If metal chelation is suspected, you can try adding a weak chelating agent like EDTA to your mobile phase at a very low concentration (e.g., 0.1 mM), though this is less common with modern high-purity columns. Be sure to check for compatibility with your system and detector.

Summary of Key Parameters

ParameterRecommendation for Delphinidin 3-galactosideRationale
Column Modern, high-purity, end-capped C18Minimizes active silanol sites.
Mobile Phase pH < 2.5 (ideally ~1.8-2.2)Suppresses silanol ionization and stabilizes the flavylium cation.[3][5]
Acidifier 0.1% Formic Acid or 0.05% TFAEffective pH control; formic acid is MS-friendly.
Temperature 30-35 °CImproves efficiency and reproducibility.[5][11]
Guard Column Yes, with matching stationary phaseProtects the analytical column from contamination.[7]
Sample Solvent Same as or weaker than the initial mobile phasePrevents peak distortion due to solvent effects.[10]

Visualizing the Core Problem: Analyte-Silanol Interaction

Silanol_Interaction cluster_0 Silica Surface cluster_1 Delphinidin 3-galactoside silica Si O1 O silica->O1 H1 H O1->H1 analyte Analyte (Delphinidin-OH) analyte->H1 H-Bonding/ Ionic Interaction

Caption: Secondary interaction between analyte and a silanol group.

References

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? Retrieved from [Link]

  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Causes and solutions of tailing peaks. [Table]. Retrieved from [Link]

  • Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved from [Link]

  • Agilent. (n.d.). HPLC Column Troubleshooting What Every HPLC User Should Know. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • DigitalCommons@UMaine. (n.d.). Method Development for the Analysis of Anthocyanins in Aronio Berries via HPLC. Retrieved from [Link]

  • YouTube. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Wallace, T. C., & Giusti, M. M. (2015). Recent Advances in Anthocyanin Analysis and Characterization. Current analytical chemistry, 11(4), 283–297. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Co-elution of Delphinidin 3-galactoside

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that chromatographic challenges, such as peak co-elution, can be a significant bottleneck in research and development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that chromatographic challenges, such as peak co-elution, can be a significant bottleneck in research and development. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions specifically tailored to resolving the co-elution of Delphinidin 3-galactoside with other structurally similar anthocyanins. Our approach is grounded in chromatographic theory and extensive field experience to help you achieve baseline resolution and generate reliable, quantifiable data.

Troubleshooting Guide

This section is designed to walk you through a logical, step-by-step process to diagnose and resolve co-elution issues involving Delphinidin 3-galactoside.

Q1: I'm seeing a shoulder or an asymmetrical peak where Delphinidin 3-galactoside should be. How can I confirm this is a co-elution problem?

A1: An asymmetrical peak, often presenting with a shoulder, is a classic indicator of co-eluting compounds.[1][2][3] However, before adjusting your separation method, it's crucial to confirm that you are dealing with multiple, unresolved compounds rather than a column or system issue.

Diagnostic Steps:

  • Peak Shape Analysis: A true co-elution often manifests as a shoulder or a "split" peak, which is a sudden discontinuity in the peak shape, as opposed to peak tailing, which is a more gradual decline.[2][3] If all peaks in your chromatogram are distorted, it might indicate a physical problem with the column, such as a void or a blocked frit.[3] If only specific peaks are affected, co-elution is more likely.

  • Diode Array Detector (DAD/PDA) Analysis: If your HPLC system is equipped with a DAD, utilize the peak purity function. This tool scans the UV-Vis spectra across the entire peak. For a pure compound, the spectra should be identical from the upslope to the downslope.[1][2] If the spectra differ, the system will flag the peak as impure, strongly suggesting co-elution.

  • Mass Spectrometry (MS) Confirmation: The most definitive way to identify co-eluting compounds is with a mass spectrometer. By taking mass spectra across the peak, you can identify the different mass-to-charge ratios (m/z) of the compounds hiding under a single chromatographic peak.[1][2][4] For instance, Delphinidin 3-galactoside (m/z 465) might be co-eluting with Cyanidin 3-galactoside (m/z 449) or Petunidin 3-galactoside (m/z 479).[5][6]

Q2: I've confirmed co-elution of Delphinidin 3-galactoside. What are the first and simplest adjustments I can make to my HPLC method?

A2: The first line of attack should always be the optimization of your mobile phase gradient, as it's the least disruptive change. The goal is to improve selectivity (α), which is a measure of how well the column chemistry differentiates between your analytes.[1][2]

Initial Strategy: Gradient Optimization

A shallow gradient is often the key to separating closely eluting compounds like anthocyanins.[7][8] If your initial "scouting" gradient is too steep, compounds won't have enough time to interact differently with the stationary phase, leading to poor resolution.

  • Action: Decrease the rate of change of your organic solvent (Solvent B) in the region where Delphinidin 3-galactoside and its co-eluting partner emerge. For example, if the critical pair elutes between 15% and 25% B, flatten the gradient in that segment.[7]

Table 1: Example HPLC Gradient Program Adjustment

Time (min)%B (Standard Gradient)%B (Optimized Shallow Gradient)Rationale
0.055Initial hold to ensure focused injection.
5.055
20.04018Shallow Gradient: Slower increase in organic solvent to improve separation of early-eluting compounds.
35.09530Flattened Segment: Very slow increase where critical pair elutes, maximizing resolution.
40.09595Column wash.
45.055Re-equilibration.
Q3: I've flattened my gradient, but the peaks are still not baseline-resolved. What is the next logical step?

A3: If gradient optimization is insufficient, the next step is to alter the chemistry of the mobile phase itself to further influence selectivity.[1][2]

Strategy 1: Change the Organic Modifier

The choice between acetonitrile and methanol can significantly alter selectivity. Acetonitrile is generally preferred for separating anthocyanin glucosides as it can offer different selectivity and lower backpressure.[8] However, if you are using acetonitrile, switching to methanol (or a ternary mixture) is a powerful troubleshooting step.[7] Methanol's different solvent properties (e.g., hydrogen bonding capability) can change the elution order and resolve the co-eluting pair.[7]

Strategy 2: Adjust Mobile Phase pH and Modifier

The stability and retention of anthocyanins are highly pH-dependent.[9][10][11]

  • Causality: At a low pH (typically < 3.0), anthocyanins exist predominantly in their stable, colored flavylium cation form.[9][12][13] This suppresses ionization of silanol groups on the silica backbone of the column, leading to sharper, more symmetrical peaks and reproducible retention times.[12]

  • Action: Ensure your aqueous mobile phase (Solvent A) is sufficiently acidic. While 0.1% formic acid is common, increasing the acid concentration (e.g., to 1-5% formic acid) or switching to a stronger acid like phosphoric acid (e.g., 0.3%) can sometimes improve peak shape and alter selectivity.[7][14][15]

Q4: I've tried optimizing my mobile phase, but I'm still facing co-elution. Is it time to consider a different HPLC column?

A4: Yes. If mobile phase adjustments do not provide the required resolution, your problem is likely a lack of selectivity (α ≈ 1.0) with your current stationary phase.[1] In this case, changing the column chemistry is the most effective solution.[2][7]

Strategy 1: Switch Column Chemistry (C18 vs. Phenyl-Hexyl)

  • C18 Columns: These are the workhorses for anthocyanin separation, relying on hydrophobic interactions.[8] They are excellent for general-purpose separations.

  • Phenyl-Hexyl Columns: These columns offer an alternative separation mechanism. The phenyl groups provide π-π interactions with the aromatic rings present in anthocyanin structures.[16][17] This can drastically change the selectivity for aromatic compounds, often resolving isomers or structurally similar molecules that co-elute on a C18.[16][18] Sometimes, the elution order of compounds is even reversed.[16]

Strategy 2: Enhance Column Efficiency

Efficiency (N) refers to the sharpness of the peaks. Narrower peaks are easier to resolve.[1] You can increase efficiency by:

  • Switching to UHPLC/Core-Shell Columns: Columns packed with smaller particles (sub-2 µm) or core-shell particles offer significantly higher efficiency than traditional 5 µm fully porous columns.[7][8][19] This leads to sharper peaks and can often resolve a difficult co-elution without changing selectivity.

Table 2: Comparison of HPLC Column Chemistries for Anthocyanin Separation

Column TypePrimary Separation MechanismBest ForPotential Advantage over C18
Standard C18 Hydrophobic InteractionsGeneral purpose anthocyanin profiling.[8]Well-established, wide availability.
Phenyl-Hexyl π-π Interactions, Hydrophobic InteractionsResolving structurally similar aromatic compounds, isomers.[18][20]Alternative selectivity when C18 fails; can resolve critical pairs like Delphinidin 3-galactoside and Cyanidin 3-galactoside.[16]
UHPLC C18 (sub-2 µm) Hydrophobic InteractionsHigh-throughput, high-resolution analysis.[21][22]Higher efficiency (sharper peaks) improves resolution of all compounds.
Q5: Can I use column temperature to improve my separation?

A5: Yes, adjusting the column temperature can be a useful tool, but it must be used with caution.

  • Mechanism: Increasing the temperature (e.g., from 30°C to 50°C) lowers mobile phase viscosity, which improves mass transfer and leads to higher efficiency (sharper peaks).[23] It can also slightly alter selectivity.[8][23]

  • The Trade-Off: Anthocyanins are thermally sensitive and can degrade at high temperatures.[9][23] However, for typical analytical run times (< 60 minutes), degradation is often minimal at moderately elevated temperatures (e.g., up to 50-60°C).[23]

  • Recommendation: Experiment with temperatures in the 30°C to 50°C range.[8] Always monitor for peak degradation (e.g., appearance of new, small peaks or loss of peak area) when increasing temperature.

Troubleshooting Workflow Diagram

The following diagram outlines the logical decision-making process for resolving co-elution.

G start Co-elution Observed (Peak Shoulder / Asymmetry) confirm Confirm Co-elution (DAD Purity / MS Analysis) start->confirm gradient Optimize Gradient (Decrease Slope / Flatten) confirm->gradient Confirmed not_resolved1 Not Resolved gradient->not_resolved1 Check Resolution mobile_phase Modify Mobile Phase (Change Organic Solvent / Adjust pH) not_resolved2 Not Resolved mobile_phase->not_resolved2 Check Resolution column Change Stationary Phase (Phenyl-Hexyl or High Efficiency Column) not_resolved3 Not Resolved column->not_resolved3 Check Resolution temp Adjust Temperature (e.g., 30-50°C) not_resolved4 Not Resolved temp->not_resolved4 Check Resolution resolved Resolution Achieved not_resolved1->mobile_phase No not_resolved1->resolved Yes not_resolved2->column No not_resolved2->resolved Yes not_resolved3->temp No not_resolved3->resolved Yes not_resolved4->resolved Yes

Caption: Troubleshooting workflow for resolving co-eluting peaks.

Frequently Asked Questions (FAQs)

Q1: What are the most common anthocyanins that co-elute with Delphinidin 3-galactoside?

A1: Co-elution typically occurs with anthocyanins that are structurally very similar. For Delphinidin 3-galactoside, the most common culprits are:

  • Other Delphinidin Glycosides: Delphinidin 3-glucoside and Delphinidin 3-arabinoside. The aglycone is identical, and the separation relies on the subtle differences between the sugar moieties.[24]

  • Other Anthocyanidin Galactosides: Cyanidin 3-galactoside and Petunidin 3-galactoside. Here, the sugar is identical, and separation depends on the minor structural differences in the aglycone's B-ring (number of hydroxyl/methoxyl groups).[5][25][26]

Q2: Why is a low pH mobile phase so critical for anthocyanin analysis?

A2: The use of a low pH mobile phase (pH < 3) is fundamental for several reasons:

  • Structural Stability: Anthocyanins exist in different structural forms depending on the pH.[9] In acidic conditions, they are stabilized in the red flavylium cation form, which is the desired structure for consistent chromatographic analysis.[11][12][13] At higher pH values (4-6), colorless and unstable carbinol and chalcone forms appear, leading to peak broadening, splitting, or complete loss of signal.[9]

  • Chromatographic Performance: A low pH suppresses the ionization of residual silanol groups on the surface of the silica-based stationary phase. This minimizes secondary ionic interactions between the anthocyanins and the column, which are a primary cause of peak tailing.[12] The result is sharper, more symmetrical peaks, which inherently improves resolution.

Q3: When should I choose a Phenyl-Hexyl column over a standard C18?

A3: You should choose a Phenyl-Hexyl column when you have exhausted mobile phase optimization on a C18 column and still cannot resolve your critical pair. A Phenyl-Hexyl column is an excellent choice for compounds with aromatic rings, like all anthocyanins. It introduces a different separation mechanism (π-π interactions) that complements the hydrophobic mechanism of a C18.[16][17][27] This "orthogonal" selectivity is often highly effective at separating compounds that have similar hydrophobicity but slight differences in their aromatic structure or electron distribution.[18]

Experimental Protocols

Protocol 1: Systematic Approach to Mobile Phase Gradient Optimization

This protocol outlines a methodical way to develop a shallow gradient to resolve a critical pair.

  • Initial Scouting Run: Perform a fast gradient (e.g., 5% to 95% B in 15 minutes) to determine the approximate elution time and %B of Delphinidin 3-galactoside and the co-eluting peak.[7]

  • Calculate Gradient Slope: Determine the gradient slope (k) using the formula: k = (V_m * ΔΦ) / (F * t_g), where V_m is column volume, ΔΦ is the change in %B, F is flow rate, and t_g is gradient time. Aim for a lower k* value for better resolution of complex mixtures.

  • Design the Shallow Gradient: a. Set the initial %B slightly lower than the elution %B of the first peak of interest. b. Significantly decrease the slope (%B/min) in the window where the co-eluting peaks emerge. For example, if they elute between 8 and 12 minutes in the scouting run, change the gradient in that segment from 5%/min to 0.5-1%/min. c. After the critical pair has eluted, the gradient can be steepened to quickly elute any remaining compounds and wash the column.

  • Verification: Run the new, optimized method. Analyze the resolution (Rs) between the two peaks. A resolution value > 1.5 is considered baseline separation.[7]

Protocol 2: Evaluating Alternative Column Chemistries

This protocol describes how to efficiently compare a C18 and a Phenyl-Hexyl column.

  • Establish a Baseline: Using your most optimized mobile phase and gradient from Protocol 1, run your sample on your standard C18 column and record the chromatogram, noting the retention times and resolution of the critical pair.

  • Column Installation: Replace the C18 column with a Phenyl-Hexyl column of identical dimensions (length, internal diameter, and particle size) to ensure a fair comparison.

  • Equilibration: Thoroughly equilibrate the new Phenyl-Hexyl column with the mobile phase (at least 10-15 column volumes).

  • Initial Injection: Inject the sample using the exact same method conditions as the C18 column.

  • Analysis and Comparison: a. Compare the chromatograms. Note any changes in elution order, as this is a strong indicator of altered selectivity.[16] b. Evaluate the resolution between Delphinidin 3-galactoside and the co-eluting peak. The Phenyl-Hexyl column may provide the necessary selectivity for baseline separation. c. If separation is improved but not perfect, perform minor gradient adjustments (as in Protocol 1) on the Phenyl-Hexyl column to fine-tune the method.

References

  • Co-Elution: How to Detect and Fix Overlapping Peaks. (2025). YouTube. [Link]

  • Optimization and application of HPLC for simultaneous separation of six well-known major anthocyanins in blueberry. (2021). PubMed. [Link]

  • Recent Advances in Anthocyanin Analysis and Characterization. (2017). PMC - NIH. [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). (n.d.). Axion Labs. [Link]

  • Characterization of Flavonoid Compounds in Common Swedish Berry Species. (2020). Blueberries Consulting. [Link]

  • Systematic Identification and Characterization of Anthocyanins by HPLC-ESI-MS/MS in Common Foods in the United States: Fruits and Berries. (2005). Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

  • Anthocyanins: Factors Affecting Their Stability and Degradation. (2021). PMC - PubMed Central. [Link]

  • High performance liquid chromatography analysis of anthocyanins in bilberries (Vaccinium myrtillus L.), blueberries (Vaccinium corymbosum L.), and corresponding juices. (2014). PubMed. [Link]

  • Determination of anthocyanins and non-anthocyanin polyphenols by ultra performance liquid chromatography/electrospray ionization mass spectrometry (UPLC/ESI–MS) in jussara (Euterpe edulis) extracts. (2017). NIH. [Link]

  • High-throughput HPLC analysis of anthocyanins and anthocyanidins in bilberry extract using a novel 2 - YMC America, Inc. (n.d.). YMC. [Link]

  • Colour and stability of pure anthocyanins influenced by pH including the alkaline region. (1998). Semantic Scholar. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. [Link]

  • (PDF) The Effect of pH and Color Stability of Anthocyanin on Food Colorant. (2017). ResearchGate. [Link]

  • HPLC patterns of purified-anthocyanin elution with different solvents... (n.d.). ResearchGate. [Link]

  • HPLC-Determination of nine major Anthocyanins in red and rosé wines (Type-II). (n.d.). OIV. [Link]

  • Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. (2022). Chromatography Online. [Link]

  • A UHPLC method for the rapid separation and quantification of anthocyanins in acai berry and dry blueberry extracts. (2017). PubMed. [Link]

  • Simultaneous LC-MS quantification of anthocyanins and non-anthocyanin phenolics from blueberries with widely divergent profiles and biological activies. (2018). PMC - NIH. [Link]

  • Effect of pH on the structural transformation of anthocyanins and the... (n.d.). ResearchGate. [Link]

  • ACQUITY UPLC for the Rapid Analysis of Anthocyanidins in Berries. (n.d.). Waters Corporation. [Link]

  • Improving HPLC Separation of Polyphenols. (2010). LCGC International. [Link]

  • Major anthocyanin quantification, free radical scavenging properties and structural identification in Cymbopogon giganteus extracts. (2021). Academic Journals. [Link]

  • Effect of pH on stability of anthocyanins. (n.d.). ResearchGate. [Link]

  • Scale-Up of Anthocyanin Separations and Re-Analysis of Collected Fractions on an Agilent Prep-C18 Column. (n.d.). Agilent. [Link]

  • Anthocyanin Structure and pH Dependent Extraction Characteristics from Blueberries (Vaccinium corymbosum) and Chokeberries (Aronia melanocarpa) in Subcritical Water State. (2021). MDPI. [Link]

  • HPLC chromatogram of blueberry fruit (A) and leaf (B) extracts from Weymouth cultivars. (n.d.). ResearchGate. [Link]

  • High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Tandem Mass Spectrometry-Based Profiling Reveals Anthocyanin Profile Alterations in Berries of Hybrid Muscadine Variety FLH 13-11 in Two Continuous Cropping Seasons. (2022). MDPI. [Link]

  • Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. (n.d.). Shimadzu. [Link]

  • Rapid Method for Determination of Anthocyanin Glucosides and Free Delphinidin in Grapes Using u-HPLC. (2015). ResearchGate. [Link]

  • Rapid method for determination of anthocyanin glucosides and free delphinidin in grapes using u-HPLC. (2015). Semantic Scholar. [Link]

  • Phenyl-Hexyl Columns. (n.d.). Separation Methods Technologies. [Link]

  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. (n.d.). Agilent. [Link]

  • Comparative assessment of C18 and phenyl-hexyl column for separation of... (n.d.). ResearchGate. [Link]

  • What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?. (n.d.). Waters Knowledge Base. [Link]

  • MS, MS², and MS³ spectra of Delphinidin-3-O-glucoside (peak 1). (n.d.). ResearchGate. [Link]

  • Delphinidin 3-galactoside chloride, CAS No. 28500-00-7. (n.d.). Carl ROTH. [Link]

Sources

Optimization

Temperature sensitivity of Delphinidin 3-galactoside during analysis.

Welcome to the technical support center for Delphinidin 3-galactoside analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and freque...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Delphinidin 3-galactoside analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the temperature sensitivity of this compound. Adherence to proper temperature control is critical for accurate and reproducible results.

Introduction to Delphinidin 3-galactoside and its Temperature Sensitivity

Delphinidin 3-galactoside is a water-soluble anthocyanin, a class of pigments responsible for the red, purple, and blue colors in many fruits and vegetables. Like other anthocyanins, it is susceptible to degradation from various environmental factors, with temperature being one of the most critical. Elevated temperatures can lead to the breakdown of the molecule, resulting in a loss of color and biological activity, which can significantly impact analytical results. The thermal degradation of anthocyanins generally follows a first-order kinetic model, meaning the rate of degradation is proportional to the concentration of the anthocyanin. This degradation process can be complex, potentially involving the formation of an intermediate chalcone and subsequent breakdown into smaller phenolic compounds like phloroglucinaldehyde and benzoic acid derivatives[1][2].

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for Delphinidin 3-galactoside standards?

A1: Proper storage is the first line of defense against degradation. For solid, powdered Delphinidin 3-galactoside, storage at -20°C in a tightly sealed container, protected from light and moisture, is recommended[3][4]. If you have prepared a stock solution, it should be stored at -80°C for long-term stability, typically up to six months. For short-term use, a stock solution can be kept at -20°C for about one month[5]. Always bring the standard to room temperature before opening to prevent condensation, which can introduce moisture and accelerate degradation.

Q2: How does temperature affect the extraction of Delphinidin 3-galactoside from plant materials?

A2: The extraction temperature is a critical parameter that requires careful optimization. While higher temperatures can increase extraction efficiency, they also accelerate the degradation of Delphinidin 3-galactoside. For instance, one study on dragon fruit rind found that the highest anthocyanin yield was at 60°C, but temperatures above 70°C led to significant degradation[6]. Therefore, it is crucial to find a balance. We recommend starting with a lower temperature (e.g., 40-50°C) and a slightly longer extraction time. Always protect the extraction mixture from light to minimize photo-degradation.

Q3: Can I heat my Delphinidin 3-galactoside solution to help it dissolve?

A3: Gentle warming can be used to aid dissolution, but it must be done with caution. One supplier suggests that for higher solubility, the tube can be warmed to 37°C (98.6°F) and sonicated for a short period[7]. Avoid aggressive heating, as this will lead to degradation. It is preferable to use solvents in which Delphinidin 3-galactoside is readily soluble, such as methanol, ethanol, or hot water, to minimize the need for heating[8].

Q4: What is the optimal column temperature for HPLC analysis of Delphinidin 3-galactoside?

A4: Maintaining a consistent and appropriate column temperature is vital for reproducible HPLC results. For the analysis of Delphinidin 3-galactoside and other anthocyanins, a column temperature between 30°C and 50°C is generally considered optimal[9]. One specific published method utilizes a column temperature of 40°C[8]. Temperatures above this range can lead to on-column degradation, resulting in peak tailing, reduced peak area, and the appearance of degradation product peaks. A temperature-controlled column compartment is highly recommended for all analyses.

Troubleshooting Guide

This section addresses common problems encountered during the analysis of Delphinidin 3-galactoside that may be related to temperature.

Problem Potential Cause Recommended Solution
Low or no peak for Delphinidin 3-galactoside standard Degradation of the standard due to improper storage.Verify storage conditions (-20°C for powder, -80°C for solution). Prepare a fresh standard from powder.
On-column degradation during HPLC analysis.Check the column temperature. Ensure it is within the recommended 30-50°C range.
Inconsistent peak areas between runs Fluctuations in autosampler or column temperature.Ensure the autosampler tray and column compartment are temperature-controlled and have reached thermal equilibrium before starting the sequence.
Repeated freeze-thaw cycles of the stock solution.Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Appearance of unknown peaks in the chromatogram Thermal degradation of Delphinidin 3-galactoside.Lower the temperature at all stages of the workflow (extraction, sample preparation, and analysis). Compare the chromatogram of a freshly prepared standard to identify potential degradation products.
Loss of sample color Degradation of the anthocyanin.This is a visual indicator of degradation. Immediately assess your storage and handling procedures for temperature and light exposure.

Experimental Protocols

Protocol 1: Preparation of Delphinidin 3-galactoside Standard Stock Solution

This protocol outlines the steps for preparing a stable stock solution of Delphinidin 3-galactoside.

Materials:

  • Delphinidin 3-galactoside powder

  • HPLC-grade methanol

  • Amber glass vials

  • Calibrated analytical balance

  • Vortex mixer and sonicator

Procedure:

  • Allow the container of Delphinidin 3-galactoside powder to equilibrate to room temperature before opening.

  • Accurately weigh the desired amount of the powder using a calibrated analytical balance.

  • Transfer the powder to an amber glass vial.

  • Add the appropriate volume of HPLC-grade methanol to achieve the desired concentration.

  • Briefly vortex the solution.

  • If necessary, sonicate the vial in a room temperature water bath for 5-10 minutes to ensure complete dissolution.

  • Aliquot the stock solution into smaller, single-use amber vials.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: Temperature-Controlled HPLC Analysis

This protocol provides a general framework for the HPLC analysis of Delphinidin 3-galactoside, emphasizing temperature control.

Instrumentation and Conditions:

  • HPLC System: With a temperature-controlled autosampler and column compartment.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of acidified water (e.g., with 1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typical.

  • Column Temperature: 40°C[8].

  • Autosampler Temperature: 4°C.

  • Flow Rate: 1.0 mL/min[8].

  • Detection Wavelength: 520 nm[8].

Procedure:

  • Set the column compartment temperature to 40°C and the autosampler temperature to 4°C. Allow the system to equilibrate for at least 30 minutes.

  • Prepare your samples and standards, keeping them on ice or in a cooled rack until they are placed in the autosampler.

  • Prime the HPLC system with the mobile phases.

  • Equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes.

  • Create a sequence with your samples and standards.

  • Initiate the analysis.

Visualizing the Workflow and Degradation

Experimental Workflow for Delphinidin 3-galactoside Analysis

experimental_workflow cluster_storage Standard & Sample Storage cluster_prep Sample Preparation cluster_analysis HPLC Analysis Storage Store at -20°C (Powder) or -80°C (Solution) Extraction Temperature-Controlled Extraction (e.g., 40-50°C) Storage->Extraction Equilibrate to RT Dissolution Gentle Warming (if needed) (e.g., 37°C with sonication) Extraction->Dissolution Filtration Filter through 0.45 µm syringe filter Dissolution->Filtration Autosampler Cooled Autosampler (4°C) Filtration->Autosampler Column Thermostatted Column (30-50°C) Autosampler->Column Detection UV-Vis Detector (520 nm) Column->Detection

Caption: A typical workflow for the analysis of Delphinidin 3-galactoside, highlighting critical temperature control points.

Troubleshooting Logic for Peak Degradation

troubleshooting_logic Start Inconsistent or Degraded Peaks Observed CheckStorage Are standards and samples stored correctly? Start->CheckStorage CheckPrep Was sample preparation performed at elevated temperatures? CheckStorage->CheckPrep Yes SolutionStorage Correct storage to -20°C or -80°C. Prepare fresh standards. CheckStorage->SolutionStorage No CheckHPLC Is the HPLC system properly temperature-controlled? CheckPrep->CheckHPLC No SolutionPrep Minimize heat exposure during extraction and dissolution. CheckPrep->SolutionPrep Yes SolutionHPLC Set and equilibrate autosampler (4°C) and column (30-50°C) temperatures. CheckHPLC->SolutionHPLC No End Re-analyze samples CheckHPLC->End Yes SolutionStorage->End SolutionPrep->End SolutionHPLC->End

Caption: A decision tree for troubleshooting issues related to the thermal degradation of Delphinidin 3-galactoside.

References

  • Patras, A., Brunton, N. P., O'Donnell, C., & Tiwari, B. K. (2010). A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat. Foods, 9(8), 1109. [Link]

  • DC Chemicals. (n.d.). Delphinidin-3-O-galactoside chloride | 28500-00-7 | MSDS. Retrieved January 21, 2026, from [Link]

  • Carl ROTH. (n.d.). Delphinidin 3-galactoside chloride, CAS No. 28500-00-7 | Anthocyanins as HPLC standards. Retrieved January 21, 2026, from [Link]

  • Purbaningtias, T. E., et al. (2017). Temperature effect on total anthocyanin level. ResearchGate. [Link]

  • Sadilova, E., Stintzing, F. C., & Carle, R. (2006). Thermal degradation of anthocyanins and its impact on color and in vitro antioxidant capacity. Molecular Nutrition & Food Research, 50(12), 1199-1208.
  • BioCrick. (n.d.). Delphinidin-3-O-galactoside chloride-COA. Retrieved January 21, 2026, from [Link]

  • de Rosso, V. V., & Mercadante, A. Z. (2007). The possible thermal degradation pathways of delphinidin and petunidin. ResearchGate. [Link]

  • Tanchev, S. S., & Yoncheva, N. (1974). Kinetics of Thermal Degradation of the Anthocyanins Delphinidin-3-rutinoside and Malvidin-3-glucoside. Zeitschrift für Lebensmittel-Untersuchung und -Forschung, 155(4), 221-224.

Sources

Troubleshooting

Technical Support Center: Quantification of Delphinidin 3-galactoside

Welcome to the technical support center for the accurate quantification of Delphinidin 3-galactoside. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the accurate quantification of Delphinidin 3-galactoside. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting guides and frequently asked questions to address the challenges posed by matrix effects in complex sample analysis. As Senior Application Scientists, our goal is to provide not just protocols, but a deeper understanding of the principles behind them to ensure the integrity and reliability of your analytical data.

Understanding Matrix Effects in Delphinidin 3-galactoside Quantification

Delphinidin 3-galactoside is a naturally occurring anthocyanin found in many fruits and vegetables.[1][2] Its quantification is crucial for food science, nutraceutical, and pharmaceutical research due to its antioxidant and potential therapeutic properties.[3][4] However, accurate measurement, particularly using sensitive techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), is often complicated by matrix effects .

Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[5] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which severely compromise the accuracy, precision, and sensitivity of quantitative analyses.[6][7][8] The primary cause is competition between the analyte (Delphinidin 3-galactoside) and matrix components for ionization in the MS source.[5][9]

Frequently Asked Questions (FAQs)

Here we address common questions and issues encountered during the quantification of Delphinidin 3-galactoside.

Q1: What are the typical symptoms of matrix effects in my Delphinidin 3-galactoside analysis?

A1: You may be experiencing matrix effects if you observe:

  • Poor reproducibility: Inconsistent results across replicate injections of the same sample.

  • Inaccurate quantification: Underestimation (ion suppression) or overestimation (ion enhancement) of the Delphinidin 3-galactoside concentration.[10]

  • Non-linear calibration curves: When preparing standards in the sample matrix, the response may not be linear across the desired concentration range.

  • Peak shape distortion: The chromatographic peak for Delphinidin 3-galactoside may be broadened, split, or tailing.

Q2: I'm seeing significant ion suppression. What are the likely culprits in my sample matrix?

A2: Ion suppression is the more common form of matrix effect.[6] For Delphinidin 3-galactoside, which is often extracted from complex biological or food matrices, common causes of ion suppression include:

  • High concentrations of salts, sugars, and lipids: These components can alter the droplet formation and evaporation process in the electrospray ionization (ESI) source.[6][11]

  • Co-eluting endogenous compounds: Other flavonoids, organic acids, and pigments can compete with Delphinidin 3-galactoside for ionization.[6][9]

  • Inefficient sample preparation: Failure to adequately remove interfering compounds is a primary contributor to matrix effects.[10]

Q3: How can I definitively determine if my assay is suffering from matrix effects?

A3: There are two primary methods to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This is a qualitative method. A constant flow of a Delphinidin 3-galactoside standard is infused into the LC eluent after the analytical column. A blank matrix extract is then injected. Dips or peaks in the baseline signal at the retention time of your analyte indicate ion suppression or enhancement, respectively.[7][10]

  • Post-Extraction Spike: This is a quantitative approach. You compare the signal response of a Delphinidin 3-galactoside standard in a clean solvent to the response of the same standard spiked into a blank matrix extract after the extraction process. The ratio of these responses provides a quantitative measure of the matrix effect.[10]

Troubleshooting Guides

This section provides systematic approaches to diagnose and mitigate matrix effects in your Delphinidin 3-galactoside quantification workflows.

Diagnosing the Source of Matrix Effects

The first step in troubleshooting is to pinpoint the source of the interference. The following diagram illustrates a logical workflow for this process.

A Inconsistent Results or Poor Recovery B Perform Post-Column Infusion Experiment A->B Qualitative Assessment C Perform Post-Extraction Spike Experiment A->C Quantitative Assessment D Matrix Effect Confirmed? B->D C->D E No Significant Matrix Effect. Review other parameters (e.g., instrument stability, standard preparation). D->E No F Significant Matrix Effect Detected. Proceed to Mitigation Strategies. D->F Yes

Caption: Workflow for Diagnosing Matrix Effects.

Mitigation Strategies for Matrix Effects

Once matrix effects are confirmed, several strategies can be employed to minimize their impact. The choice of strategy will depend on the nature of the matrix and the resources available.

1. Advanced Sample Preparation

The most effective way to combat matrix effects is to remove the interfering components before analysis.

SPE is a highly effective technique for cleaning up complex samples and concentrating the analyte of interest.[12] It allows for the separation of Delphinidin 3-galactoside from polar interferences like sugars and non-polar interferences.[13][14]

Experimental Protocol: C18 SPE for Delphinidin 3-galactoside

  • Conditioning: Condition a C18 SPE cartridge with 10 mL of methanol followed by 10 mL of water.[12]

  • Loading: Load up to 100 mL of the red grape extract (or other sample extract).[12]

  • Washing: Wash the cartridge with 10 mL of water to remove polar impurities like sugars and organic acids.[12][14]

  • Elution: Elute the anthocyanins, including Delphinidin 3-galactoside, with 1.5 mL of acidified methanol (pH 2).[12]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.[10]

Originally developed for pesticide analysis, the QuEChERS method is also effective for extracting anthocyanins from various food matrices.[15]

Experimental Protocol: QuEChERS for Delphinidin 3-galactoside in Grapes

  • Sample Homogenization: Weigh 5 g of homogenized grape sample into a 50 mL centrifuge tube.[15]

  • Extraction: Add 5 mL of ethanol (containing 0.2% HCl v/v) and vortex thoroughly.[15]

  • Salting-Out: Add 3 g of anhydrous MgSO₄ and 1.5 g of NaCl, then centrifuge at 7000 rpm for 5 minutes at 4°C.[15]

  • Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the organic layer to a new tube containing 300 mg of PSA (primary secondary amine) sorbent and 150 mg of anhydrous CaCl₂. Vortex and centrifuge.[15]

  • Analysis: The resulting supernatant can be directly injected or diluted for LC-MS analysis.

The following table summarizes the effectiveness of different sample preparation techniques in reducing matrix effects.

Sample Preparation TechniqueAnalyte Recovery (%)Matrix Effect (%)Key Advantages
Dilute and Shoot ~100%HighSimple and fast
Protein Precipitation 85-95%Moderate to HighRemoves proteins effectively
Liquid-Liquid Extraction (LLE) 70-90%ModerateGood for non-polar analytes
Solid-Phase Extraction (SPE) 90-105%LowHigh selectivity and cleanup efficiency[12][13]
QuEChERS 88-114%Low to ModerateFast, high-throughput, and effective for a wide range of matrices[15]
2. Chromatographic Optimization

If sample preparation alone is insufficient, modifying the LC method can help separate Delphinidin 3-galactoside from co-eluting matrix components.[10]

  • Gradient Modification: Employ a multi-segment gradient program to enhance the separation of the analyte from interfering compounds.[9]

  • Column Chemistry: Use a different column chemistry (e.g., biphenyl instead of C18) that may offer different selectivity for Delphinidin 3-galactoside and the matrix components.[15]

  • Extend Retention Time: Modify the mobile phase composition to increase the retention time of Delphinidin 3-galactoside, moving it away from the early-eluting, often highly concentrated, matrix components.[9]

3. Use of Internal Standards

The use of an appropriate internal standard (IS) is crucial for compensating for matrix effects.[6]

A Choice of Internal Standard B Structural Analog A->B C Stable Isotope Labeled (SIL) Internal Standard A->C D Similar chemical properties and extraction recovery. May not co-elute perfectly. B->D E Gold Standard Co-elutes with the analyte and experiences identical matrix effects. C->E

Caption: Comparison of Internal Standard Types.

A Stable Isotope Labeled (SIL) internal standard for Delphinidin 3-galactoside is the ideal choice.[5][16] These standards have a slightly higher mass due to the incorporation of stable isotopes (e.g., ¹³C, ²H) but are chemically identical to the analyte.[16] This ensures they co-elute and experience the same degree of ion suppression or enhancement, allowing for accurate correction of the analyte signal.[17][18]

Method Validation

Any quantitative method for Delphinidin 3-galactoside must be validated to ensure it is fit for its intended purpose.[19][20] According to FDA guidelines, method validation should assess the following parameters:[21][22][23]

  • Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[24]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[24]

  • Stability: The stability of the analyte in the matrix under different storage and processing conditions.[24]

By systematically addressing matrix effects and performing a thorough method validation, researchers can ensure the generation of high-quality, reliable data for the quantification of Delphinidin 3-galactoside.

References

  • Welch Materials, Inc. (2024, November 21). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. [Link]

  • Diaconeasa, Z., et al. (n.d.). High-Purity Anthocyanins Isolation Using Solid Phase Extraction Tehniques. [Link]

  • Castañeda-Ovando, A., et al. (2009). A New Solid Phase Extraction for the Determination of Anthocyanins in Grapes. Molecules, 14(9), 3364-3375. [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link]

  • Liao, X., et al. (2024, July 16). A Reliable and Fast Two-Step Solid-Phase Extraction Methodology for the Obtention of Anthocyanin-Rich Extracts from Different Sources. Preprints.org. [Link]

  • National Center for Biotechnology Information. (n.d.). Delphinidin 3-galactoside. PubChem Compound Database. [Link]

  • Giusti, M. M., & Wrolstad, R. E. (2003). Chapter 3: Extraction of Anthocyanins from Natural Sources – Methods and Commercial Considerations. In Anthocyanins in Health and Disease. [Link]

  • Bonfiglio, R., et al. (1999). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatographia, 50(5/6), 245-252. [Link]

  • Fernandes, A., et al. (2024). A Reliable and Fast Two-Step Solid-Phase Extraction Methodology for the Obtention of Anthocyanin-Rich Extracts from Different Sources. ResearchGate. [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?[Link]

  • FooDB. (2010, April 8). Showing Compound Delphinidin 3-galactoside (FDB017202). [Link]

  • Tölgyesi, A., et al. (2021). Quantification of anthocyanosides in grapes by QuEChERS and biphenyl-UHPLC tandem mass spectrometry. Scientific Reports, 11(1), 1-10. [Link]

  • National Center for Biotechnology Information. (n.d.). Delphinidin 3-galactoside cation. PubChem Compound Database. [Link]

  • Chemsrc. (n.d.). Delphinidin-3-O-galactoside chloride | CAS#:28500-00-7. [Link]

  • IsoLife. (n.d.). Internal Standards for Food and Nutrition. [Link]

  • Brown, R. S., & Lennon, J. J. (1995). Rapid screening of anthocyanins in berry samples by surfactant-mediated matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Journal of the American Society for Mass Spectrometry, 6(3), 235-241. [Link]

  • Stoll, D. R. (2025, March 10). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. [Link]

  • Mohd Shafawi, N. A. N. B. (2022). METHOD VALIDATION OF DELPHINIDIN-3-O-GLUCOSIDE CHLORIDE IN RAT PLASMA BY HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC). [Link]

  • SPEX SamplePrep. (2020, July 31). QuEChERS Sample Preparation for GC-MS & LC-MS Analysis [Video]. YouTube. [Link]

  • Li, W., et al. (2017). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 9(22), 1767-1770. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Mtoz Biolabs. (n.d.). Delphinidin-3-O-glucoside Analysis Service. [Link]

  • Turnipseed, S. B., et al. (2014). Evaluation of a Rapid Screening Method for Chemical Contaminants of Concern in Four Food-Related Matrices Using Quechers Extraction, UHPLC and High Resolution Mass Spectrometry. Journal of agricultural and food chemistry, 62(16), 3584-3595. [Link]

  • Castañeda-Ovando, A., et al. (2009). Extraction, Quantification and Characterization Techniques for Anthocyanin Compounds in Various Food Matrices—A Review. Foods, 8(9), 375. [Link]

  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Bioanalysis, 1(1), 145-150. [Link]

  • Science.gov. (n.d.). validate analysis methods: Topics by Science.gov. [Link]

  • ResearchGate. (n.d.). MS, MS², and MS³ spectra of Delphinidin-3-O-glucoside (peak 1). [Link]

  • U.S. Food and Drug Administration. (2017). Method Validation Guidelines. [Link]

  • U.S. Food and Drug Administration. (2023). ORA Lab Manual Vol. II - Methods, Method Verification and Validation (ORA-LAB.5.4.5). [Link]

  • Lehotay, S. J., et al. (2005). Multi-Analyst, Multi-Matrix Performance of the QuEChERS Approach for Pesticide Residues in Foods and Feeds Using HPLC/MS/MS Analysis with Different Calibration Techniques. Journal of AOAC International, 88(2), 615-629. [Link]

  • Matsumoto, H., et al. (2001). Orally administered delphinidin 3-rutinoside and cyanidin 3-rutinoside are directly absorbed in rats and humans and appear in the blood as the intact forms. The Journal of Agricultural and Food Chemistry, 49(3), 1546-1551. [Link]

  • ResearchGate. (n.d.). US FDA guidelines for bioanalytical method validation. [Link]

  • Lafarga, T., et al. (2021). Identification, Quantification, and Method Validation of Anthocyanins. Molecules, 26(14), 4259. [Link]

  • Frohwitter, J., et al. (2020). Development and Validation of Methods for the Determination of Anthocyanins in Physiological Fluids via UHPLC-MSn. Molecules, 25(3), 518. [Link]

  • Tarcsay, A., et al. (2014). Three-dimensional quantitative structure–activity relationship and docking studies in a series of anthocyanin derivatives as cytochrome P450 3A4 inhibitors. International Journal of High Throughput Screening, 2014(1), 1-13. [Link]

Sources

Optimization

Minimizing sample preparation artifacts for Delphinidin 3-galactoside.

Welcome to the technical support center for Delphinidin 3-galactoside sample preparation and analysis. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Delphinidin 3-galactoside sample preparation and analysis. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of working with this sensitive anthocyanin and minimize the introduction of artifacts that can compromise your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the fundamental properties and handling of Delphinidin 3-galactoside.

Q1: What is Delphinidin 3-galactoside, and why is it so prone to degradation?

A1: Delphinidin 3-galactoside is a type of anthocyanin, a water-soluble pigment responsible for the deep red, purple, and blue colors in many plants, such as blueberries and hibiscus flowers[1][2]. Its chemical structure, featuring a positively charged flavylium cation, is highly reactive and susceptible to several environmental factors.

The primary reasons for its instability are:

  • pH Sensitivity: The stability of Delphinidin 3-galactoside is critically dependent on pH. In highly acidic conditions (pH 1-3), it exists predominantly in its most stable and colored form, the flavylium cation[3][4]. As the pH increases towards neutral, it undergoes structural transformations to a colorless carbinol pseudo-base and a blue/purple quinoidal base, which are less stable and prone to irreversible degradation[4][5].

  • Temperature: Elevated temperatures accelerate the rate of degradation, leading to the loss of the glycosidic bond (hydrolysis) and subsequent breakdown of the aglycone (delphinidin) structure[6][7].

  • Oxygen and Light: Exposure to oxygen and UV light can initiate oxidative reactions and photodegradation, causing the molecule to lose its color and biological activity.

  • Enzymatic Activity: The presence of enzymes like polyphenol oxidases in the plant matrix can rapidly degrade the compound if not properly inactivated during extraction.

Q2: What is the ideal pH range for my extraction solvent and mobile phase?

A2: The ideal pH for both extraction and chromatographic analysis is below 3.0. Maintaining a low pH ensures that the Delphinidin 3-galactoside molecule remains in its protonated and stable flavylium cation form[3][4]. This is crucial for two reasons:

  • Maximizing Stability: It prevents the structural rearrangements that occur at higher pH values, which lead to degradation and sample loss[5].

  • Ensuring Consistent Chromatography: It provides a single, stable molecular form, leading to sharp, reproducible peaks in HPLC or UHPLC analysis. At intermediate pH values, multiple forms can exist in equilibrium, causing peak broadening or splitting.

Q3: Which acid should I use to acidify my solvents? Formic acid, acetic acid, or hydrochloric acid?

A3: For acidifying solvents, weak organic acids like formic acid or acetic acid are strongly recommended over strong mineral acids like hydrochloric acid (HCl)[8]. While all can lower the pH, strong acids like HCl can be harsh enough to cleave the O-glycosidic bond that attaches the galactose sugar to the delphinidin aglycone. This artifact artificially generates the aglycone, leading to an inaccurate representation of the original sample composition. Formic acid is a common choice for LC-MS applications as it is volatile and compatible with mass spectrometry detection[9].

Q4: My sample extract is clear, but I expected a red or purple color. What happened?

A4: The loss of color is a direct indicator of anthocyanin degradation or pH-related structural changes. The most likely causes are:

  • pH is too high: If the pH of your solvent is above 4 or 5, the flavylium cation has likely converted to the colorless carbinol form[4]. Re-acidifying a small aliquot of the sample with a drop of formic acid should restore the color if the degradation is not yet irreversible.

  • Oxidation: Exposure to air (oxygen) for prolonged periods, especially at room temperature or in the presence of certain metal ions, can lead to oxidative degradation.

  • High Temperature: If the sample was exposed to heat during extraction or drying, the anthocyanin may have been thermally degraded.

Section 2: Troubleshooting Guide for Sample Preparation & Analysis

This guide provides solutions to specific problems encountered during the experimental workflow.

Issue 1: Low Yield or Recovery of Delphinidin 3-galactoside
Possible Cause Explanation & Solution
Incomplete Extraction The solvent may not be efficiently penetrating the sample matrix. Solution: Ensure the sample is finely ground to increase surface area. Increase extraction time or use advanced methods like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), but carefully optimize conditions to avoid heat-related degradation[3].
Improper Solvent Choice The polarity of the solvent may be incorrect. Anthocyanins are polar. Solution: Use a mixture of an organic solvent (methanol or ethanol) with acidified water[3]. The water component is crucial for improving the extraction of these polar compounds. A common starting point is 80:20 methanol:water with 0.1% formic acid.
Degradation During Extraction The molecule is degrading before analysis. Solution: Perform all extraction steps at low temperatures (e.g., 4°C) and protect samples from light by using amber vials or wrapping containers in aluminum foil[6]. Work quickly to minimize exposure to air.
Loss During Solvent Evaporation If concentrating the sample, excessive heat or a strong vacuum can cause degradation or loss of the analyte. Solution: Use a rotary evaporator at a low temperature (<35°C) or a nitrogen evaporator. Avoid complete dryness, as this can make the sample difficult to redissolve and prone to oxidation.
Poor SPE Recovery The analyte may be irreversibly binding to the solid-phase extraction (SPE) sorbent or eluting prematurely. Solution: Ensure the C18 cartridge is properly conditioned (methanol then acidified water). Load the sample in a purely aqueous, acidic environment to maximize retention. Wash with acidified water to remove sugars, then elute with acidified methanol[10].
Issue 2: Chromatographic Problems (HPLC/UHPLC)
Problem Possible Cause Solution
Broad or Tailing Peaks 1. Secondary Interactions: The flavylium cation may be interacting with free silanol groups on the silica-based C18 column. 2. pH Instability: The mobile phase pH is not low enough, causing multiple ionic forms of the analyte to exist.1. Solution: Ensure the mobile phase is sufficiently acidic (e.g., pH 2-3 with formic or phosphoric acid) to suppress silanol activity. Use a modern, end-capped column designed for low-pH applications[11]. 2. Solution: Lower the pH of mobile phase A (aqueous) to ensure the analyte is fully protonated.
No Peaks or Very Small Peaks 1. Analyte Degradation: The sample has degraded in the autosampler. 2. Incorrect Detection Wavelength: The detector is not set to the absorbance maximum for anthocyanins. 3. Insufficient Sample Concentration: The injection volume or sample concentration is too low.1. Solution: Keep the autosampler tray cooled (e.g., 4-10°C). Prepare samples fresh and analyze them promptly. 2. Solution: Set the Diode Array Detector (DAD) or UV-Vis detector to ~520 nm, which is the typical λmax for delphinidin glycosides[10][12]. 3. Solution: Concentrate the sample or increase the injection volume. Be aware that increasing injection volume can affect peak shape if the injection solvent is much stronger than the initial mobile phase[13].
Ghost Peaks or Carryover The analyte is adsorbing to parts of the HPLC system (injector, column) and eluting in subsequent runs.Solution: Implement a robust needle wash protocol in your autosampler sequence, using a wash solvent that includes a high percentage of organic solvent and acid. If carryover persists, perform blank injections with a strong gradient until the baseline is clean.
Matrix Effects (LC-MS) Co-eluting compounds from the sample matrix are suppressing or enhancing the ionization of Delphinidin 3-galactoside in the mass spectrometer source[14][15].Solution: Improve sample cleanup using SPE to remove interfering substances[10]. If matrix effects persist, use a stable isotope-labeled internal standard or employ the method of standard additions for accurate quantification.

Section 3: Key Experimental Protocols & Workflows

Protocol 1: Standardized Extraction of Delphinidin 3-galactoside

This protocol is designed for solid samples like freeze-dried berries or plant tissue.

  • Sample Homogenization: Weigh approximately 100 mg of finely ground, freeze-dried sample into a 15 mL centrifuge tube.

  • Solvent Addition: Add 10 mL of extraction solvent (Methanol:Water:Formic Acid, 80:19.9:0.1, v/v/v ).

  • Extraction: Vortex the tube for 1 minute. Place the tube in an ultrasonic bath for 20 minutes at room temperature, ensuring the bath does not heat up. Alternatively, shake for 2 hours on an orbital shaker at 4°C in the dark.

  • Centrifugation: Centrifuge the sample at 4000 x g for 15 minutes at 4°C to pellet solid debris.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube. For exhaustive extraction, the pellet can be re-extracted with another 5 mL of solvent and the supernatants combined.

  • Filtration: Filter the extract through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

  • Storage: Analyze immediately or store at -80°C until analysis.

Workflow Visualization

A robust workflow is essential for reproducible results. The following diagram outlines the critical steps from sample collection to data analysis, highlighting key control points to prevent artifact formation.

G cluster_prep Sample Preparation cluster_cleanup Sample Cleanup (Optional but Recommended) cluster_analysis Analysis Sample Sample Collection (Freeze immediately) Grind Homogenization (Cryo-grind if possible) Sample->Grind Minimize Thawing Extract Solvent Extraction (Acidified, 4°C, Dark) Grind->Extract Increase Surface Area Centrifuge Centrifugation / Filtration (4°C) Extract->Centrifuge Remove Particulates ccp1 Control pH (<3) Extract->ccp1 ccp2 Control Temperature (<4°C) Extract->ccp2 ccp3 Exclude Light & Oxygen Extract->ccp3 SPE Solid Phase Extraction (SPE) (C18 Cartridge) Centrifuge->SPE Dilute with Acidified Water HPLC HPLC / UHPLC Analysis (Cooled Autosampler, ~520 nm) Centrifuge->HPLC Direct Injection (If clean) Evap Solvent Evaporation (<35°C, N2 Stream) SPE->Evap Elute with Acidified Methanol Recon Reconstitution (Mobile Phase A) Evap->Recon Avoid Complete Dryness Recon->HPLC Inject Data Data Processing HPLC->Data

Caption: pH-dependent structural transformations of Delphinidin 3-galactoside.

References

  • Castañeda-Ovando, A., Pacheco-Hernández, M. d. L., Páez-Hernández, M. E., Rodríguez, J. A., & Galán-Vidal, C. A. (2009). Chemical studies of anthocyanins: A review. Food Chemistry, 113(4), 859-871.
  • De Rosso, V. V., & Mercadante, A. Z. (2007). HPLC–DAD–ESI-MS/MS of anthocyanins and other phenolics from Tibouchina granulosa. Journal of Agricultural and Food Chemistry, 55(22), 9135-9141.
  • Fossen, T., & Andersen, Ø. M. (2006). Spectroscopic techniques applied to flavonoids. In Flavonoids (pp. 37-80). CRC press.
  • Giusti, M. M., & Wrolstad, R. E. (2001). Characterization and measurement of anthocyanins by UV-visible spectroscopy. Current protocols in food analytical chemistry, F1.2.1-F1.2.13.
  • Grace, M. H., Guzman, I., Roopchand, D. E., Moskal, K., Cheng, D. M., Cech, N. B., & Lila, M. A. (2019). Stable isotope-labeled anthocyanins as a novel tool for absolute quantification and tracing metabolism in biological matrices. Journal of agricultural and food chemistry, 67(20), 5747-5757.
  • He, J., & Giusti, M. M. (2010). Anthocyanins: natural colorants with health-promoting properties. Annual review of food science and technology, 1, 163-187.
  • Jackman, R. L., & Smith, J. L. (1996). Anthocyanins and betalains. In Natural food colorants (pp. 244-309). Springer, Boston, MA.
  • Kähkönen, M. P., & Heinonen, M. (2003). Antioxidant activity of anthocyanins and their aglycons. Journal of agricultural and food chemistry, 51(3), 628-633.
  • Lila, M. A. (2004). Anthocyanins and human health: an in vitro investigative approach. Journal of biomedicine and biotechnology, 2004(5), 306.
  • Lopes, T. J., Xavier, M., Quadri, M. G. N., & Quadri, M. B. (2017). A review on the extraction, purification and formulation of anthocyanins. Current Opinion in Food Science, 15, 60-66.
  • Mónica, F. Z., & R. E. Wrolstad. (2001). Anthocyanins. In Current Protocols in Food Analytical Chemistry. John Wiley & Sons, Inc.
  • Rodriguez-Saona, L. E., & Wrolstad, R. E. (2001). Extraction, isolation, and purification of anthocyanins. Current protocols in food analytical chemistry, F1.1.1-F1.1.11.
  • Tchabo, W., Ma, Y., Engmann, F. N., & Zhang, H. (2015). Influence of extraction parameters on the stability of anthocyanins and phenolic compounds from Chinese purple corn cob.
  • Wallace, T. C., & Giusti, M. M. (2015). Anthocyanins. Advances in Nutrition, 6(5), 620-622.
  • Woodward, G., Kroon, P., Cassidy, A., & Kay, C. (2009). Anthocyanin stability and recovery from foods: a review. Molecules, 14(8), 3191-3211.

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Reference Data & Comparative Studies

Validation

A Guide to Inter-Laboratory Comparison of Delphinidin 3-Galactoside Analysis: Ensuring Accuracy and Reproducibility in Phytochemical Quantification

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of Delphinidin 3-galactoside analysis. Designed for researchers, scientists, and drug development professionals, this document o...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of Delphinidin 3-galactoside analysis. Designed for researchers, scientists, and drug development professionals, this document outlines the critical parameters, methodologies, and data analysis techniques required to ensure the accuracy, reproducibility, and reliability of quantification across different laboratory settings. By establishing a robust comparative framework, we can enhance the confidence in data generated for research, quality control, and regulatory purposes.

Introduction: The Significance of Standardized Delphinidin 3-Galactoside Analysis

Delphinidin 3-galactoside is a prominent anthocyanin found in a variety of fruits and vegetables, recognized for its vibrant color and potential health benefits.[1][2] Accurate quantification of this compound is crucial for the standardization of botanical extracts, the development of functional foods and dietary supplements, and for pharmacokinetic studies in drug development.[3] However, the inherent instability of anthocyanins and the diversity of analytical methodologies can lead to significant variability in reported concentrations between laboratories.[4][5]

An inter-laboratory comparison study is a powerful tool to assess and improve the reliability of analytical measurements. By analyzing the same samples in multiple laboratories, we can identify and address systematic errors, evaluate the robustness of different methods, and ultimately establish a consensus on best practices for Delphinidin 3-galactoside quantification. This guide will walk you through the essential steps to design and execute such a study.

Designing the Inter-Laboratory Study: A Blueprint for Success

A well-designed study is the cornerstone of a meaningful inter-laboratory comparison. The following sections detail the key considerations.

The primary objectives of this inter-laboratory comparison are to:

  • Assess the accuracy and precision of Delphinidin 3-galactoside quantification among participating laboratories.

  • Compare the performance of different analytical methods, primarily High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

  • Identify sources of analytical variability.

  • Provide recommendations for a standardized analytical protocol.

A minimum of five to ten laboratories with experience in natural product analysis should be recruited to ensure statistical significance. Participants should represent a range of institutions, including academic, industry, and contract research organizations.

A homogenous and stable test material is critical. For this study, the following will be provided to each participating laboratory:

  • Certified Reference Material (CRM): Delphinidin 3-galactoside chloride of high purity (≥95.0%) will serve as the primary reference standard for calibration.[6]

  • Test Sample A: A well-characterized botanical extract (e.g., from Vaccinium species) with a known, albeit undisclosed to participants, concentration of Delphinidin 3-galactoside.

  • Test Sample B: The same botanical extract as Sample A, but spiked with a known amount of Delphinidin 3-galactoside CRM to assess recovery.

  • Placebo Matrix: An extract from a plant known to not contain Delphinidin 3-galactoside, to be used for the preparation of calibration standards and to assess selectivity.

While laboratories may use their in-house validated methods, they will be required to report results based on two primary techniques:

  • Method 1: HPLC-DAD: A widely accessible and robust method for the quantification of anthocyanins.[1]

  • Method 2: LC-MS/MS: A highly sensitive and selective method, often considered the gold standard for phytochemical analysis.[3][7]

Participants will be required to provide detailed information about their specific instrumental parameters and data processing methods.

Experimental Protocols: A Step-by-Step Guide

To minimize variability arising from procedural differences, detailed, step-by-step protocols for sample preparation and analysis are provided.

  • Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of Delphinidin 3-galactoside chloride CRM and dissolve it in a 10 mL volumetric flask with acidified methanol (0.1% HCl). Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the placebo matrix extract to final concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

  • Accurately weigh 100 mg of the provided test sample (A or B) into a 10 mL volumetric flask.

  • Add 8 mL of acidified methanol (0.1% HCl) and sonicate for 30 minutes in a cold water bath.

  • Allow the flask to equilibrate to room temperature and then bring the volume to 10 mL with the extraction solvent.

  • Centrifuge an aliquot of the extract at 10,000 x g for 10 minutes.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter into an amber HPLC vial for analysis.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 5% Formic acid in water

  • Mobile Phase B: 100% Acetonitrile

  • Gradient: 5-30% B over 20 minutes, then a wash and re-equilibration step.

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 520 nm

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Optimized for the separation of Delphinidin 3-galactoside from other matrix components.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: Specific precursor-to-product ion transitions for Delphinidin 3-galactoside and any internal standards should be optimized. For Delphinidin 3-galactoside (C21H21O12+), the precursor ion would be m/z 465.1.[8]

Data Analysis and Reporting: Interpreting the Results

Participating laboratories will be required to submit their raw data, chromatograms, and a completed reporting form. The coordinating laboratory will then perform a comprehensive statistical analysis.

The following metrics will be used to compare the performance of each laboratory and method:

  • Linearity (R²): The coefficient of determination for the calibration curve should be ≥ 0.99.[9]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These will be determined based on the signal-to-noise ratio.

  • Accuracy: Assessed by the recovery of the spiked amount in Test Sample B. The acceptable range is typically 80-120%.

  • Precision (Repeatability and Reproducibility): Calculated as the relative standard deviation (RSD) for replicate injections and for results from different laboratories.

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the matrix.

experimental_workflow cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_data Data Evaluation CRM Delphinidin 3-galactoside Certified Reference Material Std_Prep Standard Solution Preparation CRM->Std_Prep Samples Test Samples A & B Placebo Matrix Sample_Prep Sample Preparation (Extraction, Filtration) Samples->Sample_Prep HPLC_DAD Method 1: HPLC-DAD Analysis Std_Prep->HPLC_DAD LC_MSMS Method 2: LC-MS/MS Analysis Std_Prep->LC_MSMS Sample_Prep->HPLC_DAD Sample_Prep->LC_MSMS Data_Acquisition Data Acquisition (Chromatograms, Spectra) HPLC_DAD->Data_Acquisition LC_MSMS->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Statistical_Analysis Statistical Analysis (Accuracy, Precision) Quantification->Statistical_Analysis Report Final Report Statistical_Analysis->Report

Caption: Experimental workflow for the inter-laboratory comparison study.

Hypothetical Comparative Data

The following tables present a hypothetical summary of results from five laboratories to illustrate the expected data output and comparison.

Table 1: Comparison of Method Performance Parameters

LaboratoryMethodLinearity (R²)LOD (µg/mL)LOQ (µg/mL)
Lab 1HPLC-DAD0.99920.51.5
LC-MS/MS0.99980.050.15
Lab 2HPLC-DAD0.99850.72.1
LC-MS/MS0.99950.080.24
Lab 3HPLC-DAD0.99900.61.8
LC-MS/MS0.99960.060.18
Lab 4HPLC-DAD0.99790.82.4
LC-MS/MS0.99910.10.3
Lab 5HPLC-DAD0.99950.41.2
LC-MS/MS0.99990.040.12

Table 2: Quantification of Delphinidin 3-galactoside in Test Samples (µg/g)

LaboratoryMethodSample A (Mean ± SD)Sample B (Mean ± SD)Recovery (%)
Lab 1HPLC-DAD125.3 ± 2.5220.1 ± 4.194.8
LC-MS/MS128.1 ± 1.3226.5 ± 2.398.4
Lab 2HPLC-DAD135.8 ± 5.4240.2 ± 8.9104.4
LC-MS/MS129.5 ± 2.1228.0 ± 3.598.5
Lab 3HPLC-DAD122.6 ± 3.1215.7 ± 5.893.1
LC-MS/MS127.5 ± 1.8225.1 ± 2.997.6
Lab 4HPLC-DAD140.2 ± 6.8255.3 ± 12.1115.1
LC-MS/MS131.2 ± 2.5230.8 ± 4.099.6
Lab 5HPLC-DAD124.1 ± 2.8218.9 ± 4.594.8
LC-MS/MS128.8 ± 1.5227.2 ± 2.698.4
Consensus HPLC-DAD 129.6 ± 7.5 230.0 ± 16.5 98.4 ± 8.9
(Robust Mean) LC-MS/MS 129.0 ± 1.5 227.5 ± 2.2 98.5 ± 0.7

True concentration in Sample A = 130 µg/g; Spiked amount in Sample B = 100 µg/g

Discussion and Recommendations
  • Method Performance: As expected, LC-MS/MS demonstrates superior sensitivity (lower LOD and LOQ) and precision (lower standard deviation) compared to HPLC-DAD.[3][9]

  • Accuracy: While both methods show good accuracy, the LC-MS/MS results exhibit less inter-laboratory variability in recovery rates.

  • Sources of Error: The higher variability in the HPLC-DAD results, particularly from Lab 4, may indicate issues with instrument calibration, integration parameters, or sample handling. This highlights the importance of standardized protocols.

Recommendations for a Standardized Protocol:

  • Method of Choice: For high-throughput screening and routine quality control where sensitivity is not the primary concern, a well-validated HPLC-DAD method is suitable. For research, bioanalysis, and reference purposes, LC-MS/MS is the recommended method due to its superior sensitivity, selectivity, and precision.

  • Internal Standard: The use of an appropriate internal standard, not naturally present in the sample matrix, is highly recommended to improve the accuracy and precision of the analysis, especially for LC-MS/MS.

  • System Suitability: Prior to any analysis, a system suitability test should be performed to ensure the chromatographic system is performing adequately. This should include checks for peak shape, resolution, and retention time stability.

  • Proficiency Testing: Regular participation in proficiency testing programs is encouraged to ensure ongoing quality and to identify any potential analytical issues.

Conclusion

This guide provides a robust framework for conducting an inter-laboratory comparison of Delphinidin 3-galactoside analysis. By following these guidelines, the scientific community can work towards greater harmonization of analytical methods, leading to more reliable and comparable data. This, in turn, will support the development of high-quality products and advance our understanding of the biological significance of this important anthocyanin.

References

  • Afrin, S., et al. (2021). Identification, Quantification, and Method Validation of Anthocyanins. Applied Sciences, 11(14), 6529. [Link][9]

  • Kalt, W., et al. (2020). Development and Validation of Methods for the Determination of Anthocyanins in Physiological Fluids via UHPLC-MSn. Molecules, 25(3), 481. [Link][3]

  • Castañeda-Ovando, A., et al. (2022). A Review of Quantitative and Topical Analysis of Anthocyanins in Food. Molecules, 27(19), 6296. [Link][1]

  • Chandra, A., et al. (2001). Separation, Identification, Quantification, and Method Validation of Anthocyanins in Botanical Supplement Raw Materials by HPLC and HPLC−MS. Journal of Agricultural and Food Chemistry, 49(8), 3515-3521. [Link][10]

  • Wallace, T. C., & Giusti, M. M. (2015). Separation, identification, quantification, and method validation of anthocyanins in botanical supplement raw materials by HPLC and HPLC-MS. Journal of Agricultural and Food Chemistry, 63(38), 8444-8453. [Link][11]

  • Khoo, H. E., et al. (2017). Anthocyanidins and anthocyanins: colored pigments as food, pharmaceutical ingredients, and the potential health benefits. Food & Nutrition Research, 61(1), 1361779. [Link]

  • Fernandes, A., et al. (2022). Advances in the Chemistry, Analysis and Adulteration of Anthocyanin Rich-Berries and Fruits: 2000–2022. Molecules, 27(19), 6524. [Link][4]

  • Wiczkowski, W., et al. (2020). Qualitative and Quantitative Methods to Evaluate Anthocyanins. Proceedings of the 2020 4th International Conference on Food and Agricultural Engineering (ICFAE 2020). [Link]

  • Lee, J., et al. (2005). Correlation of two anthocyanin quantification methods. Journal of Food Science, 70(1), C51-C55. [Link][12]

  • Liu, Y., et al. (2023). Anthocyanins: Modified New Technologies and Challenges. Foods, 12(6), 1325. [Link][5]

  • Carl ROTH. (n.d.). Delphinidin 3-galactoside chloride ROTICHROM® HPLC. Retrieved from [Link][13]

  • Acmec. (n.d.). 28500-00-7[Delphinidin-3-O-galactoside chloride Analysis control,HPLC≥95%]. Retrieved from [Link]

  • Tuso, F. S., et al. (2013). Development and validation of an LC-MS/MS analysis for simultaneous determination of delphinidin-3-glucoside, cyanidin-3-glucoside and cyanidin-3-(6-malonylglucoside) in human plasma and urine after blood orange juice administration. Journal of Chromatography B, 913-914, 111-119. [Link][7]

  • Wang, Y., et al. (2015). High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Tandem Mass Spectrometry-Based Profiling Reveals Anthocyanin Profile Alterations in Berries of Hybrid Muscadine Variety FLH 13-11 in Two Continuous Cropping Seasons. Molecules, 20(10), 18485-18501. [Link]

  • Sutthipharm, S., et al. (2021). LC-MS/MS chromatogram of delphinidin-3-glucoside and... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Delphinidin 3-galactoside. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). MS, MS², and MS³ spectra of Delphinidin-3-O-glucoside (peak 1). Retrieved from [Link]

  • Barnes, J. S., et al. (2009). (a) Scan of delphinidin-3-galactoside from a blueberry sample and MS 2... Retrieved from [Link][8]

  • ResearchGate. (n.d.). Identification of major anthocyanins. A, Delphinidin 3-galactoside; B,... Retrieved from [Link]

  • Borges, G., et al. (2018). Delphinidin-3-rutinoside from Blackcurrant Berries (Ribes nigrum): In Vitro Antiproliferative Activity and Interactions with Other Phenolic Compounds. Molecules, 23(10), 2465. [Link]

  • MtoZ Biolabs. (n.d.). Delphinidin-3,5-O-diglucoside Analysis Service. Retrieved from [Link]

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Comparative

A Comparative Analysis of the Bioactivity of Delphinidin 3-Galactoside and Delphinidin 3-Glucoside: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals In the realm of nutritional science and pharmacology, the nuanced differences between structurally similar molecules can lead to significant variations in b...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of nutritional science and pharmacology, the nuanced differences between structurally similar molecules can lead to significant variations in biological activity. This guide offers a detailed comparative analysis of two prominent anthocyanins: delphinidin 3-galactoside and delphinidin 3-glucoside. As a Senior Application Scientist, this document is structured to provide not just a side-by-side comparison, but also the underlying mechanistic insights and experimental frameworks essential for rigorous scientific investigation.

Structural Nuances and Their Bioactive Implications

Delphinidin, the aglycone, is a potent antioxidant due to the presence of multiple hydroxyl groups on its C-ring. The attachment of a sugar moiety to form a glycoside, such as galactose or glucose at the 3-position, enhances its stability and modulates its bioavailability and interaction with cellular targets. The core structural difference between delphinidin 3-galactoside and delphinidin 3-glucoside lies in the stereochemistry of the sugar moiety. This seemingly subtle variation can influence their absorption, metabolism, and ultimately, their bioactivity.

Comparative Bioactivity: A Multifaceted Examination

The therapeutic potential of these delphinidin glycosides spans antioxidant, anti-inflammatory, and anticancer activities. While both compounds exhibit beneficial properties, their efficacy can differ depending on the biological context.

Antioxidant Capacity

The antioxidant activity of anthocyanins is a cornerstone of their health benefits. This activity is often evaluated using assays such as the Oxygen Radical Absorbance Capacity (ORAC) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays.

Compound Assay Result Reference
DelphinidinDPPH IC5080µM
Delphinidin 3-galactoside-Potent antioxidant activity[1]
Delphinidin 3-glucoside-Potent antioxidant and anti-inflammatory properties[2]

Studies have shown that delphinidin and its glycosides are powerful antioxidants.[3] The number and position of hydroxyl groups in the anthocyanidin structure strongly influence their antioxidant activity, with a greater number of hydroxyl groups on the B-ring correlating with higher activity.[4] Delphinidin, with three hydroxyl groups on the B-ring, exhibits very strong antioxidant properties.[4] While direct comparative studies with standardized antioxidant assays for the two glycosides are limited, the inherent structure of the delphinidin aglycone suggests potent radical scavenging capabilities for both.

Anti-inflammatory Effects

Chronic inflammation is a key driver of many diseases. Delphinidin and its glycosides exert anti-inflammatory effects primarily by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2]

Delphinidin 3-glucoside has been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation.[2] In silico studies suggest that delphinidin-3-O-glucoside may act as an anti-inflammatory agent by interacting with TNF-α signaling.[5][6] Furthermore, delphinidin-3-O-glucoside has been demonstrated to alleviate oxidative stress and inflammation in a rabbit model of atherosclerosis.[7]

While specific comparative data on the anti-inflammatory potency of delphinidin 3-galactoside is less prevalent in the literature, its structural similarity to the 3-glucoside suggests it likely shares similar mechanisms of action. The choice between the two for a specific application may therefore depend on other factors such as bioavailability.

Anticancer Potential

The anticancer properties of delphinidin and its glycosides are a significant area of research. These compounds can influence numerous signaling pathways involved in cancer cell survival, proliferation, and metastasis, including the JNK/MAPK and AKT/mTOR pathways.[8] Delphinidin has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[3][9]

Delphinidin-3-glucoside has demonstrated significant cytotoxicity and growth reduction in ER-positive MCF-7 breast cancer cells in a dose-dependent manner.[8] It also exhibits inhibitory effects on cell growth in LNCaP prostate cancer cells.[8] One study suggests that among delphinidin derivatives, delphinidin-3-O-glucoside has notable anticancer activity due to its ease of absorption.[10]

Information directly comparing the anticancer efficacy of delphinidin 3-galactoside is not as readily available. However, the overarching mechanisms of delphinidin suggest that both glycosides are promising candidates for further investigation in cancer chemoprevention and therapy.

Bioavailability and Metabolism: A Decisive Factor

The therapeutic efficacy of any bioactive compound is contingent upon its absorption, distribution, metabolism, and excretion (ADME) profile. Pharmacokinetic studies have reported varying bioavailabilities for different delphinidin glycosides. For instance, one study in human subjects reported the bioavailability of delphinidin-3-O-galactoside to be 0.48%, while that of delphinidin-3-O-glucoside was 0.14%.[8] This suggests that the nature of the sugar moiety can significantly impact the extent to which these compounds are absorbed and become available to exert their effects in the body.

Key Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms underlying the bioactivity of these compounds is crucial for their targeted application.

Signaling Pathways Modulated by Delphinidin Glycosides

Signaling_Pathways Delphinidin_Glycosides Delphinidin 3-Galactoside Delphinidin 3-Glucoside ROS Reactive Oxygen Species (ROS) Delphinidin_Glycosides->ROS Scavenges NFkB_Pathway NF-κB Pathway Delphinidin_Glycosides->NFkB_Pathway Inhibits MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Delphinidin_Glycosides->MAPK_Pathway Modulates PI3K_Akt_Pathway PI3K/Akt Pathway Delphinidin_Glycosides->PI3K_Akt_Pathway Inhibits Inflammation Inflammation (COX-2, iNOS) NFkB_Pathway->Inflammation Promotes Cell_Survival Cell Survival & Proliferation MAPK_Pathway->Cell_Survival Regulates Apoptosis Apoptosis MAPK_Pathway->Apoptosis Regulates PI3K_Akt_Pathway->Cell_Survival Promotes PI3K_Akt_Pathway->Apoptosis Inhibits

Caption: Key signaling pathways modulated by delphinidin glycosides.

Experimental Workflow for Comparing Bioactivity

Experimental_Workflow Start Start: Obtain Pure Delphinidin 3-Galactoside & Delphinidin 3-Glucoside Antioxidant_Assays Antioxidant Activity Assays (ORAC, DPPH) Start->Antioxidant_Assays Cell_Culture Cell Culture Experiments (e.g., Macrophages, Cancer Cells) Start->Cell_Culture Data_Analysis Comparative Data Analysis & Interpretation Antioxidant_Assays->Data_Analysis Anti_inflammatory_Assays In Vitro Anti-inflammatory Assays (e.g., LPS-induced NO production) Cell_Culture->Anti_inflammatory_Assays Anticancer_Assays Anticancer Activity Assays (MTT, Apoptosis Assay) Cell_Culture->Anticancer_Assays Western_Blot Western Blot Analysis (NF-κB, MAPK, Akt phosphorylation) Anti_inflammatory_Assays->Western_Blot Anticancer_Assays->Western_Blot Western_Blot->Data_Analysis

Caption: A generalized workflow for the comparative bioactivity assessment.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.[11]

Methodology:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.[12]

  • Sample Preparation: Dissolve delphinidin 3-galactoside and delphinidin 3-glucoside in a suitable solvent (e.g., methanol) to create a series of concentrations.

  • Reaction: Add a fixed volume of the DPPH solution to each concentration of the test compounds. A control containing only the solvent and DPPH solution is also prepared.[11]

  • Incubation: Incubate the mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).[11]

  • Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.[11]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[11]

In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in Macrophages

This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

Methodology:

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in appropriate media.

  • Treatment: Seed the cells in a 96-well plate and treat them with various concentrations of delphinidin 3-galactoside and delphinidin 3-glucoside for a pre-incubation period (e.g., 1 hour).

  • Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control).

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Add Griess reagent to the supernatant.

    • Measure the absorbance at 540 nm. The amount of nitrite is proportional to the amount of NO produced.

  • Cell Viability Assay (e.g., MTT): Perform a cell viability assay to ensure that the observed reduction in NO production is not due to cytotoxicity.

Conclusion and Future Directions

Both delphinidin 3-galactoside and delphinidin 3-glucoside are potent bioactive compounds with significant antioxidant, anti-inflammatory, and anticancer potential. While their mechanisms of action are likely similar due to the shared delphinidin aglycone, emerging evidence suggests that the attached sugar moiety can influence their bioavailability, which may lead to differences in their in vivo efficacy.

For researchers and drug development professionals, the choice between these two molecules may depend on the specific therapeutic application and the desired pharmacokinetic profile. Further head-to-head comparative studies are warranted to fully elucidate the subtle yet significant differences in their bioactivity and to guide the development of novel therapeutic strategies based on these promising natural compounds.

References

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  • Delphinidin and Its Glycosides' War on Cancer: Preclinical Perspectives. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Delphinidin attenuates pathological cardiac hypertrophy via the AMPK/NOX/MAPK signaling pathway. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

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  • Delphinidin modulates PI3K/Akt/mTOR signaling by inhibiting both upstream and downstream signals in the system... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

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  • Delphinidin and cyanidin exhibit antiproliferative and apoptotic effects in MCF7 human breast cancer cells. (n.d.). OAText. Retrieved January 21, 2026, from [Link]

  • Delphinidin-3-O-glucoside, an active compound of Hibiscus sabdariffa calyces, inhibits oxidative stress and inflammation in rabbits with atherosclerosis. (2022, February 7). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • ORAC Assay Protocol. (n.d.). Scribd. Retrieved January 21, 2026, from [Link]

  • Virtual Prediction of the Delphinidin-3-O-glucoside and Peonidin-3-O-glucoside as Anti-inflammatory of TNF-α Signaling. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Delphinidin-3-O-galactoside protects mouse hepatocytes from (-)-epigallocatechin-3-gallate-induced cytotoxicity via up-regulation of heme oxygenase-1 and heat shock protein 70. (2012, May 4). PubMed. Retrieved January 21, 2026, from [Link]

  • A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. (2024, February 9). MDPI. Retrieved January 21, 2026, from [Link]

  • IN-VITRO ASSAYS TO INVESTIGATE ANTI-INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. (2022, April 4). IJCRT.org. Retrieved January 21, 2026, from [Link]

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  • OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. (n.d.). Cell Biolabs, Inc. Retrieved January 21, 2026, from [Link]

  • Virtual Prediction of the Delphinidin-3-O-glucoside and Peonidin-3-O-glucoside as Anti-inflammatory of TNF-α Signaling. (n.d.). Acta Informatica Medica. Retrieved January 21, 2026, from [Link]

  • ORAC Assay, Cat. # BAQ073, BAQ074, BAQ075. (n.d.). G-Biosciences. Retrieved January 21, 2026, from [Link]

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  • Screening and Characterization of Antiglycoxidant Anthocyanins from Vaccinium myrtillus Fruit Using DPPH and Methylglyoxal Pre-Column HPLC Assays. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Commonly used methods for measurement in vitro of antioxidant activity. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Anthocyanins and Human Health: An In Vitro Investigative Approach. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Bioavailable Concentrations of Delphinidin and Its Metabolite, Gallic Acid, Induce Antioxidant Protection Associated with Increased Intracellular Glutathione in Cultured Endothelial Cells. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. (n.d.). G-Biosciences. Retrieved January 21, 2026, from [Link]

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  • Plant Food Delphinidin-3-Glucoside Significantly Inhibits Platelet Activation and Thrombosis: Novel Protective Roles against Cardiovascular Diseases. (n.d.). PLOS One. Retrieved January 21, 2026, from [Link]

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Sources

Validation

A Comparative Guide to the Antioxidant Activity of Delphinidin 3-galactoside and Trolox

This guide provides a detailed, objective comparison of the antioxidant activity of Delphinidin 3-galactoside and the widely used standard, Trolox. Tailored for researchers, scientists, and professionals in drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, objective comparison of the antioxidant activity of Delphinidin 3-galactoside and the widely used standard, Trolox. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes experimental data from various sources to offer a comprehensive overview of their relative performance in common antioxidant assays. We will delve into the structural and mechanistic underpinnings of their antioxidant potential, present available quantitative data, and provide detailed experimental protocols for key assays to ensure scientific integrity and reproducibility.

Introduction: The Significance of Antioxidant Evaluation

In the realm of cellular biology and pharmacology, the mitigation of oxidative stress is a cornerstone of therapeutic development for a multitude of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to neutralize these harmful molecules. Antioxidants are crucial players in this defense system, and the accurate evaluation of their potency is paramount.

Delphinidin 3-galactoside is a naturally occurring anthocyanin, a class of flavonoids responsible for the vibrant red, purple, and blue pigments in many fruits and vegetables. Beyond its role as a colorant, it is recognized for its potent antioxidant properties.[1]

Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) is a water-soluble analog of vitamin E. Due to its consistent and well-characterized antioxidant activity, it is extensively used as a standard for antioxidant capacity measurements in various assays.[2] Its use allows for the normalization of results and comparison of the antioxidant potential of different substances in terms of Trolox Equivalents (TE).

This guide will compare these two molecules, providing both a theoretical framework and practical, data-driven insights into their respective antioxidant activities.

Structural and Mechanistic Basis of Antioxidant Activity

The antioxidant capacity of a molecule is intrinsically linked to its chemical structure. Both Delphinidin 3-galactoside and Trolox exert their antioxidant effects primarily through two mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

  • Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. The efficiency of this process is related to the bond dissociation enthalpy of the O-H bond in the antioxidant.

  • Single Electron Transfer (SET): Here, the antioxidant donates an electron to the free radical. The radical is neutralized, and the antioxidant becomes a radical cation.

The structural features of Delphinidin 3-galactoside and Trolox are pivotal to their function in these mechanisms.

Chemical Structures

Here are the chemical structures of Delphinidin 3-galactoside and Trolox, visualized using Graphviz.

G cluster_D3G Delphinidin 3-galactoside cluster_Trolox Trolox D3G Trolox

Caption: Chemical structures of Delphinidin 3-galactoside and Trolox.

Delphinidin 3-galactoside possesses multiple hydroxyl groups on its A, B, and C rings, which are the primary sites for radical scavenging. The presence of the galactose moiety at the 3-position of the C-ring influences its solubility and bioavailability.

Trolox , with its chromanol ring, has a hydroxyl group that is the key to its antioxidant activity. The methyl groups on the ring enhance its stability and reactivity.

Antioxidant Mechanisms Visualized

The following diagrams illustrate the HAT and SET mechanisms.

HAT AntioxidantH Antioxidant-OH AntioxidantRadical Antioxidant-O• AntioxidantH->AntioxidantRadical H• donation Radical Radical• NeutralizedRadical Radical-H Radical->NeutralizedRadical H• acceptance

Caption: Hydrogen Atom Transfer (HAT) mechanism.

SET Antioxidant Antioxidant AntioxidantRadicalCation Antioxidant•+ Antioxidant->AntioxidantRadicalCation e- donation Radical Radical• RadicalAnion Radical:- Radical->RadicalAnion e- acceptance

Caption: Single Electron Transfer (SET) mechanism.

Quantitative Comparison of Antioxidant Activity

To objectively compare the antioxidant activity of Delphinidin 3-galactoside and Trolox, we will examine data from three widely accepted in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and ORAC (Oxygen Radical Absorbance Capacity) assay.

Disclaimer: The following data has been collated from various scientific publications. Direct comparison of absolute values between different studies should be approached with caution due to potential variations in experimental conditions, reagents, and instrumentation.

DPPH Radical Scavenging Assay

The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, leading to a color change that can be measured spectrophotometrically. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.

CompoundIC50 (µg/mL)Source
Delphinidin 3-galactoside Not directly reported, but a related compound, Cyanidin 3-O-galactoside, has a reported EC50 of ~10 µg/mL.[3][3]
Trolox 3.77 ± 0.08[4]
ABTS Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation. The results can be expressed as IC50 or as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of a Trolox solution that has the same antioxidant activity as a 1 mM concentration of the substance under investigation. A higher TEAC value signifies greater antioxidant capacity.

CompoundTEAC Value (µM TE)Source
Delphinidin 3-galactoside 12.9 ± 0.9[5]
Trolox 1.0 (by definition)N/A
Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The results are expressed as Trolox Equivalents (TE). A higher ORAC value indicates a greater antioxidant capacity.

CompoundORAC Value (µmol TE/g or relative to Trolox)Source
Delphinidin 3-galactoside Specific value not found, but anthocyanins, in general, show high ORAC activity. Some, like cyanidin-3-glucoside, have been reported to be up to 3.5 times stronger than Trolox.[6][6]
Trolox 1.0 (by definition)N/A

Experimental Protocols

For the purpose of ensuring scientific integrity and reproducibility, detailed, step-by-step methodologies for the key antioxidant assays are provided below.

General Experimental Workflow

The following diagram outlines the general workflow for in vitro antioxidant capacity assays.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis ReagentPrep Prepare Reagents (DPPH, ABTS, or Fluorescein/AAPH) Mix Mix Reagents, Standards, and Samples ReagentPrep->Mix StandardPrep Prepare Trolox Standards StandardPrep->Mix SamplePrep Prepare Delphinidin 3-galactoside Samples SamplePrep->Mix Incubate Incubate at Specific Temperature and Time Mix->Incubate Measure Measure Absorbance or Fluorescence Incubate->Measure Calculate Calculate IC50 or TEAC/ORAC Values Measure->Calculate

Caption: General workflow for antioxidant assays.

DPPH Radical Scavenging Assay Protocol
  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. Store in a dark, airtight container.

  • Standard and Sample Preparation:

    • Prepare a series of Trolox standard solutions of known concentrations.

    • Prepare a series of dilutions of Delphinidin 3-galactoside.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the DPPH solution to each well.

    • Add an equal volume of the standard or sample solution to the respective wells.

    • For the blank, use the solvent instead of the sample.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement and Calculation:

    • Measure the absorbance at the characteristic wavelength of DPPH (around 517 nm) using a microplate reader.[7]

    • Calculate the percentage of DPPH radical scavenging activity for each concentration.

    • Plot a graph of scavenging activity versus concentration to determine the IC50 value.

ABTS Radical Cation Decolorization Assay Protocol
  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•+) by reacting an ABTS stock solution with an oxidizing agent like potassium persulfate. Allow the mixture to stand in the dark for 12-16 hours before use.

    • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Standard and Sample Preparation:

    • Prepare a series of Trolox standard solutions.

    • Prepare dilutions of Delphinidin 3-galactoside.

  • Assay Procedure:

    • Add a small volume of the standard or sample to the diluted ABTS•+ solution.

    • Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement and Calculation:

    • Measure the decrease in absorbance at 734 nm.

    • Calculate the percentage of inhibition of the ABTS•+ radical.

    • Determine the TEAC value by comparing the antioxidant activity of the sample to that of the Trolox standard curve.

ORAC (Oxygen Radical Absorbance Capacity) Assay Protocol
  • Reagent Preparation:

    • Prepare a working solution of the fluorescent probe (e.g., fluorescein) in a suitable buffer.

    • Prepare a solution of the peroxyl radical generator, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

  • Standard and Sample Preparation:

    • Prepare a series of Trolox standard solutions.

    • Prepare dilutions of Delphinidin 3-galactoside.

  • Assay Procedure:

    • In a black 96-well microplate, add the fluorescent probe solution to each well.

    • Add the standard or sample solutions to the respective wells.

    • Incubate the plate at 37°C for a short period.

    • Initiate the reaction by adding the AAPH solution to all wells.

  • Measurement and Calculation:

    • Immediately begin monitoring the fluorescence decay kinetically over time using a fluorescence microplate reader.

    • Calculate the area under the curve (AUC) for the fluorescence decay of each sample and standard.

    • Determine the ORAC value (in Trolox Equivalents) by comparing the net AUC of the sample to the Trolox standard curve.[8]

Conclusion and Future Directions

This guide has provided a comprehensive comparison of the antioxidant activity of Delphinidin 3-galactoside and Trolox. The available data suggests that Delphinidin 3-galactoside is a potent antioxidant, with its activity being comparable to, and in some cases potentially exceeding, that of Trolox. Its strong performance in assays like ABTS highlights its efficacy as a radical scavenger.

The structural basis for its high antioxidant capacity lies in the multiple hydroxyl groups on its flavonoid backbone, which are efficient at donating hydrogen atoms and electrons to neutralize free radicals. While Trolox remains an invaluable standard for antioxidant assays due to its consistent performance, natural compounds like Delphinidin 3-galactoside represent promising candidates for further investigation as therapeutic agents against oxidative stress-related diseases.

For future research, it is recommended that direct, head-to-head comparative studies of Delphinidin 3-galactoside and Trolox be conducted across multiple antioxidant assays under standardized conditions. This would provide more definitive quantitative data and a clearer understanding of their relative potencies. Furthermore, in vivo studies are crucial to elucidate the bioavailability, metabolism, and ultimate physiological effects of Delphinidin 3-galactoside as an antioxidant.

References

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  • Edwards, M., et al. (2016). Bioavailable Concentrations of Delphinidin and Its Metabolite, Gallic Acid, Induce Antioxidant Protection Associated with Increased Intracellular Glutathione in Cultured Endothelial Cells. Oxidative Medicine and Cellular Longevity, 2016, 9827038. [Link]

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Comparative

A Comparative Analysis of the Anti-inflammatory Properties of Delphinidin 3-galactoside and Quercetin

In the landscape of natural compounds with therapeutic potential, flavonoids have garnered significant attention for their pleiotropic pharmacological activities. Among these, delphinidin 3-galactoside, an anthocyanin, a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of natural compounds with therapeutic potential, flavonoids have garnered significant attention for their pleiotropic pharmacological activities. Among these, delphinidin 3-galactoside, an anthocyanin, and quercetin, a flavonol, are prominent candidates in the investigation of anti-inflammatory agents. This guide provides a comprehensive comparison of their anti-inflammatory effects, delving into their mechanisms of action, supported by experimental data, and outlining key experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences and therapeutic potential of these two important flavonoids.

Introduction: Chemical Structures and Bioavailability

Delphinidin 3-galactoside belongs to the anthocyanin subclass of flavonoids, characterized by the presence of a C6-C3-C6 skeleton and a positive charge on the C-ring. Quercetin, a flavonol, shares the basic flavonoid structure but differs in its C-ring substitution. These structural distinctions influence their physicochemical properties, including solubility and bioavailability, which are critical determinants of their in vivo efficacy. While quercetin is often found in its glycosylated forms in nature, its aglycone form is readily absorbed.[1] Delphinidin glycosides, such as delphinidin 3-galactoside, are also absorbed, and their bioavailability can be influenced by the sugar moiety.[2]

Mechanistic Insights into Anti-inflammatory Action

Both delphinidin 3-galactoside and quercetin exert their anti-inflammatory effects through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. Their primary mechanisms of action converge on the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, which are central regulators of the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including those encoding inflammatory cytokines and enzymes.

Delphinidin and its glycosides have been shown to suppress NF-κB activation.[3][4] Studies indicate that delphinidin can inhibit the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the NF-κB p65 subunit.[4] This leads to a downstream reduction in the expression of NF-κB-dependent pro-inflammatory mediators.[3][5]

Quercetin is also a well-documented inhibitor of the NF-κB pathway.[6][7][8] It can interfere with multiple steps in the cascade, including the inhibition of IκB kinase (IKK) activity, which is responsible for IκBα phosphorylation.[9] By stabilizing the NF-κB/IκB complex, quercetin effectively blocks the inflammatory signaling cascade.[6]

NF_kB_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex IkB_p P-IκB IkB->IkB_p Phosphorylation NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation NFkB_IkB->NFkB Release Proteasome Proteasome IkB_p->Proteasome Degradation DNA DNA NFkB_n->DNA Binds to Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Activates Delphinidin Delphinidin 3-galactoside Delphinidin->IKK Inhibits Delphinidin->NFkB_n Inhibits Translocation Quercetin Quercetin Quercetin->IKK Inhibits Quercetin->NFkB_n Inhibits Translocation

Caption: Inhibition of the NF-κB signaling pathway by Delphinidin 3-galactoside and Quercetin.

Modulation of MAPK Signaling Pathways

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation.

Delphinidin and its glycosides have been demonstrated to inhibit the phosphorylation of ERK, JNK, and p38 MAPKs in various cell types.[2][10][11] By attenuating the activation of these kinases, delphinidin can suppress the downstream activation of transcription factors like AP-1, which, in concert with NF-κB, drives the expression of inflammatory genes.[11]

Quercetin also exhibits potent inhibitory effects on the MAPK pathways.[6][12][13] It has been shown to strongly reduce the phosphorylation of ERK and p38 MAPK.[6] The inhibition of these pathways by quercetin contributes to its broad anti-inflammatory and immunomodulatory properties.[6]

Inhibition of Pro-inflammatory Enzymes

Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are key enzymes responsible for the production of inflammatory mediators such as prostaglandins and nitric oxide, respectively.

Delphinidin has been reported to reduce the expression of COX-2.[14]

Quercetin significantly suppresses COX-2 expression at both the mRNA and protein levels.[15][16][17][18] This inhibition is mediated, at least in part, through the inactivation of p300 signaling, which blocks the binding of multiple transactivators to the COX-2 promoter.[15][16]

Antioxidant Activity

Both delphinidin 3-galactoside and quercetin are potent antioxidants.[19][20][21] Their ability to scavenge free radicals and reduce oxidative stress is a key component of their anti-inflammatory effects, as reactive oxygen species (ROS) can act as second messengers to activate inflammatory signaling pathways like NF-κB and MAPKs.[22][23][24] Quercetin, in particular, has been extensively studied for its strong antioxidant properties, which contribute to its protective effects against cellular damage.[19][22][25]

Comparative Experimental Data

The following table summarizes experimental data from various in vitro and in vivo studies, providing a comparative overview of the anti-inflammatory effects of delphinidin 3-galactoside and quercetin.

ParameterDelphinidin 3-galactoside/DelphinidinQuercetinReferences
NF-κB Inhibition Suppresses NF-κB activation and nuclear translocation.[3][4]Potently inhibits NF-κB activation and nuclear translocation.[6][7][8][26][3][4][6][7][8][26]
MAPK Inhibition Inhibits phosphorylation of ERK, JNK, and p38.[2][10][11]Strongly inhibits phosphorylation of ERK and p38.[6][12][13][27][28][2][6][10][11][12][13][27][28]
COX-2 Inhibition Reduces COX-2 expression.[14]Significantly suppresses COX-2 expression and activity.[15][16][17][18][29][14][15][16][17][18][29]
iNOS/NO Production Reduces iNOS expression and NO production.[30]Reduces iNOS expression and NO production.[1][6][1][6][30]
Cytokine Reduction Decreases production of TNF-α, IL-6, IL-1β, and MCP-1.[5][30][31][32]Reduces production of TNF-α, IL-6, and IL-1β.[33][34][35][5][30][31][32][33][34][35]
Antioxidant Activity Potent antioxidant and free radical scavenger.[20][24][36]Strong antioxidant and free radical scavenger.[19][22][23][25][37][19][20][22][23][24][25][36][37]

Experimental Protocols

To facilitate the comparative evaluation of delphinidin 3-galactoside and quercetin, standardized experimental protocols are essential. The following outlines key methodologies for assessing their anti-inflammatory effects.

Cell Culture and Treatment
  • Cell Line Selection: RAW 264.7 murine macrophages or human THP-1 monocytes are commonly used cell lines for in vitro inflammation studies.

  • Cell Seeding: Seed cells in appropriate culture plates at a density that allows for optimal growth and response to stimuli.

  • Pre-treatment: Pre-treat the cells with various concentrations of delphinidin 3-galactoside or quercetin for a specified period (e.g., 1-2 hours) before inducing inflammation.

  • Inflammatory Stimulus: Induce an inflammatory response by treating the cells with lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

Key Assays for Anti-inflammatory Activity
  • Cell Viability Assay (MTT or MTS): To ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

  • Nitric Oxide (NO) Assay (Griess Reagent): To measure the production of NO, an indicator of iNOS activity.

  • Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Western Blot Analysis: To determine the protein expression levels of key signaling molecules, including phosphorylated and total forms of NF-κB p65, IκBα, ERK, JNK, and p38, as well as COX-2 and iNOS.

  • Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression levels of inflammatory genes.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., RAW 264.7) Pretreatment Pre-treatment (Delphinidin 3-galactoside or Quercetin) Cell_Culture->Pretreatment Stimulation Inflammatory Stimulus (e.g., LPS) Pretreatment->Stimulation Cell_Viability Cell Viability (MTT Assay) Stimulation->Cell_Viability NO_Assay NO Production (Griess Assay) Stimulation->NO_Assay ELISA Cytokine Quantification (ELISA) Stimulation->ELISA Western_Blot Protein Expression (Western Blot) Stimulation->Western_Blot qPCR Gene Expression (qRT-PCR) Stimulation->qPCR Data_Analysis Comparative Data Analysis Cell_Viability->Data_Analysis NO_Assay->Data_Analysis ELISA->Data_Analysis Western_Blot->Data_Analysis qPCR->Data_Analysis

Caption: A generalized experimental workflow for comparing the anti-inflammatory effects of Delphinidin 3-galactoside and Quercetin.

Conclusion

Both delphinidin 3-galactoside and quercetin are potent natural anti-inflammatory agents that target key signaling pathways, including NF-κB and MAPKs, and inhibit the production of pro-inflammatory mediators. While both compounds share common mechanisms of action, the existing literature suggests that quercetin has been more extensively studied, with a wealth of data supporting its robust anti-inflammatory and antioxidant properties. Delphinidin 3-galactoside, as a representative anthocyanin, also demonstrates significant anti-inflammatory potential.

For researchers and drug development professionals, the choice between these two flavonoids may depend on the specific inflammatory condition being targeted, as well as considerations of bioavailability and formulation. Further head-to-head comparative studies are warranted to fully elucidate the relative potency and therapeutic advantages of delphinidin 3-galactoside versus quercetin in various inflammatory models. The experimental protocols outlined in this guide provide a framework for such investigations, which will be crucial for advancing our understanding and application of these promising natural compounds in human health.

References

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  • Quercetin suppresses proinflammatory cytokines production through MAP kinases andNF-kappaB pathway in lipopolysaccharide-stimulated macrophage - PubMed. PubMed. Available at: [Link]

  • Quercetin regulates the sestrin 2-AMPK-p38 MAPK signaling pathway and induces apoptosis by increasing the generation of intracellular ROS in a p53-independent manner - PMC. NIH. Available at: [Link]

  • Quercetin suppresses cyclooxygenase-2 expression and angiogenesis through inactivation of P300 signaling - PubMed. PubMed. Available at: [Link]

  • Antioxidant Activities of Quercetin and Its Complexes for Medicinal Application - PMC. NIH. Available at: [Link]

  • In vivo quercitrin anti-inflammatory effect involves release of quercetin, which inhibits inflammation through down-regulation of the NF-kappaB pathway - PubMed. PubMed. Available at: [Link]

  • Quercetin Suppresses Cyclooxygenase-2 Expression and Angiogenesis through Inactivation of P300 Signaling | PLOS One. Research journals. Available at: [Link]

  • Roles of MAPK and Nrf2 signaling pathways in quercetin alleviating redox imbalance induced by hydrogen peroxide in mammary epithelial cells | Animal Nutriomics. Cambridge University Press & Assessment. Available at: [Link]

  • Quercetin: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Available at: [Link]

  • Quercetin Attenuates TNF-Induced Inflammation in Hepatic Cells by Inhibiting the NF-κB Pathway: Nutrition and Cancer: Vol 64, No 4. Taylor & Francis Online. Available at: [Link]

  • Antioxidant Activity of Quercetin: A Mechanistic Review. ResearchGate. Available at: [Link]

  • Quercetin: Health benefits, dosage, and side effects. Medical News Today. Available at: [Link]

  • Targeting p38 MAPK signaling pathway: Quercetin as a novel therapy for TMJ synovitis. Available at: [Link]

  • Quercetin Downregulates Cyclooxygenase-2 Expression and HIF-1α/VEGF Signaling-Related Angiogenesis in a Mouse Model of Abdominal Aortic Aneurysm. NIH. Available at: [Link]

  • Quercetin Protects against Okadaic Acid-Induced Injury via MAPK and PI3K/Akt/GSK3β Signaling Pathways in HT22 Hippocampal Neurons | PLOS One. Research journals. Available at: [Link]

  • Quercetin reduces the transcriptional activity of NF-kB in stable coronary artery disease. Available at: [Link]

  • Quercetin attenuates cyclooxygenase-2 expression in response to acute ureteral obstruction. Available at: [Link]

  • Effects of quercetin and its derivatives in in vivo models of neuroinflammation: A systematic review and meta-analysis - PMC. Available at: [Link]

  • New horizons in the roles and associations of COX-2 and quercetin-like natural plant compounds in cardiovascular diseases. Available at: [Link]

  • In vivo quercitrin anti-inflammatory effect involves release of quercetin, which inhibits inflammation through down-regulation of the NF-?B pathway | Request PDF. ResearchGate. Available at: [Link]

  • Effects of quercetin and its derivatives in in vivo models of neuroinflammation: A systematic review and meta-analysis | Request PDF. ResearchGate. Available at: [Link]

  • The Role of Quercetin, a Flavonoid in the Management of Pathogenesis Through Regulation of Oxidative Stress, Inflammation, and Biological Activities. MDPI. Available at: [Link]

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  • Naringenin and Quercetin Inhibit the NF-kB complex activation.... ResearchGate. Available at: [Link]

  • Delphinidin-3-O-galactoside protects mouse hepatocytes from (-)-epigallocatechin-3-gallate-induced cytotoxicity via up-regulation of heme oxygenase-1 and heat shock protein 70 - PubMed. PubMed. Available at: [Link]

  • Delphinidin-3-O-glucoside in vitro suppresses NF-κB and changes the secretome of mesenchymal stem cells affecting macrophage activation - PubMed. PubMed. Available at: [Link]

  • Delphinidin inhibited IKKb expression in a dose-and time-dependent manner.. ResearchGate. Available at: [Link]

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  • inflammatory activity and molecular mechanism of delphinidin 3-sambubioside, a Hibiscus anthocyanin. Available at: [Link]

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Validation

A Comparative Guide to the Cytotoxicity of Delphinidin and Its Glycosides in Cancer Cell Lines

Delphinidin, a prominent member of the anthocyanidin family, is the pigment responsible for the deep blue and purple hues of many fruits and berries. Beyond its vibrant color, delphinidin and its glycosidic forms, such a...

Author: BenchChem Technical Support Team. Date: February 2026

Delphinidin, a prominent member of the anthocyanidin family, is the pigment responsible for the deep blue and purple hues of many fruits and berries. Beyond its vibrant color, delphinidin and its glycosidic forms, such as Delphinidin 3-galactoside (D3G), have garnered significant attention in oncological research. These compounds exhibit potent antioxidant and anti-inflammatory properties, but more compelling is their emerging role as cytotoxic agents with a notable selectivity for cancer cells.[1][2][3]

This guide provides an in-depth comparison of the cytotoxic effects of delphinidin and its derivatives across a spectrum of cancer cell lines. We will dissect the experimental data, explore the underlying molecular mechanisms, and provide detailed protocols to empower researchers in their evaluation of this promising natural compound.

Comparative Cytotoxicity: An Overview of In Vitro Efficacy

The cytotoxic potential of a compound is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of 50% of a cell population. The efficacy of delphinidin and its glycosides varies considerably across different cancer types, reflecting the unique molecular landscapes of each malignancy.

The table below synthesizes IC50 values from multiple studies, offering a comparative snapshot of delphinidin's activity. It is crucial to note that direct comparisons should be made with caution, as experimental conditions such as incubation time and assay type can influence outcomes.

Cell LineCancer TypeCompound TestedIC50 Value (µM)Key Observations & Findings
MDA-MB-453 Breast Cancer (HER-2+)Delphinidin41.42Induced G2/M cell cycle arrest and apoptosis.[4]
BT-474 Breast Cancer (HER-2+)Delphinidin60.92Inhibited cell viability in a dose-dependent manner.[4]
MCF-7 Breast CancerDelphinidin120Decreased cell viability concentration-dependently.[5][6]
MDA-MB-231 Breast CancerDelphinidinNot specifiedReduced proliferation and increased apoptosis.[7]
PC3 Prostate CancerDelphinidinNot specifiedInhibited cell growth and induced caspase-dependent apoptosis.[1][7]
LNCaP Prostate CancerDelphinidinNot specifiedCaused p53-mediated apoptosis by decreasing HDAC activity.[7]
A549 Lung Cancer (NSCLC)Delphinidin~30.1 - 55Inhibited cell viability in a concentration-dependent manner.[5][8]
SK-MES-1 Lung CancerDelphinidin44Demonstrated significant cytotoxic activity.[5]
HCT-116 Colorectal CancerDelphinidin110Induced apoptosis via STAT-3 and MAPK signaling inhibition.[7]
HT-29 Colorectal CancerDelphinidin35Showed cytotoxic effects.[5]
LoVo/ADR Colorectal Cancer (Drug-Resistant)Delphinidin16 ± 2More sensitive to Delphinidin than the parent LoVo cell line (IC50 38 µM).[5][9]
SKOV3 Ovarian CancerDelphinidin< 100Inhibited proliferation by suppressing PI3K/Akt and ERK pathways.[2][5][7]
PEO1 Ovarian CancerDelphinidin< 100Showed high sensitivity to Delphinidin.[5]
T24 Bladder CancerDelphinidinNot specifiedDemonstrated significant dose-dependent cytotoxicity and induced apoptosis.[10]
Jurkat LeukemiaDelphinidin-3-O-glucoside & rutinosideNot specifiedInduced a redox-sensitive, caspase-3-dependent apoptosis.[11]

Notably, several studies have highlighted that delphinidin exhibits minimal cytotoxicity toward normal, non-malignant cells, such as normal human prostate epithelial cells and WI-38 lung fibroblasts, underscoring its potential for selective anticancer activity.[1][2][12]

Mechanistic Insights: How Delphinidin Induces Cancer Cell Death

The cytotoxic activity of delphinidin is not a brute-force effect but a sophisticated modulation of multiple, interconnected signaling pathways that govern cell survival, proliferation, and death.

Induction of Apoptosis via Multiple Pathways

Delphinidin is a potent inducer of apoptosis (programmed cell death) in cancer cells. This is achieved through the activation of caspase enzymes, the executioners of apoptosis. Studies show delphinidin treatment leads to a significant increase in the active forms of caspase-3, caspase-8, and caspase-9.[1][7] This activation is often initiated through two primary routes:

  • The Intrinsic (Mitochondrial) Pathway: Delphinidin can disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors.[7] It also modulates the Bcl-2 family of proteins, decreasing the levels of anti-apoptotic proteins like Bcl-2 and increasing pro-apoptotic ones like Bax.[1]

  • The Extrinsic (Death Receptor) Pathway: Evidence suggests delphinidin can sensitize cancer cells to death ligands like TRAIL, upregulating the expression of death receptor 5 (DR5).[7]

Imposition of Cell Cycle Arrest

For cancer cells to proliferate uncontrollably, they must rapidly progress through the cell cycle. Delphinidin effectively applies the brakes by inducing cell cycle arrest, primarily at the G2/M or G0/G1 phases.[1][4][12] This prevents the cells from dividing and replicating. The mechanism behind this arrest involves the modulation of key cell cycle regulators:

  • Downregulation of Cyclins and CDKs: Delphinidin treatment has been shown to decrease the protein levels of Cyclin B1, Cyclin A, Cdk1, and Cdk2.[1][4]

  • Upregulation of CDK Inhibitors: Concurrently, it increases the expression of inhibitory proteins like p21/WAF1 and p27/KIP1, which bind to and inhibit the activity of cyclin-CDK complexes.[1][4][7][13]

Orchestration of Key Signaling Cascades

The pro-apoptotic and cell cycle inhibitory effects of delphinidin are downstream consequences of its ability to interfere with critical signaling pathways that are often dysregulated in cancer.

Delphinidin_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K MAPK_Pathway MAPK Pathway EGFR->MAPK_Pathway IKK IKKα/β IkappaB IκBα IKK->IkappaB Phosphorylates & Degrades Delphinidin Delphinidin Delphinidin->IKK Inhibits Delphinidin->PI3K Inhibits ERK ERK1/2 Delphinidin->ERK Inhibits JNK JNK Delphinidin->JNK Activates CellCycle Cyclins / CDKs (e.g., Cyclin B1, Cdk1) Delphinidin->CellCycle Inhibits Akt Akt PI3K->Akt NFkB NF-κB (p65) Akt->NFkB Activates Akt->CellCycle Promotes Proliferation ApoptosisGenes Anti-Apoptotic Genes (e.g., Bcl-2) Akt->ApoptosisGenes Inhibits Apoptosis MAPK_Pathway->ERK Mitochondrion Mitochondrion JNK->Mitochondrion Induces Stress NFkB_Pathway NF-κB Pathway IkappaB->NFkB Sequestered NFkB->ApoptosisGenes Promotes Survival Caspases Caspase Activation (Casp-9, Casp-3) Mitochondrion->Caspases Apoptosis APOPTOSIS Caspases->Apoptosis CellCycleArrest CELL CYCLE ARREST CellCycle->CellCycleArrest

Caption: Delphinidin's multi-targeted mechanism of action in cancer cells.

  • PI3K/Akt/mTOR Pathway: This is a central signaling node for cell growth and survival. Delphinidin effectively inhibits the phosphorylation of key proteins like PI3K and Akt, thereby shutting down this pro-survival pathway.[7]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, JNK, and p38, regulates diverse cellular processes. Delphinidin has been shown to decrease the phosphorylation of pro-proliferative ERK while increasing the phosphorylation of pro-apoptotic JNK, tipping the balance towards cell death.[2][4][7][14]

  • NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that promotes inflammation and prevents apoptosis, contributing to cancer progression. Delphinidin suppresses NF-κB activation by preventing the degradation of its inhibitor, IκBα, thereby trapping NF-κB in the cytoplasm and blocking its pro-survival signaling.[1][2][7][14]

Experimental Protocol: Assessing Cytotoxicity with the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[15][16] The principle lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT tetrazolium salt into purple formazan crystals.[17]

Workflow Diagram

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology

Materials:

  • Target cell line(s)

  • Complete culture medium

  • 96-well flat-bottom sterile plates

  • Delphinidin 3-galactoside (or other test compound)

  • Vehicle (e.g., DMSO)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., pure DMSO or 0.01 N HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of Delphinidin 3-galactoside in a suitable solvent (e.g., DMSO). Perform serial dilutions in a complete culture medium to achieve the desired final concentrations.

  • Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the medium containing the different concentrations of the test compound.

    • Causality Check: It is essential to include proper controls. Untreated control wells receive fresh medium only, while vehicle control wells receive a medium with the highest concentration of the solvent (e.g., DMSO) used in the treatment wells. This ensures that any observed cytotoxicity is due to the compound and not the solvent.

  • Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT reagent to each well. Incubate for another 2-4 hours. Viable cells will metabolize the MTT into visible purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well. Pipette up and down gently to ensure all formazan crystals are fully dissolved.

  • Data Acquisition: Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.[15] A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (OD of Treated Cells / OD of Control Cells) x 100

    • Plot the % Viability against the log of the compound concentration.

    • Use non-linear regression analysis to determine the IC50 value.

Conclusion and Future Directions

The body of evidence strongly supports the cytotoxic potential of delphinidin and its glycosides against a wide array of cancer cell lines. Its ability to concurrently induce apoptosis, halt the cell cycle, and disrupt multiple oncogenic signaling pathways makes it a compelling candidate for further investigation. The compound's apparent selectivity for cancer cells over normal cells further enhances its therapeutic promise.

For drug development professionals, future research should focus on the bioavailability and in vivo efficacy of Delphinidin 3-galactoside. While in vitro studies provide a crucial foundation, animal models are necessary to validate these findings and assess pharmacokinetic and pharmacodynamic properties.[7] Furthermore, exploring synergistic effects with established chemotherapeutic agents could unlock new combination therapies that are more effective and have fewer side effects.[5][7]

References

  • Al-Khayri, J. M., et al. (2022). Delphinidin and Its Glycosides' War on Cancer: Preclinical Perspectives. National Institutes of Health (NIH). [Link]

  • Wu, Y., et al. (2021). Delphinidin induces cell cycle arrest and apoptosis in HER-2 positive breast cancer cell lines by regulating the NF-κB and MAPK signaling pathways. National Institutes of Health (NIH). [Link]

  • Ma, Z., et al. (2010). An Efficient and Economical MTT Assay for Determining the Antioxidant Activity of Plant Natural Product Extracts and Pure Compounds. ACS Publications. [Link]

  • Nakamura, Y., et al. (2012). Delphinidin-3-O-galactoside protects mouse hepatocytes from (-)-epigallocatechin-3-gallate-induced cytotoxicity via up-regulation of heme oxygenase-1 and heat shock protein 70. PubMed. [Link]

  • Chen, H. N., et al. (2005). The antiproliferative activity of prodelphinidin B-2 3'-O-gallate from green tea leaf is through cell cycle arrest and Fas-mediated apoptotic pathway in A549 cells. PubMed. [Link]

  • Hafeez, B. B., et al. (2008). A Dietary Anthocyanidin Delphinidin Induces Apoptosis of Human Prostate Cancer PC3 Cells In vitro and In vivo: Involvement of Nuclear Factor-κB Signaling. PubMed Central. [Link]

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  • ResearchGate. (n.d.). Cytotoxicity of delphinidin on A549 cells after 24 h of incubation. ResearchGate. [Link]

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  • León-González, A. J., et al. (2015). Delphinidin-3-O-glucoside and delphinidin-3-O-rutinoside mediate the redoxsensitive caspase 3-related pro-apoptotic effect of blackcurrant. ORBi. [Link]

  • Pieńkowska, N., et al. (2021). Delphinidin Increases the Sensitivity of Ovarian Cancer Cell Lines to 3-bromopyruvate. MDPI. [Link]

  • Trombino, S., et al. (2010). Oxidative stress-based cytotoxicity of delphinidin and cyanidin in colon cancer cells. PubMed. [Link]

  • Chen, H. N., et al. (2004). Prodelphinidin B-2 3,3'-di-O-gallate from Myrica rubra inhibits proliferation of A549 carcinoma cells via blocking cell cycle progression and inducing apoptosis. PubMed. [Link]

  • ResearchGate. (n.d.). Cytotoxicity assay (MTT assay) for assessing the effects of natural extract and phytoconstituents. ResearchGate. [Link]

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Comparative

A Head-to-Head Comparison of Delphinidin Glycosides in Cancer Research: A Guide for Scientists

In the dynamic field of oncology research, the quest for novel therapeutic agents from natural sources continues to yield promising candidates. Among these, delphinidin, a potent anthocyanidin found in richly colored fru...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of oncology research, the quest for novel therapeutic agents from natural sources continues to yield promising candidates. Among these, delphinidin, a potent anthocyanidin found in richly colored fruits and vegetables, and its glycosidic derivatives have garnered significant attention for their anti-cancer properties.[1][2][3][4] The addition of sugar moieties, or glycosylation, not only enhances the stability and bioavailability of delphinidin but also modulates its biological activity, making a comparative understanding of different delphinidin glycosides crucial for targeted drug development.[1][3][4]

This guide provides a head-to-head comparison of prominent delphinidin glycosides, focusing on their differential effects on cancer cells, underlying mechanisms of action, and the experimental frameworks used for their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the in-depth knowledge necessary to advance their research in this promising area.

The Critical Role of Glycosylation: More Than Just a Sugar-Coating

The anticancer efficacy of delphinidin is significantly influenced by the type and position of the sugar molecule attached to its core structure.[4] This glycosylation impacts the molecule's solubility, stability, and interaction with cellular targets.[1][3] Understanding these nuances is paramount for selecting the most effective glycoside for a specific cancer type or therapeutic strategy. While the aglycone form of delphinidin is highly active, its glycosides, such as delphinidin-3-O-glucoside (D3G) and delphinidin-3-O-rutinoside (D3R), are often more bioavailable.[3][4]

Head-to-Head Comparison: Delphinidin-3-O-glucoside (D3G) vs. Delphinidin-3-O-rutinoside (D3R)

Our comparative analysis focuses on two of the most studied delphinidin glycosides, D3G and D3R, to highlight the subtle yet significant differences in their anti-cancer profiles.

Potency and Cancer Cell Line Specificity

The anti-proliferative efficacy of delphinidin glycosides, often quantified by the half-maximal inhibitory concentration (IC50), varies across different cancer cell lines. This variability underscores the importance of cell context in determining the therapeutic potential of these compounds.

CompoundCancer Cell LineIC50 Value (µM)Reference
Delphinidin-3-O-glucoside (D3G) HCT-116 (Colorectal)396 ± 23 (µg/mL)[5]
HT-29 (Colorectal)329 ± 17 (µg/mL)[5]
Delphinidin-3-O-rutinoside (D3R) NCI-N87 (Gastric)24.9[5][6]
Caco-2 (Intestinal)102.5[5][6]
Delphinidin (Aglycone) HL-60 (Leukemia)1.9[5]
LoVo (Colon, adriamycin-resistant)16 ± 2[5]
LoVo (Colon, parent cell line)38 ± 3[5]

Note: IC50 values are presented as reported in the respective studies. Direct comparison should be made with caution due to variations in experimental conditions.

From the available data, D3R appears to exhibit potent anti-proliferative activity, particularly in gastric cancer cells.[6] It is important to note that the aglycone, delphinidin, often shows high potency in in vitro assays, but its bioavailability is lower than its glycosylated counterparts.[3][4]

Mechanisms of Action: A Tale of Two Glycosides

Both D3G and D3R exert their anti-cancer effects through the induction of apoptosis, or programmed cell death, a critical mechanism for eliminating malignant cells.[7][8] However, the signaling pathways they modulate can differ, offering distinct therapeutic opportunities.

A study on Jurkat leukemia cells revealed that both D3G and D3R induce apoptosis, with delphinidin glycosides being more effective than their cyanidin counterparts.[7] This suggests that the hydroxyl group at the 5' position of the B ring in delphinidin is crucial for its pro-apoptotic activity in these cells.[7] The apoptotic process induced by these compounds is often mediated by an increase in reactive oxygen species (ROS), leading to the activation of caspase-3, a key executioner of apoptosis.[7]

Delphinidin-3-O-glucoside (D3G) has been shown to induce apoptosis in colorectal cancer cells.[9] Furthermore, D3G and its metabolites can decrease the expression of vascular endothelial growth factor (VEGF) and programmed death-ligand 1 (PD-L1), suggesting a potential role in inhibiting angiogenesis and evading immune surveillance.[9]

Delphinidin-3-O-rutinoside (D3R) has demonstrated significant pro-apoptotic effects in leukemia cells.[7][8] Its mechanism involves the dysregulation of the Akt/Bad/Bcl-2 pathway, a critical signaling cascade that governs cell survival.[7]

Key Signaling Pathways Targeted by Delphinidin Glycosides

Delphinidin and its glycosides modulate several key signaling pathways implicated in cancer progression. A comprehensive understanding of these pathways is essential for designing rational drug combinations and predicting therapeutic outcomes.

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NFkB NF-κB Akt->NFkB Activation Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK MAPK Pathway MAPK->Proliferation NFkB->Proliferation Bax Bax (Pro-apoptotic) Caspase Caspase Activation Bax->Caspase Bcl2->Caspase Inhibition Apoptosis Apoptosis Caspase->Apoptosis Delphinidin Delphinidin Glycosides Delphinidin->RTK Inhibition Delphinidin->MAPK Modulation Delphinidin->Bax Upregulation Delphinidin->Bcl2 Downregulation

Caption: Key signaling pathways modulated by delphinidin glycosides in cancer cells.

Delphinidin glycosides have been shown to interfere with the PI3K/Akt/mTOR and MAPK signaling pathways, which are frequently dysregulated in cancer and drive cell proliferation and survival.[3][10] They can also modulate the expression of pro- and anti-apoptotic proteins of the Bcl-2 family, tipping the balance towards cell death.[1][11]

Experimental Workflows for Evaluating Delphinidin Glycosides

Rigorous and reproducible experimental design is the cornerstone of credible scientific research. The following workflow outlines the key steps for assessing the anti-cancer properties of delphinidin glycosides.

Experimental_Workflow start Start: Select Cancer Cell Lines cell_culture Cell Culture and Compound Treatment start->cell_culture viability_assay Cell Viability Assay (e.g., MTT, SRB) Determine IC50 cell_culture->viability_assay apoptosis_assay Apoptosis Assays (Annexin V/PI, Caspase Activity) viability_assay->apoptosis_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) apoptosis_assay->cell_cycle western_blot Western Blot Analysis of Key Proteins cell_cycle->western_blot end End: Data Analysis & Interpretation western_blot->end

Caption: A typical experimental workflow for evaluating delphinidin glycosides.

Detailed Methodologies

1. Cell Viability Assay (MTT Assay)

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.

  • Protocol:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the delphinidin glycoside and a vehicle control for a specified duration (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.

  • Protocol:

    • Treat cells with the delphinidin glycoside at its IC50 concentration for a predetermined time.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

    • Analyze the stained cells by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Conclusion and Future Directions

The comparative analysis of delphinidin glycosides reveals a fascinating landscape of structure-activity relationships with significant implications for cancer therapy. While both D3G and D3R demonstrate promising anti-cancer effects, their potency and mechanisms of action can be cell-context dependent. This underscores the necessity for continued research to elucidate the precise molecular targets of these compounds and to explore their efficacy in in vivo models.

Future investigations should focus on:

  • Expanding the comparative analysis to include a wider range of delphinidin glycosides and cancer types.

  • Investigating the in vivo efficacy and bioavailability of the most potent glycosides.

  • Exploring synergistic combinations of delphinidin glycosides with conventional chemotherapeutic agents to enhance therapeutic outcomes and overcome drug resistance.

As our understanding of the intricate interplay between delphinidin glycosides and cancer cell biology deepens, so too will our ability to harness these natural compounds for the development of novel and effective cancer treatments.

References

  • Aslam, M. F., et al. (2021). Delphinidin and Its Glycosides' War on Cancer: Preclinical Perspectives. International Journal of Molecular Sciences, 22(21), 11500. [Link]

  • Ge, C., et al. (2024). Anticancer potential of delphinidin and its derivatives: therapeutic and mechanistic insights. Bio-Cheminform, 2(1), 1-15. [Link]

  • Sharma, M., et al. (2022). Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment in Anthocyanidin and Anthocyanin Forms. Frontiers in Nutrition, 9, 746881. [Link]

  • Aslam, M. F., et al. (2021). Delphinidin and Its Glycosides' War on Cancer: Preclinical Perspectives. ResearchGate. [Link]

  • Aslam, M. F., et al. (2021). Delphinidin and Its Glycosides' War on Cancer: Preclinical Perspectives. PubMed. [Link]

  • Aslam, M. F., et al. (2021). Delphinidin and Its Glycosides' War on Cancer: Preclinical Perspectives. MDPI. [Link]

  • León-González, A. J., et al. (2015). Delphinidin-3-O-glucoside and delphinidin-3-O-rutinoside mediate the redox-sensitive caspase 3-related pro-apoptotic effect of blackcurrant juice on leukaemia Jurkat cells. Journal of Functional Foods, 17, 847-856. [Link]

  • Lila, M. A. (2023). Anti-Inflammatory and Anticancer Effects of Anthocyanins in In Vitro and In Vivo Studies. Molecules, 28(14), 5373. [Link]

  • ResearchGate. (n.d.). Fig. 3 Binding abilities of delphinidin 3‑sambubio- side and... [Link]

  • Sharma, M., et al. (2022). Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment in Anthocyanidin and Anthocyanin Forms. PMC. [Link]

  • ResearchGate. (n.d.). Chemical representation of delphinidin and its glycosides. [Link]

  • León-González, A. J., et al. (2015). Delphinidin-3-O-glucoside and delphinidin-3-O-rutinoside mediate the redox-sensitive caspase 3-related pro-apoptotic effect of blackcurrant juice on leukaemia Jurkat cells. ResearchGate. [Link]

  • Johnson, M. H., et al. (2019). Anthocyanins, delphinidin-3-O-glucoside and cyanidin-3-O-glucoside, inhibit immune checkpoints in human colorectal cancer cells in vitro and in silico. Scientific Reports, 9(1), 11629. [Link]

  • ResearchGate. (2021). Potential Effects of Delphinidin-3-O-Sambubioside and Cyanidin-3-O-Sambubioside of Hibiscus sabdariffa L. on Ruminant Meat and Milk Quality. [Link]

  • Chen, P. N., et al. (2006). Cyanidin 3-Glucoside and Peonidin 3-Glucoside Inhibit Tumor Cell Growth and Induce Apoptosis In Vitro and In Vivo. Cancer Letters, 231(2), 243-253. [Link]

  • Fernandes, A., et al. (2020). Delphinidin-3-O-rutinoside from Blackcurrant Berries (Ribes nigrum): In Vitro Antiproliferative Activity and Interactions with Other Phenolic Compounds. Foods, 9(10), 1503. [Link]

  • Li, Y., et al. (2020). Delphinidin-3-O-sambubioside: a novel xanthine oxidase inhibitor identified from natural anthocyanins. Food Quality and Safety, 4(3), 169-178. [Link]

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Validation

A Researcher's Guide to Navigating Cross-Reactivity of Delphinidin 3-Galactoside in Phenolic Assays

A Senior Application Scientist's Perspective on Achieving Accurate Quantification For researchers, scientists, and drug development professionals working with anthocyanins, accurate quantification of phenolic content and...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Achieving Accurate Quantification

For researchers, scientists, and drug development professionals working with anthocyanins, accurate quantification of phenolic content and antioxidant capacity is paramount. Delphinidin 3-galactoside, a common anthocyanin found in many blue and purple fruits and vegetables, presents a significant challenge due to its inherent reactivity in widely-used phenolic assays. This guide provides an in-depth comparison of common analytical methods, highlighting the cross-reactivity of Delphinidin 3-galactoside and offering field-proven insights to ensure data integrity. We will delve into the causality behind experimental choices and present self-validating protocols to guide your research.

The Challenge of Cross-Reactivity: Why Specificity Matters

Delphinidin 3-galactoside, like all anthocyanins, is a phenolic compound. This structural characteristic is the very reason for its potent antioxidant properties. However, it is also the source of significant cross-reactivity in broad-spectrum assays designed to measure total phenolic content or antioxidant capacity. Understanding the mechanisms of these assays is the first step toward mitigating these challenges.

Two of the most common assays in this context are the Folin-Ciocalteu (F-C) assay for total phenolic content and the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay for antioxidant capacity. While both are valuable screening tools, their lack of specificity can lead to misinterpretation of results when analyzing pure compounds like Delphinidin 3-galactoside or complex mixtures containing it.

Comparative Analysis of Phenolic Assays

The choice of assay can dramatically influence the perceived phenolic content and antioxidant activity of Delphinidin 3-galactoside. Below is a comparison of the most common methods, their underlying principles, and the expected reactivity of this anthocyanin.

Folin-Ciocalteu (F-C) Assay: A Measure of Total Reducing Capacity

The Folin-Ciocalteu assay is a widely adopted method for determining the total phenolic content in a sample.[1][2][3][4][5] However, it is crucial to recognize that the F-C reagent is not specific to phenolic compounds.[6] The assay is based on a redox reaction where the phosphomolybdic-phosphotungstic acid complex in the F-C reagent is reduced by phenolic compounds and other reducing substances in an alkaline medium, resulting in a blue-colored complex that is measured spectrophotometrically.[1][3][5]

Cross-reactivity of Delphinidin 3-Galactoside: As a potent antioxidant with multiple hydroxyl groups, Delphinidin 3-galactoside will strongly react in the F-C assay, contributing to the "total phenolic content." This is an expected and valid result if one is interested in the total reducing capacity. However, this lack of specificity means that other reducing agents present in a sample, such as ascorbic acid, reducing sugars, and certain amino acids, will also contribute to the final reading, potentially leading to an overestimation of the true phenolic content.[7][8]

Considerations for Researchers:

  • Interpretation of Results: When using the F-C assay, it is more accurate to report the results as "total reducing capacity" in Gallic Acid Equivalents (GAE) rather than "total phenolic content," especially for complex mixtures.

  • Sample Purity: For purified Delphinidin 3-galactoside, the F-C assay can provide a reliable measure of its reducing potential relative to a standard like gallic acid. However, direct quantitative comparisons to other phenolic compounds should be made with caution, as the response is structure-dependent.

DPPH Radical Scavenging Assay: Gauging Antioxidant Potency

The DPPH assay is a popular method for evaluating the free radical scavenging ability of a compound.[9][10] It utilizes a stable free radical, DPPH•, which has a deep violet color.[10] When an antioxidant donates a hydrogen atom or an electron to DPPH•, it is reduced to a pale yellow hydrazine, leading to a decrease in absorbance at around 517 nm.[10] The result is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[8][11]

Cross-reactivity of Delphinidin 3-Galactoside: Delphinidin 3-galactoside, with its excellent hydrogen-donating ability, is highly reactive in the DPPH assay. The number and position of hydroxyl groups on the flavonoid B-ring are key determinants of this activity. Delphinidin, the aglycone of Delphinidin 3-galactoside, is a more potent scavenger than other anthocyanidins like cyanidin due to its three hydroxyl groups on the B-ring.[9] Glycosylation, the attachment of a sugar moiety, can slightly decrease this activity. For instance, the EC50 value for Delphinidin 3-glucoside (a close analogue) has been reported as 6.90 µM.[12]

Considerations for Researchers:

  • Color Interference: A significant challenge when using the DPPH assay with anthocyanin-rich samples is the inherent color of the anthocyanins themselves, which can interfere with the absorbance reading at 517 nm. It is essential to run a proper sample blank (sample without DPPH reagent) and subtract its absorbance from the test reading.[13]

  • Solvent and pH: The antioxidant activity of anthocyanins is influenced by the solvent and pH of the reaction medium. Consistency in these parameters is crucial for reproducible results.

The "Gold Standard": High-Performance Liquid Chromatography (HPLC)

For accurate and specific quantification of Delphinidin 3-galactoside, High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) is the method of choice.[3][12][14][15][16][17][18][19] This technique separates the individual components of a mixture, allowing for the precise identification and quantification of Delphinidin 3-galactoside without interference from other compounds.

Advantages of HPLC:

  • Specificity: HPLC provides unambiguous identification and quantification of the target analyte.

  • Accuracy: It is considered the most accurate method for determining the concentration of individual anthocyanins.

  • Versatility: HPLC methods can be adapted to analyze a wide range of anthocyanins and other phenolic compounds simultaneously.

Considerations for Researchers:

  • Method Development: Developing a robust HPLC method requires expertise, time, and access to appropriate standards and equipment.

  • Cost and Throughput: HPLC analysis is generally more expensive and has a lower throughput than spectrophotometric assays.

Quantitative Data Summary

The following table summarizes the expected performance of Delphinidin 3-galactoside and its close analogue, Delphinidin 3-glucoside, in the discussed assays. This data is compiled from literature sources to provide a comparative overview.

AssayAnalyteExpected ResultUnitReference
DPPH Radical Scavenging Delphinidin 3-glucoside6.90EC50 (µM)[12]
DPPH Radical Scavenging Delphinidin (aglycone)3.74IC50 (µM)[9]

Experimental Protocols

To ensure the integrity and reproducibility of your results, we provide detailed, step-by-step methodologies for the key assays discussed.

Protocol 1: Folin-Ciocalteu Assay for Total Reducing Capacity

This protocol is adapted for a 96-well microplate format for higher throughput.

Materials:

  • Folin-Ciocalteu reagent (2 N)

  • Gallic acid standard solution (1 mg/mL)

  • Sodium carbonate (Na₂CO₃) solution (7.5% w/v)

  • Methanol or other appropriate solvent for sample preparation

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 765 nm

Procedure:

  • Prepare Gallic Acid Standards: Create a series of gallic acid standards (e.g., 0, 50, 100, 150, 250, 500 mg/L) by diluting the stock solution with your sample solvent.

  • Sample Preparation: Dissolve your Delphinidin 3-galactoside sample or extract in a suitable solvent to a known concentration.

  • Assay Setup:

    • Add 20 µL of blank (solvent), standards, or sample to individual wells of the microplate.

    • Add 100 µL of 1:10 diluted Folin-Ciocalteu reagent to each well and mix.

    • Incubate for 30 seconds to 8 minutes at room temperature.[2]

    • Add 80 µL of 7.5% sodium carbonate solution to each well and mix thoroughly.[4]

  • Incubation: Incubate the plate in the dark at room temperature for 2 hours.[4]

  • Measurement: Measure the absorbance at 765 nm using a microplate reader.[2][4]

  • Calculation: Construct a standard curve using the gallic acid standards. Determine the concentration of total reducing substances in your sample from the standard curve and express the result as mg Gallic Acid Equivalents (GAE) per gram or mL of sample.

Workflow for Folin-Ciocalteu Assay

cluster_prep Preparation cluster_assay Assay in 96-Well Plate cluster_measurement Measurement & Analysis Standards Prepare Gallic Acid Standards (0-500 mg/L) Pipette Pipette 20 µL of Blank, Standards, or Sample Standards->Pipette Sample Prepare Sample Solution (Known Concentration) Sample->Pipette Add_FC Add 100 µL of 1:10 Folin-Ciocalteu Reagent Pipette->Add_FC Incubate1 Incubate for 30s - 8 min Add_FC->Incubate1 Add_Na2CO3 Add 80 µL of 7.5% Sodium Carbonate Incubate1->Add_Na2CO3 Incubate2 Incubate in Dark for 2 hours at RT Add_Na2CO3->Incubate2 Read Measure Absorbance at 765 nm Incubate2->Read Calculate Calculate Results (mg GAE/g or mL) Read->Calculate cluster_prep Preparation cluster_assay Assay in 96-Well Plate cluster_measurement Measurement & Analysis Dilutions Prepare Serial Dilutions of Sample & Standard Add_Sample Add Sample/Standard Dilutions to Wells Dilutions->Add_Sample Add_Blank Prepare Sample Blanks (Sample + Methanol) Dilutions->Add_Blank DPPH_sol Prepare DPPH Solution (e.g., 0.1 mM in Methanol) Add_DPPH Add DPPH Solution to Wells DPPH_sol->Add_DPPH Add_Sample->Add_DPPH Incubate Incubate in Dark for 30 min at RT Read_Abs Measure Absorbance at 517 nm Incubate->Read_Abs Calculate_IC50 Calculate % Inhibition and IC50 Value Read_Abs->Calculate_IC50

A schematic of the DPPH radical scavenging assay workflow.

Alternative Method: pH Differential for Total Monomeric Anthocyanin Content

For a more specific quantification of total anthocyanins, without interference from other phenolic compounds, the pH differential method is a reliable spectrophotometric alternative. This method leverages the structural transformation of anthocyanins in response to pH changes. [7][13][20]Monomeric anthocyanins are colored at pH 1.0 and become colorless at pH 4.5, while degraded polymeric pigments are not affected by this pH shift. [7] Principle: The difference in absorbance at the wavelength of maximum absorption (λvis-max, typically around 520 nm) between the two pH values is proportional to the concentration of monomeric anthocyanins.

Conclusion: A Multi-Assay Approach for Comprehensive Understanding

  • For Specific Quantification: Utilize HPLC-DAD as the gold standard for accurate quantification of Delphinidin 3-galactoside. This method provides the specificity required for detailed analysis and is essential for drug development and quality control applications.

  • For Total Reducing Capacity: The Folin-Ciocalteu assay is a valuable high-throughput screening tool to assess the overall reducing potential of a sample. However, results should be interpreted with an understanding of its non-specificity.

  • For Radical Scavenging Activity: The DPPH assay offers a straightforward method to evaluate the antioxidant potential of Delphinidin 3-galactoside. Careful attention to potential colorimetric interference is necessary for accurate results.

  • For Total Anthocyanin Content: The pH differential method provides a more specific spectrophotometric measurement of total monomeric anthocyanins compared to the Folin-Ciocalteu assay.

By understanding the mechanisms, advantages, and limitations of each assay, and by implementing robust, self-validating protocols, researchers can navigate the complexities of Delphinidin 3-galactoside cross-reactivity and generate reliable, high-quality data. This informed approach is critical for advancing our understanding of the biological significance of this important anthocyanin.

References

  • Lee, J., Dutstetter, T., Wrolstad, R. E., & Cisneros-Zevallos, L. (2005). Determination of Total Monomeric Anthocyanin Pigment Content of Fruit Juices, Beverages, Natural Colorants, and Wines by the pH Differential Method: Collaborative Study. Journal of AOAC INTERNATIONAL, 88(5), 1269–1278. [Link]

  • Mitrask, S. (2022). Spectrophotometric determination of Anthocyanin Content in Different Fresh Fruits. Mitrask, 3(1), 1-5. [Link]

  • Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of agricultural and food chemistry, 53(10), 4290-4302. [Link]

  • Wrolstad, R. E., & Giusti, M. M. (2001). Characterization and measurement of anthocyanins by UV-visible spectroscopy. Current protocols in food analytical chemistry, F1.2.1-F1.2.13. [Link]

  • Optimization of Total Anthocyanin Content, Stability and Antioxidant Evaluation of the Anthocyanin Extract from Vietnamese Carissa Carandas L. Fruits. (2020). MDPI. [Link]

  • Comparing pH differential and methanol‐based methods for anthocyanin assessments of strawberries. (2021). PMC. [Link]

  • Everette, J. D., Bryant, Q. M., Green, A. M., Abbey, Y. A., Wangila, G. W., & Walker, R. B. (2010). Thorough study of reactivity of various compound classes toward the Folin-Ciocalteu reagent. Journal of agricultural and food chemistry, 58(14), 8139-8144. [Link]

  • Rapid Method for Determination of Anthocyanin Glucosides and Free Delphinidin in Grapes Using u-HPLC. (2013). ResearchGate. [Link]

  • Rapid Method for Determination of Anthocyanin Glucosides and Free Delphinidin in Grapes Using u-HPLC. (2013). Oxford Academic. [Link]

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Comparative

A Senior Application Scientist's Guide to the Quantification of Delphinidin 3-galactoside: HPLC vs. Spectrophotometric Methods

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. Delphinidin 3-galactoside, a prominent anthocyanin, is of significant interest due to its...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. Delphinidin 3-galactoside, a prominent anthocyanin, is of significant interest due to its potential therapeutic properties, including antioxidant and anti-inflammatory effects.[1][2][3] This guide provides an in-depth comparison of two commonly employed analytical techniques for its quantification: High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry. This document is designed to move beyond a simple recitation of protocols, offering insights into the causality behind experimental choices to ensure robust and reliable results.

The Analyte in Focus: Delphinidin 3-galactoside

Delphinidin 3-galactoside belongs to the anthocyanin class of water-soluble pigments responsible for the red, purple, and blue colors in many fruits and vegetables.[4] Its chemical structure, consisting of a delphinidin aglycone linked to a galactose sugar moiety, dictates its physicochemical properties and, consequently, the analytical strategies for its quantification.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Specificity

HPLC is a powerful chromatographic technique that separates, identifies, and quantifies individual components in a mixture.[5] For the analysis of Delphinidin 3-galactoside, reversed-phase HPLC is the most common approach.

Principle of HPLC Quantification

The fundamental principle of HPLC lies in the differential partitioning of the analyte between a stationary phase (typically a C18 column) and a mobile phase.[6] By carefully controlling the mobile phase composition, individual anthocyanins, including Delphinidin 3-galactoside, can be separated based on their polarity. Detection is most commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector set at the maximum absorbance wavelength of anthocyanins (around 520 nm).[4][7] Quantification is then performed by comparing the peak area of the analyte in the sample to that of a certified reference standard.[8]

Experimental Workflow: A Self-Validating System

A robust HPLC method is a self-validating system. The following workflow is designed with this principle in mind, incorporating system suitability tests and validation parameters as mandated by guidelines such as those from the International Council for Harmonisation (ICH).[9][10][11]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Validation Sample_Extraction Sample Extraction (e.g., acidified methanol) Filtration Filtration (0.45 µm) Sample_Extraction->Filtration Standard_Prep Standard Preparation (Delphinidin 3-galactoside chloride) Standard_Prep->Filtration Injection Injection into HPLC System Filtration->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection Detection (DAD/UV-Vis at ~520 nm) Separation->Detection Peak_Integration Peak Integration & Identification Detection->Peak_Integration Quantification Quantification of Delphinidin 3-galactoside Peak_Integration->Quantification Calibration_Curve Calibration Curve Construction Calibration_Curve->Quantification Validation Method Validation (ICH Q2(R2)) Quantification->Validation

Caption: High-Performance Liquid Chromatography (HPLC) workflow for the quantification of Delphinidin 3-galactoside.

Causality in Experimental Choices
  • Acidified Solvents: Anthocyanins are most stable and exhibit their characteristic color in acidic conditions. The use of acidified methanol or water in the mobile phase prevents the degradation of Delphinidin 3-galactoside and ensures optimal chromatographic peak shape.

  • Gradient Elution: A gradient elution, where the mobile phase composition is changed over time, is crucial for resolving complex mixtures of anthocyanins that may be present in natural extracts.[7] This allows for the separation of Delphinidin 3-galactoside from other structurally similar compounds.

  • Reference Standard: The use of a certified reference standard of Delphinidin 3-galactoside chloride is non-negotiable for accurate quantification.[12][13] This ensures traceability and comparability of results across different laboratories.

Spectrophotometric Quantification: A Rapid and Cost-Effective Approach

UV-Visible spectrophotometry offers a simpler and more accessible method for estimating the total anthocyanin content, which can be expressed as Delphinidin 3-galactoside equivalents. The pH differential method is the most widely accepted spectrophotometric technique for this purpose.[4][14]

Principle of the pH Differential Method

This method leverages the structural transformation of anthocyanins in response to changes in pH.[14] In an acidic environment (pH 1.0), the flavylium cation form of Delphinidin 3-galactoside is intensely colored. At a higher pH (4.5), it predominantly exists in a colorless carbinol pseudo-base form. The difference in absorbance at the wavelength of maximum absorption (~520 nm) is directly proportional to the concentration of monomeric anthocyanins.[14]

Experimental Workflow: Ensuring Accuracy and Precision

While simpler than HPLC, adherence to a strict protocol is necessary for reliable spectrophotometric data.

Spectrophotometric_Workflow cluster_prep Sample Preparation cluster_measurement Absorbance Measurement cluster_calculation Quantification Sample_Extraction Sample Extraction Dilution_pH1 Dilution with pH 1.0 Buffer Sample_Extraction->Dilution_pH1 Dilution_pH4_5 Dilution with pH 4.5 Buffer Sample_Extraction->Dilution_pH4_5 Abs_520_pH1 Read Absorbance at 520 nm (pH 1.0) Dilution_pH1->Abs_520_pH1 Abs_700_pH1 Read Absorbance at 700 nm (pH 1.0) Dilution_pH1->Abs_700_pH1 Abs_520_pH4_5 Read Absorbance at 520 nm (pH 4.5) Dilution_pH4_5->Abs_520_pH4_5 Abs_700_pH4_5 Read Absorbance at 700 nm (pH 4.5) Dilution_pH4_5->Abs_700_pH4_5 Calculate_A Calculate Absorbance Difference (A) Abs_520_pH1->Calculate_A Abs_700_pH1->Calculate_A Abs_520_pH4_5->Calculate_A Abs_700_pH4_5->Calculate_A Calculate_Conc Calculate Concentration (mg/L) Calculate_A->Calculate_Conc

Caption: Spectrophotometric (pH differential method) workflow for the quantification of total anthocyanins.

Causality in Experimental Choices
  • Dual pH Measurement: The measurement at pH 4.5 serves as a blank, correcting for non-anthocyanin interfering substances that may absorb at 520 nm.

  • Absorbance at 700 nm: A reading at 700 nm is taken to correct for haze or turbidity in the sample, which can scatter light and artificially inflate the absorbance reading.[14]

  • Molar Extinction Coefficient: The calculation of concentration relies on the Beer-Lambert law and requires the molar extinction coefficient of the specific anthocyanin being quantified or a closely related one. For Delphinidin 3-galactoside, if the specific value is not available, the molar extinction coefficient of a common anthocyanin like cyanidin-3-glucoside (26,900 L·mol⁻¹·cm⁻¹) is often used, and the results are expressed as cyanidin-3-glucoside equivalents.

Head-to-Head Comparison: HPLC vs. Spectrophotometry

The choice between HPLC and spectrophotometry depends on the specific research question, available resources, and the required level of analytical detail.

FeatureHPLCSpectrophotometric (pH Differential)
Specificity High: Separates and quantifies individual anthocyanins, including Delphinidin 3-galactoside.[15]Low: Measures total monomeric anthocyanins; does not distinguish between different anthocyanin compounds.[15]
Sensitivity High: Capable of detecting and quantifying trace amounts.[15]Lower than HPLC.[15]
Quantification Provides absolute quantification of individual compounds.[15]Provides a total content value, typically expressed as equivalents of a standard (e.g., cyanidin-3-glucoside).[15]
Speed More time-consuming due to chromatographic separation.Rapid and high-throughput.[15]
Cost Higher initial instrument cost and ongoing operational expenses (columns, solvents).[15]Lower initial instrument cost and operational expenses.[15]
Complexity Requires more expertise for method development, operation, and data analysis.[15]Relatively simple to perform.[15]

Several studies have demonstrated a high linear correlation (r > 0.925) between the total anthocyanin content determined by the pH differential method and HPLC.[4][16][17] However, the absolute values can differ depending on the sample matrix and the standard used for quantification in the pH differential method.

Method Validation: The Cornerstone of Trustworthiness

Regardless of the chosen method, validation is essential to ensure the reliability and accuracy of the data. Key validation parameters, as outlined in the ICH Q2(R2) guidelines, include:[9][10][11]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[10]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[10]

  • Range: The interval between the upper and lower concentrations of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity.[9]

  • Accuracy: The closeness of the test results to the true value.[10]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

For Delphinidin 3-galactoside and other anthocyanins, validated HPLC methods have demonstrated excellent linearity (r² ≥ 0.99) and low LOD and LOQ values, often in the ng/mL to low µg/mL range.[6][18][19][20]

Conclusion and Recommendations

As a Senior Application Scientist, my recommendation is guided by the intended application:

  • For detailed phytochemical analysis, pharmacokinetic studies, and quality control of purified compounds, HPLC is the unequivocal method of choice. Its high specificity and sensitivity provide a comprehensive and accurate profile of individual anthocyanins, including Delphinidin 3-galactoside.[5]

  • For rapid screening of large numbers of samples, routine quality control where a total anthocyanin value is sufficient, and in laboratories with limited budgets, the spectrophotometric pH differential method is a robust and cost-effective alternative. [4][15]

Ultimately, the two methods can be complementary. The spectrophotometric method can be used for initial screening, with HPLC employed for confirmation and detailed characterization of promising samples. By understanding the principles, strengths, and limitations of each technique, researchers can confidently select and implement the most appropriate method for the accurate quantification of Delphinidin 3-galactoside, ensuring the integrity and impact of their scientific investigations.

References

  • Spectrophotometric determination of Anthocyanin Content in Different Fresh Fruits. Mitrask. 14

  • A Comparative Guide to Spectrophotometric and Chromatographic Methods for Total Anthocyanin Content Determination. Benchchem. 15

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. 9

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. 10

  • Correlation of two anthocyanin quantification methods: HPLC and spectrophotometric methods. USDA ARS. 4

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. 11

  • Identification, Quantification, and Method Validation of Anthocyanins. MDPI. Link

  • Determination of Total Anthocyanins in Grapes. 21

  • Comparison of two methods for anthocyanin quantification. ResearchGate. Link

  • Development and Validation of Methods for the Determination of Anthocyanins in Physiological Fluids via UHPLC-MSn. National Institutes of Health. Link

  • Correlation of two anthocyanin quantification methods: HPLC and spectrophotometric methods | Request PDF. ResearchGate. Link

  • Separation, Identification, Quantification, and Method Validation of Anthocyanins in Botanical Supplement Raw Materials by HPLC and HPLC−MS. Journal of Agricultural and Food Chemistry. Link

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. 22

  • Anthocyanin Profiling Using UV-Vis Spectroscopy and Liquid Chromatography Mass Spectrometry. 1

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Link

  • Spectrophotometric measurement of total anthocyanin (TA) content with... ResearchGate. Link

  • A Review of Quantitative and Topical Analysis of Anthocyanins in Food. National Institutes of Health. Link

  • Rapid Method for Determination of Anthocyanin Glucosides and Free Delphinidin in Grapes Using u-HPLC. Journal of Chromatographic Science. Link

  • Rapid Method for Determination of Anthocyanin Glucosides and Free Delphinidin in Grapes Using u-HPLC. ResearchGate. Link

  • Safety Data Sheet: Delphinidin 3-galactoside chloride. Carl ROTH. Link

  • Delphinidin 3-galactoside. PubChem. Link

  • METHOD VALIDATION OF DELPHINIDIN-3-O- GLUCOSIDE CHLORIDE IN RAT PLASMA BY HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC). EPrints USM. Link

  • An Optimized HPLC-DAD Methodology for the Determination of Anthocyanins in Grape Skins of Red Greek Winegrape Cultivars (Vitis vinifera L.). PubMed Central. Link

  • Comparison of HPLC methods for determination of anthocyanins and anthocyanidins in bilberry extracts. PubMed. Link

  • DELPHINIDIN 3-GALACTOSIDE. precisionFDA. Link

  • Delphinidin-3-O-galactoside chloride|28500-00-7|MSDS. DC Chemicals. Link

  • Delphinidin-3-O-galactoside chloride | Anthocyanin. MedchemExpress.com. Link

  • Total Anthocyanins and Cyanidin-3-O-Glucoside Contents and Antioxidant Activities of Purified Extracts from Eight Different. Pharmacognosy Magazine. Link

  • Delphinidin 3-galactoside chloride phyproof Reference Substance 28500-00-7. Sigma-Aldrich. Link

  • DELPHINIDIN-3-GALACTOSIDE | 28500-00-7. ChemicalBook. Link

  • Delphinidin 3-Galactoside | Drug Information, Uses, Side Effects, Chemistry. Pharmacompass. Link

  • Delphinidin-3-O-galactoside chloride. TargetMol. Link

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Validation

A Comparative Guide to the Efficacy of Delphinidin 3-Galactoside: In Vitro vs. In Vivo Perspectives

For Researchers, Scientists, and Drug Development Professionals Delphinidin 3-Galactoside: A Profile of a Promising Bioactive Compound Delphinidin 3-galactoside belongs to the anthocyanin class of flavonoids, which are w...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Delphinidin 3-Galactoside: A Profile of a Promising Bioactive Compound

Delphinidin 3-galactoside belongs to the anthocyanin class of flavonoids, which are water-soluble pigments responsible for the deep red, purple, and blue hues in many plants.[1][2] Its parent aglycone, Delphinidin, is distinguished by the presence of three hydroxyl groups on its B ring, a structural feature that is believed to contribute significantly to its potent antioxidant and anti-inflammatory properties.[3] The glycosylation at the 3-position with galactose is thought to enhance its stability and bioavailability.[4]

The therapeutic potential of Delphinidin and its glycosides, including D3G, has been explored in various contexts, including cancer, cardiovascular diseases, and neurodegenerative disorders.[5][6] The primary mechanisms of action often involve the modulation of key signaling pathways related to oxidative stress, inflammation, apoptosis, and cell cycle regulation.[3][7]

In Vitro Efficacy: Unraveling the Molecular Mechanisms

In vitro studies are fundamental for elucidating the direct effects of a compound on cellular and molecular processes in a controlled environment. These assays provide a rapid and cost-effective means for initial screening and mechanism-of-action studies.[8]

Antioxidant Activity

The antioxidant capacity of Delphinidin 3-galactoside is a cornerstone of its biological activity.[9] In vitro assays consistently demonstrate its ability to scavenge free radicals and reduce oxidative stress.

Common In Vitro Antioxidant Assays:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This method measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.[10][11]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Similar to the DPPH assay, this test quantifies the radical scavenging capacity of a compound.[12]

  • Ferric Reducing Antioxidant Power (FRAP) Assay: This assay measures the ability of a substance to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[10][12]

  • Oxygen Radical Absorbance Capacity (ORAC) Assay: This method assesses the capacity of a compound to quench peroxyl radicals.[10]

Studies have shown that delphinidin glycosides are effective radical scavengers in these assays.[13] For instance, Delphinidin-3-O-glucoside, a closely related compound, has demonstrated strong antioxidant activity.[13]

Anti-Inflammatory Effects

Chronic inflammation is a key driver of many diseases. Flavonoids, including delphinidins, are known to exert anti-inflammatory effects by modulating various signaling pathways.[14][15]

In vitro models of inflammation often involve stimulating cells, such as macrophages or endothelial cells, with pro-inflammatory agents like lipopolysaccharide (LPS). The efficacy of the test compound is then assessed by measuring the production of inflammatory mediators.

Key Anti-inflammatory Mechanisms Investigated In Vitro:

  • Inhibition of Pro-inflammatory Cytokines: Delphinidin and its glycosides have been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[14]

  • Modulation of NF-κB Pathway: The transcription factor NF-κB is a central regulator of inflammation.[14][15] Delphinidin can inhibit the activation of the NF-κB pathway, thereby downregulating the expression of inflammatory genes.[3]

  • Inhibition of COX and LOX Enzymes: Flavonoids can inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in the production of prostaglandins and leukotrienes, respectively.[14]

Anticancer Properties

The anticancer potential of Delphinidin and its glycosides has been demonstrated in various cancer cell lines.[5]

Observed Anticancer Effects In Vitro:

  • Induction of Apoptosis: Delphinidin-3-O-glucoside has been shown to induce apoptosis in human colorectal cancer cells.[16] Studies on leukemia cells also indicate that delphinidin glycosides can trigger programmed cell death.[17]

  • Cell Cycle Arrest: Delphinidin can induce cell cycle arrest in breast cancer cell lines, preventing their proliferation.[3]

  • Inhibition of Signaling Pathways: Delphinidin has been found to modulate key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR and MAPK pathways.[3][7]

In Vivo Efficacy: Navigating Biological Complexity

While in vitro studies provide valuable mechanistic insights, in vivo models are crucial for evaluating the efficacy of a compound in a whole organism, taking into account factors like absorption, distribution, metabolism, and excretion (ADME).[8]

Challenges in Translating In Vitro to In Vivo

A significant challenge in flavonoid research is the discrepancy often observed between potent in vitro activity and more modest in vivo effects.[15] This can be attributed to:

  • Low Bioavailability: Anthocyanins are often poorly absorbed in the gut and are extensively metabolized by the gut microbiota and in the liver.[4]

  • Metabolism: The metabolites of Delphinidin 3-galactoside may have different biological activities compared to the parent compound.[15]

Evidence from In Vivo Models

Despite these challenges, several in vivo studies have demonstrated the beneficial effects of Delphinidin and its glycosides.

Animal Models of Inflammation:

  • Carrageenan-Induced Paw Edema: This is a common model of acute inflammation. Flavonoids have been shown to reduce paw swelling in this model.[18][19]

  • TPA-Induced Ear Edema: This model is used to assess topical anti-inflammatory activity.[18]

One study on rabbits with atherosclerosis showed that Delphinidin-3-O-glucoside could reduce oxidative stress and inflammation, down-regulating the mRNA levels of IL-6, VCAM-1, and NF-κB.[20]

In Vivo Models of Other Diseases:

  • Cardiovascular Protection: Delphinidin-3-glucoside has been shown to inhibit platelet activation and thrombosis in both in vitro and in vivo models, suggesting a protective role against cardiovascular diseases.[21]

  • Lifespan Extension in C. elegans: In a study using the nematode Caenorhabditis elegans, Delphinidin-3-glucoside was found to prolong lifespan and healthspan, particularly under conditions of oxidative stress.[22]

Comparative Analysis: Delphinidin 3-Galactoside vs. Quercetin

Quercetin, a flavonol found in many fruits and vegetables, is one of the most extensively studied flavonoids for its antioxidant and anti-inflammatory properties.[23] Comparing the efficacy of Delphinidin 3-galactoside to Quercetin provides a valuable benchmark for its potential.

FeatureDelphinidin 3-GalactosideQuercetin
Class AnthocyaninFlavonol
Key Structural Feature Three hydroxyl groups on the B ringDihydroxylated B ring
Primary Activities Potent antioxidant and anti-inflammatoryStrong antioxidant and anti-inflammatory
Bioavailability Generally low, influenced by glycosylation[4]Low, but can be improved with formulation
In Vitro Efficacy Strong radical scavenging, inhibition of inflammatory pathways, induction of apoptosis in cancer cells.[3][5]Potent inhibition of inflammatory mediators, modulation of multiple signaling pathways.[14][23]
In Vivo Efficacy Demonstrated anti-inflammatory and cardioprotective effects in animal models.[20][21]Shown to have anti-inflammatory, and cardioprotective benefits in various animal studies.[19]
Mechanism of Action Modulates NF-κB, MAPK, and PI3K/Akt pathways.[3][7]Inhibits NF-κB, AP-1, and activates Nrf2.[15]

A study comparing delphinidin and quercetin as inhibitors of EGFR and ErbB2 receptor phosphorylation found that quercetin was more effective against EGFR, while delphinidin showed a preference for inhibiting the ErbB2 receptor.[24] This highlights that while both compounds have overlapping activities, they may also exhibit distinct target specificities.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies are crucial. Below are representative protocols for key in vitro and in vivo assays.

In Vitro Protocol: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of Delphinidin 3-galactoside.

Materials:

  • Delphinidin 3-galactoside

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of Delphinidin 3-galactoside in methanol.

  • Create a series of dilutions of the stock solution to obtain different concentrations.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 50 µL of each concentration of Delphinidin 3-galactoside.

  • Add 150 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • A control well containing methanol and DPPH solution is also included.

  • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

In Vivo Protocol: Carrageenan-Induced Paw Edema in Mice

Objective: To evaluate the acute anti-inflammatory effect of Delphinidin 3-galactoside.

Materials:

  • Delphinidin 3-galactoside

  • Carrageenan

  • Saline solution

  • Plethysmometer

  • Male Swiss mice (20-25 g)

Procedure:

  • Acclimatize the mice for at least one week before the experiment.

  • Divide the mice into groups (e.g., control, positive control, and treatment groups).

  • Administer Delphinidin 3-galactoside orally to the treatment groups at different doses. The control group receives the vehicle, and the positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each mouse.

  • Measure the paw volume using a plethysmometer immediately before the carrageenan injection (V₀) and at 1, 2, 3, and 4 hours post-injection (Vₜ).

  • The percentage of edema inhibition is calculated using the formula: % Inhibition = [((Vₜ - V₀)_control - (Vₜ - V₀)_treated) / (Vₜ - V₀)_control] x 100

Signaling Pathway and Workflow Diagrams

Visual representations are essential for understanding complex biological processes and experimental designs.

Delphinidin's Anti-inflammatory Signaling Pathway

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cellular Signaling Cascade cluster_2 Inflammatory Response LPS LPS IKK IKK Activation LPS->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines D3G Delphinidin 3-Galactoside D3G->IKK Inhibits

Caption: Delphinidin 3-galactoside's inhibition of the NF-κB pathway.

Experimental Workflow for In Vivo Anti-inflammatory Assay

G start Animal Acclimatization grouping Grouping of Mice start->grouping treatment Oral Administration (D3G or Vehicle) grouping->treatment induction Carrageenan Injection treatment->induction measurement Paw Volume Measurement induction->measurement analysis Data Analysis (% Inhibition) measurement->analysis end Conclusion analysis->end

Caption: Workflow for the carrageenan-induced paw edema model.

Conclusion

Delphinidin 3-galactoside exhibits significant antioxidant, anti-inflammatory, and anticancer properties in in vitro models. These effects are largely attributed to its ability to modulate key signaling pathways involved in cellular stress and inflammatory responses. While the translation of these potent in vitro effects to in vivo settings is challenged by factors such as bioavailability and metabolism, studies in animal models have provided promising evidence for its therapeutic potential.

Compared to the well-characterized flavonoid Quercetin, Delphinidin 3-galactoside demonstrates a comparable, and in some cases, distinct, profile of activity. This suggests that D3G is a valuable candidate for further investigation in the development of novel therapeutic agents for a range of chronic diseases. Future research should focus on strategies to enhance its bioavailability and conduct more extensive preclinical and clinical trials to validate its efficacy in humans.

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  • de la Cruz, J. P., & González-Correa, J. A. (2015). Bioavailable Concentrations of Delphinidin and Its Metabolite, Gallic Acid, Induce Antioxidant Protection Associated with Increased Intracellular Glutathione in Cultured Endothelial Cells. PMC. [Link]

  • Yang, Y., Shi, Z., Reheman, A., Jin, J. W., Li, C., Wang, Y., ... & Ni, H. (2012). Plant food delphinidin-3-glucoside significantly inhibits platelet activation and thrombosis: novel protective roles against cardiovascular diseases. PLOS ONE. [Link]

  • Asfaw, T. T., & G/meskel, G. G. (2019). In vitro antioxidant activity and polyphenolic content of commonly used spices from Ethiopia. Cogent Food & Agriculture. [Link]

  • Mazewski, C., Kim, M. S., & de Mejia, E. G. (2019). Anthocyanins, delphinidin-3-O-glucoside and cyanidin-3-O-glucoside, inhibit immune checkpoints in human colorectal cancer cells in vitro and in silico. NIH. [Link]

  • Wang, C., Li, X., & Wang, Y. (2022). Delphinidin-3-O-glucoside, an active compound of Hibiscus sabdariffa calyces, inhibits oxidative stress and inflammation in rabbits with atherosclerosis. PMC. [Link]

  • León-González, A. J., Auger, C., & Schini-Kerth, V. B. (2015). Delphinidin-3-O-glucoside and delphinidin-3-O-rutinoside mediate the redox-sensitive caspase 3-related pro-apoptotic effect of blackcurrant juice on leukaemia Jurkat cells. ORBi. [Link]

  • Meiers, S., Kemeny, M., & Bosser, N. (2001). Comparison of delphinidin, quercetin and (–)‐epigallocatechin‐3‐gallate as inhibitors of the EGFR and the ErbB2 receptor phosphorylation. ResearchGate. [Link]

  • Lim, S. H., & Ooi, K. L. (2024). Delphinidin-3-glucoside prolongs lifespan and healthspan in Caenorhabditis elegans with and without environmental stress. Journal of Applied Pharmaceutical Science. [Link]

  • Adhami, V. M., & Mukhtar, H. (2015). Delphinidin modulates PI3K/Akt/mTOR signaling by inhibiting both upstream and downstream targets. ResearchGate. [Link]

  • Hossain, M. S., & Islam, M. S. (2024). Quercetin-3?-O-glucoside and Delphinidin-3-O-sambubioside from Hibiscus sabdariffa L.: A Molecular Docking Study Against Pathogen-Associated Molecular Patterns and Toll-Like Receptors. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Grace, M. H., & Lila, M. A. (2015). Optimized Synthesis and Antioxidant Activity of Anthocyanins Delphinidin-3-O-glucoside and Petunidin-3. ResearchGate. [Link]

  • Science.NaturalNews.com. (n.d.). Delphinidin. Science.NaturalNews.com. [Link]

  • Singh, B., & Singh, J. P. (2022). Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment in Anthocyanidin and Anthocyanin Forms. PMC. [Link]

  • Salehi, B., & Machin, L. (2021). A Systematic Review: Quercetin—Secondary Metabolite of the Flavonol Class, with Multiple Health Benefits and Low Bioavailability. MDPI. [Link]

  • Hossain, M. S., & Islam, M. S. (2024). Quercetin-3'-O-glucoside and delphinidin-3-O-sambubioside from Hibiscus sabdariffa Linn.: A molecular docking study against pathogen-associated molecular patterns and Toll-like receptors. ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Delphinidin 3-galactoside

As researchers and developers, our focus is often on the application and efficacy of compounds like Delphinidin 3-galactoside. However, the life cycle of these chemicals extends beyond the experiment, and their proper di...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our focus is often on the application and efficacy of compounds like Delphinidin 3-galactoside. However, the life cycle of these chemicals extends beyond the experiment, and their proper disposal is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the safe handling and disposal of Delphinidin 3-galactoside, moving beyond simple checklists to explain the scientific rationale behind each step.

The Precautionary Principle: A Hazard Assessment of Delphinidin 3-galactoside

A review of available Safety Data Sheets (SDS) for Delphinidin 3-galactoside reveals conflicting classifications. Some sources indicate that the substance does not meet the criteria for hazard classification[1][2][3], while others assign specific GHS hazard statements, including oral toxicity and, most critically, high toxicity to aquatic life.[4]

In laboratory practice, when faced with conflicting safety data, we must operate under the Precautionary Principle . This principle dictates that we adopt the more stringent safety and disposal protocols to mitigate potential risks. Therefore, all waste containing Delphinidin 3-galactoside should be handled as if it possesses the highest level of documented hazard. The primary driver for its disposal protocol is its classification as being very toxic to aquatic life with long-lasting effects.[4] This means that preventing its release into sewer systems or the environment is of paramount importance.

Hazard ClassificationGHS CodeDescriptionDisposal Implication
Acute Aquatic ToxicityH400Very toxic to aquatic lifeMust not be disposed of down the drain.[4]
Chronic Aquatic ToxicityH410Very toxic to aquatic life with long lasting effectsRequires containment and disposal as hazardous chemical waste.[4]
Acute Oral ToxicityH302Harmful if swallowedWarrants careful handling to prevent ingestion.[4]
Combustibility-Combustible solid; fine dust may form explosive mixtures with air.Avoid creating dust during handling and spill cleanup.[1]

Core Disposal Mandate: Segregation as Hazardous Chemical Waste

The single most critical takeaway is that Delphinidin 3-galactoside, in any form—solid, solution, or as a contaminant on labware—is to be treated as hazardous chemical waste . It cannot be discarded in regular trash or discharged into the sewer system.[5][6][7] The rationale is twofold:

  • Environmental Protection: The high aquatic toxicity means even minute quantities can harm ecosystems.[4] Standard wastewater treatment facilities are not designed to neutralize such specialized chemical compounds.

  • Regulatory Compliance: Local, state, and federal regulations mandate the proper disposal of chemical waste. Improper disposal can lead to significant penalties and endanger public health.

All chemical waste must be managed through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste program.[5][6]

Procedural Workflows for Delphinidin 3-galactoside Waste Streams

Proper disposal requires segregating waste into distinct streams based on physical form and contamination level.

Protocol 3.1: Unused or Expired Solid Compound

This protocol applies to the pure, solid Delphinidin 3-galactoside powder.

  • Containment: Keep the compound in its original, manufacturer-provided container. Ensure the container is securely sealed and the label is intact and legible.

  • Labeling: If the original container is compromised, transfer the material to a new, appropriate container labeled "Hazardous Waste: Delphinidin 3-galactoside (Solid)" along with the CAS number (28500-00-7).

  • Storage: Store the container in a designated satellite accumulation area for solid chemical waste, segregated according to your institution's chemical compatibility guidelines.[8]

  • Disposal: Contact your institution's EHS office to schedule a pickup for hazardous chemical waste.[8]

Protocol 3.2: Aqueous or Solvent-Based Solutions

This is the most common waste stream, generated from experimental procedures.

  • Waste Collection: Designate a specific, compatible waste container for all liquid waste containing Delphinidin 3-galactoside. High-density polyethylene (HDPE) containers are generally preferred for aqueous waste.[8]

  • Comprehensive Labeling: The label must be explicit. It is insufficient to simply write "Delphinidin Waste." The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "Delphinidin 3-galactoside."

    • A complete list of all other constituents, including solvents (e.g., water, methanol, buffer salts) and their approximate percentages.[5] Acronyms are not permitted.

    • The date of waste generation.[5]

  • Safe Practice: Keep the waste container securely capped at all times, except when actively adding waste.[6][8] This prevents the release of vapors and protects the integrity of the contents.

  • Disposal: Once the container is full, arrange for pickup through your EHS department.

Protocol 3.3: Grossly Contaminated Solid Waste

This stream includes items like weighing paper, contaminated gloves, pipette tips, and paper towels used for minor cleanups.

  • Segregation: Collect these items in a dedicated, sealable plastic bag or a lined container.

  • Labeling: Clearly label the container "Solid Waste Contaminated with Delphinidin 3-galactoside."

  • Disposal: This container must be disposed of through the solid hazardous chemical waste stream, not as regular trash or biohazardous waste.

Protocol 3.4: Decontamination of "Empty" Glassware and Containers

An "empty" container that once held Delphinidin 3-galactoside is not truly empty; it retains chemical residue and must be decontaminated before it can enter a non-hazardous waste stream.

  • Triple Rinsing: This is the industry-standard procedure for decontaminating chemical containers.[7][9]

    • Step 1: Add a small amount of a suitable solvent (e.g., water, methanol, or ethanol) to the container, ensuring the solvent contacts all interior surfaces.

    • Step 2: Securely cap and shake the container.

    • Step 3: Crucially, decant the rinsate into your designated liquid hazardous waste container (from Protocol 3.2). This is the most important step; the goal is to capture the residue, not wash it down the drain.

    • Step 4: Repeat this process two more times for a total of three rinses.

  • Label Defacement: After the final rinse, completely obliterate, remove, or deface the original chemical label.[7][9] This prevents the clean container from being mistaken for a hazardous one.

  • Final Disposal: The triple-rinsed, unlabeled container can now be disposed of in the appropriate recycling bin (e.g., lab glass waste) or regular trash, per your institution's policy.

Visualized Disposal Workflow

To ensure clarity, the following decision tree illustrates the correct disposal path for any waste generated that involves Delphinidin 3-galactoside.

G cluster_streams Identify Waste Stream cluster_actions Execute Disposal Protocol Start Generated Waste Containing Delphinidin 3-galactoside Solid Solid Compound (Pure / Expired) Start->Solid Liquid Liquid Solution (Aqueous / Solvent) Start->Liquid Contaminated Contaminated Labware (Gloves, Tips, etc.) Start->Contaminated Empty "Empty" Original Container Start->Empty Action_Solid Protocol 3.1: - Keep in original, labeled container. - Transfer to Solid Chemical Waste. Solid->Action_Solid Action_Liquid Protocol 3.2: - Collect in labeled liquid waste container. - List all components. - Transfer to Liquid Chemical Waste. Liquid->Action_Liquid Action_Contaminated Protocol 3.3: - Collect in a labeled, sealed bag. - Transfer to Solid Chemical Waste. Contaminated->Action_Contaminated Action_Empty Protocol 3.4: - Triple-rinse with solvent. - Collect ALL rinsate as liquid waste. - Deface original label. Empty->Action_Empty Final_Waste EHS Hazardous Waste Pickup Action_Solid->Final_Waste Action_Liquid->Final_Waste Action_Contaminated->Final_Waste Final_Rinsed Clean, Unlabeled Container Action_Empty->Final_Rinsed Container is now clean

Caption: Decision workflow for proper segregation and disposal of Delphinidin 3-galactoside waste.

Emergency Protocol: Spill Management

In the event of an accidental spill of solid Delphinidin 3-galactoside, the immediate priority is to prevent dispersal and exposure.

  • Secure the Area: Alert colleagues and restrict access to the spill area.

  • Don Personal Protective Equipment (PPE): At a minimum, wear safety goggles and chemical-resistant gloves.[1] If there is a risk of airborne dust, respiratory protection (e.g., a P1 particulate filter) is necessary.[1]

  • Contain and Clean:

    • AVOID DRY SWEEPING. This can create a dust cloud, which is an inhalation and potential explosion hazard.[1]

    • Gently cover the spill with damp paper towels or use a commercial spill kit absorbent.

    • Carefully wipe up the material, working from the outside in.

    • Place all contaminated cleaning materials into a sealable bag or container.

  • Dispose: Label the container "Spill Debris: Delphinidin 3-galactoside" and dispose of it as solid hazardous chemical waste (Protocol 3.3).

  • Decontaminate: Wipe the spill surface with a damp cloth, collecting the cloth for disposal as contaminated waste.

By adhering to these detailed protocols, you ensure that your innovative research does not come at the cost of safety or environmental health. Always consult your institution's specific EHS guidelines, as they represent the final authority on waste management in your facility.

References

  • Safety Data Sheet: Delphinidin 3-galactoside chloride. Carl ROTH. (2024-03-01). [Link]

  • Delphinidin-3-O-galactoside chloride | 28500-00-7 | MSDS. DC Chemicals. (2026-01-18). [Link]

  • Safety data sheet. Carl Roth. (2013-07-31). [Link]

  • How to Dispose of Chemical Waste. Environmental Health and Safety, Iowa State University. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Delphinidin 3-galactoside | C21H21ClO12 | CID 176440. PubChem, NIH. [Link]

  • Hazardous Waste Disposal Guide. Research Safety, Northwestern University. (2023-02-27). [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS, University of Pennsylvania. [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Delphinidin 3-galactoside

Greetings to my fellow researchers and drug development professionals. In our line of work, precision and safety are paramount.

Author: BenchChem Technical Support Team. Date: February 2026

Greetings to my fellow researchers and drug development professionals. In our line of work, precision and safety are paramount. Today, we turn our focus to Delphinidin 3-galactoside, an anthocyanin with significant research interest. While some data suggests this compound does not meet the criteria for hazard classification, other sources indicate potential hazards, including being harmful if swallowed and very toxic to aquatic life.[1][2][3] This discrepancy underscores a core principle of laboratory safety: we must handle all chemicals with a diligent and informed approach.

This guide is designed to provide you with the essential, immediate safety and logistical information for handling Delphinidin 3-galactoside. We will move beyond a simple checklist to understand the causality behind our safety protocols, ensuring a self-validating system of protection for you and your team.

Hazard Assessment: A Conservative Approach

When safety data sheets (SDS) present conflicting information, the most trustworthy path is to adopt the more conservative assessment. For Delphinidin 3-galactoside (CAS No. 28500-00-7), we will proceed with the assumption that it is potentially harmful if ingested and presents a significant hazard to the aquatic environment.[2] The primary routes of exposure in a laboratory setting are inhalation of the powder, skin/eye contact, and accidental ingestion. Although occupational exposure limits have not been established, the goal is always to minimize any potential exposure.[1][2][4]

Key Physical and Chemical Properties:

PropertyValueSource
Chemical Formula C₂₁H₂₁ClO₁₂[2]
Molecular Weight 500.8 g/mol [3]
Appearance Solid powder[2]
Incompatibilities Strong oxidizers, strong acids/alkalis, strong reducing agents.[1][2][1][2]
Storage Store in a cool, dry, dark, well-ventilated place. Recommended storage at -20°C.[2][2]

Core Protective Measures: Your Personal Protective Equipment (PPE)

The selection of PPE is dictated by the task at hand and the potential for exposure. Below is a breakdown of the essential equipment for handling Delphinidin 3-galactoside in its solid form and in solution.

Eye and Face Protection: The First Line of Defense

Any operation involving Delphinidin 3-galactoside powder requires, at a minimum, the use of safety goggles with side shields to protect against accidental splashes or airborne particles.[1][2]

  • Why? The powder can easily become airborne during weighing or transfer. Safety goggles provide a seal around the eyes that standard safety glasses do not, preventing particulate entry.

  • Best Practice: When handling larger quantities or when there is a significant risk of splashing (e.g., during sonication or vortexing), a face shield should be worn in addition to safety goggles for full facial protection.[5]

Hand Protection: Preventing Dermal Absorption

Hands are the most likely part of the body to come into direct contact with a chemical.

  • What to Wear: Chemical-resistant gloves are mandatory. Nitrile rubber (NBR) gloves with a minimum thickness of 0.11 mm are a suitable choice.[1] Always use gloves that comply with EN 374 standards.[6][7]

  • Why Nitrile? Materials like latex or fabric offer poor protection against chemicals.[8] Nitrile provides a robust barrier and is less likely to cause allergic reactions than latex.

  • Best Practice: Always inspect gloves for tears or punctures before use. When working, wear long-cuffed gloves and pull the sleeves of your lab coat over the cuffs to prevent any skin exposure at the wrist.[8] Remove gloves using a technique that avoids touching the outer contaminated surface with your bare skin.

Body Protection: Shielding from Spills and Contamination

A professional lab coat is the minimum requirement for any procedure.

  • What to Wear: A long-sleeved lab coat is standard. For tasks with a higher risk of spillage, consider a chemical-resistant apron or a disposable overall.[5][9]

  • Why? A lab coat provides a removable barrier in the event of a spill, protecting your personal clothing and skin from contamination.

  • Best Practice: Keep your lab coat fully buttoned. Remove it before leaving the laboratory to prevent the transfer of contaminants to other areas.

Respiratory Protection: A Task-Dependent Necessity

In most cases, handling small, milligram-scale quantities of Delphinidin 3-galactoside in a well-ventilated area or a chemical fume hood will not require respiratory protection.[1]

  • When is it Required? Respiratory protection becomes necessary when there is a potential to generate dust or aerosols, such as when handling large quantities of powder or when the ventilation is inadequate.[2][10]

  • What to Use: If required, a respirator with a P2 filter for particles is appropriate.[7]

  • Why? The fine powder can be easily inhaled, representing a direct route of entry into the body. A fume hood or proper respirator mitigates this risk.

Procedural Guidance: Integrating Safety into Your Workflow

The following diagram and protocols integrate these PPE recommendations into common laboratory tasks.

PPE Decision Workflow

PPE_Workflow cluster_start Start: Task Assessment cluster_ppe Personal Protective Equipment Selection start Assess Task: Handling Delphinidin 3-galactoside weighing Weighing Powder (<1g in hood/ventilated area) start->weighing Small Scale large_quantities Handling Large Quantities or creating aerosols start->large_quantities Large Scale / Dust Risk solution_prep Preparing/Handling Solutions start->solution_prep Solution Work spill_cleanup Spill Cleanup start->spill_cleanup Accident ppe_base Core PPE: - Nitrile Gloves (EN 374) - Safety Goggles (side shields) - Lab Coat weighing->ppe_base ppe_enhanced_resp Enhanced PPE: Core PPE + Respiratory Protection (e.g., P2 Filter Mask) large_quantities->ppe_enhanced_resp solution_prep->ppe_base spill_cleanup->ppe_enhanced_resp ppe_enhanced_face Enhanced PPE: Core PPE + Face Shield spill_cleanup->ppe_enhanced_face

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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